5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Description
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Properties
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYPVHLPBAAKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383472 | |
| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30742-59-7 | |
| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, a key organic intermediate. Its unique molecular architecture, featuring an aldehyde, a nitro group, and a pyrrolidine moiety, makes it a valuable building block in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. This document will delve into its chemical properties, a detailed synthetic protocol, its reactivity, and potential applications, all grounded in established scientific principles.
Core Compound Identity and Properties
This compound is a substituted aromatic aldehyde. The electron-withdrawing nature of the nitro group and the aldehyde function, combined with the electron-donating character of the pyrrolidine ring, creates a molecule with distinct electronic properties that govern its reactivity.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 30742-59-7 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight | 220.23 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| MDL Number | MFCD00455053 | [1] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The general principle involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of a 5-nitrobenzaldehyde derivative by pyrrolidine.
Proposed Synthetic Pathway
A plausible and efficient route starts from 2-fluoro-5-nitrobenzaldehyde. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions.
Sources
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde molecular weight
An In-depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde and its Analogue, 5-Nitro-2-(piperidin-1-yl)benzaldehyde
Foreword by the Senior Application Scientist
In the landscape of medicinal chemistry and materials science, substituted nitroaromatic compounds serve as pivotal building blocks. Their unique electronic properties, conferred by the strongly electron-withdrawing nitro group, render them versatile intermediates for a myriad of synthetic transformations. This guide focuses on the chemical characteristics, synthesis, and potential applications of this compound.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this whitepaper will also draw upon data from its close structural analogue, 5-Nitro-2-(piperidin-1-yl)benzaldehyde , to provide a comprehensive and practical resource. The piperidine analogue, with a six-membered heterocyclic ring instead of a five-membered one, shares fundamental chemical properties that allow for relevant and instructive comparisons. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of molecules.
Molecular Profile and Physicochemical Properties
The core structure of this compound consists of a benzaldehyde scaffold functionalized with a nitro group at the C5 position and a pyrrolidine ring at the C2 position. The powerful electron-withdrawing nature of the nitro group, para to the amine, and the electron-donating character of the pyrrolidinyl group, ortho to the aldehyde, create a "push-pull" electronic system. This arrangement significantly influences the molecule's reactivity, spectroscopic properties, and potential as a synthetic intermediate.
Below is a comparative table of the key physicochemical properties for both the target compound (calculated) and its well-documented piperidine analogue.
| Property | This compound | 5-Nitro-2-(piperidin-1-yl)benzaldehyde |
| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₂H₁₄N₂O₃[1][2] |
| Molecular Weight | 220.23 g/mol | 234.25 g/mol [1][2] |
| Physical Form | Not specified (predicted solid) | Solid[1][2] |
| InChI Key | (Not available) | WPONLEWKUHGAEI-UHFFFAOYSA-N[1][2] |
| SMILES String | O=C(C1=CC(=O)=CC=C1N2CCCC2)[H] | O=C(C1=CC(=O)=CC=C1N2CCCCC2)[H][1][2] |
Structural Visualization
The structural differences and similarities between the target molecule and its piperidine analogue are illustrated below.
Figure 1: Chemical structures of the target molecule and its piperidine analogue.
Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most logical and industrially scalable approach for synthesizing this class of compounds is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the presence of the nitro group, which activates the benzene ring towards nucleophilic attack.
Causality of Experimental Design
The core of the SNAr mechanism relies on two key features:
-
Activating Group: A strongly electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group is essential. This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
-
Leaving Group: A good leaving group, typically a halide (F, Cl), is required at the position of substitution. Fluorine is often the best leaving group in SNAr reactions because its high electronegativity makes the attached carbon highly electrophilic, facilitating the initial nucleophilic attack, which is the rate-determining step.
The proposed synthesis involves the reaction of 2-fluoro-5-nitrobenzaldehyde with pyrrolidine. The amine acts as the nucleophile, displacing the fluoride ion.
Proposed Experimental Protocol
Materials:
-
2-Fluoro-5-nitrobenzaldehyde
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) as the solvent
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrobenzaldehyde (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as DMSO or ACN, to dissolve the starting material.
-
Base Addition: Add a mild base such as potassium carbonate (1.5 eq) to the mixture. The base will neutralize the H-F formed during the reaction, driving the equilibrium towards the product.
-
Nucleophile Addition: Slowly add pyrrolidine (1.1 eq) to the stirring solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Workflow Visualization
Figure 2: Proposed workflow for the synthesis of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile can be inferred from related structures like 2-nitrobenzaldehyde and the piperidine analogue.[1][2][3]
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Many nitroaromatic compounds are also combustible solids.
-
Precautionary Statements:
-
P261 & P271: Avoid breathing dust and use only in a well-ventilated area.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]
-
P301 + P312: IF SWALLOWED, call a POISON CENTER or doctor if you feel unwell.[3]
-
P305 + P351 + P338: IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Keep away from open flames, hot surfaces, and sources of ignition.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
Applications in Research and Development
The title compound is a valuable intermediate with potential applications stemming from its distinct functional groups.
-
Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, a key functional group in many bioactive molecules. This amine can then be further derivatized to build complex molecular scaffolds. The benzaldehyde moiety allows for reductive amination and condensation reactions, such as the Knoevenagel and Perkin reactions, to form carbon-carbon bonds.[6]
-
Dye and Pigment Industry: Nitroaromatic compounds are often used as precursors in the synthesis of dyes and pigments.[6]
-
Materials Science: The "push-pull" electronic nature of this molecule makes it a candidate for research into nonlinear optical (NLO) materials.[7]
-
Prodrug Development: Nitroaromatic compounds can be used in prodrug design, where the nitro group is enzymatically reduced under hypoxic conditions (found in solid tumors) to release a cytotoxic agent.[8]
Conclusion
This compound represents a versatile chemical building block with significant potential for applications in medicinal chemistry, materials science, and organic synthesis. Its preparation via Nucleophilic Aromatic Substitution is a robust and efficient method. By understanding its properties, synthesis, and handling requirements—supplemented by data from close structural analogues—researchers can effectively and safely utilize this compound to advance their scientific objectives.
References
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PubChem. 5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. Available from: [Link]
- Generic Chemical Supplier. Safety Data Sheet. (Note: This is a placeholder for a general SDS source, specific link unavailable).
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Sigma-Aldrich. Benzaldehyde Product Page. Available from: [Link]
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Kadillac Chemicals Pvt. Ltd. Material Safety Data Sheet Benzaldehyde. Available from: [Link]
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PubChem. 5-Hydroxy-2-nitrobenzaldehyde. Available from: [Link]
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NIST. Benzaldehyde, 2-hydroxy-5-nitro-. Available from: [Link]
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UCL Discovery. Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. Available from: [Link]
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Organic Syntheses. p-NITROBENZALDEHYDE. Available from: [Link]
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PubMed. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Available from: [Link]
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LookChem. Cas 23145-18-8, 5-nitro-1-benzofuran-2-carbaldehyde. Available from: [Link]
- Google Patents. Preparation method of p-nitrobenzaldehyde.
-
ResearchGate. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Available from: [Link]
-
Semantic Scholar. 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Available from: [Link]
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A Senior Application Scientist's Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is an aromatic organic compound that has garnered significant interest as a versatile building block in synthetic and medicinal chemistry. Its structure, featuring a nitro group, a benzaldehyde moiety, and a pyrrolidine ring, presents a unique combination of electronic and steric properties. The electron-withdrawing nature of the nitro and aldehyde groups, coupled with the electron-donating pyrrolidine substituent, creates a chemically reactive and functionally diverse scaffold.
This guide provides an in-depth analysis of this compound, from its fundamental molecular characteristics and synthesis to its applications as a key intermediate in the development of novel chemical entities. For the drug development professional, understanding the nuances of this molecule is critical for leveraging its potential in creating next-generation therapeutics. The pyrrolidinone core, often derived from such precursors, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1]
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.
Chemical Structure
The core of the molecule is a benzene ring substituted with three key functional groups:
-
An aldehyde group (-CHO) at position 1.
-
A pyrrolidin-1-yl group at position 2.
-
A nitro group (-NO2) at position 5.
This specific arrangement dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution and condensation reactions.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures. [2] Materials:
-
2-Fluoro-5-nitrobenzaldehyde (1 equivalent)
-
Pyrrolidine (1.5 equivalents)
-
Sodium Bicarbonate (NaHCO₃) (1.5 equivalents)
-
Ethanol (as solvent)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a solution of 2-fluoro-5-nitrobenzaldehyde (e.g., 8 g, 42 mmol) in ethanol, add pyrrolidine (e.g., 5.46 g, 66 mmol) and sodium bicarbonate (e.g., 5.54 g, 66 mmol).
-
Reaction Execution: The mixture is refluxed for approximately 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The use of a base like NaHCO₃ is crucial to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. Ethanol serves as a suitable polar protic solvent for this SₙAr reaction.
-
-
Workup: After cooling to room temperature, the reaction mixture is poured into dichloromethane. This organic phase is then washed twice with water to remove inorganic salts and residual ethanol.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The residue is purified by flash chromatography on a silica gel column. The specific eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and evaporating the solvent. A successful synthesis yields the title compound as an orange solid with a yield often exceeding 70%. [2]
-
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, and the protons of the pyrrolidine ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the C=O stretch of the aldehyde (approx. 1700 cm⁻¹), the N-O stretches of the nitro group (approx. 1512 and 1366 cm⁻¹), and C-H stretches. [3]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (220.23 m/z).
Applications in Research and Drug Development
The true value of this compound lies in its utility as a precursor for more complex molecules with significant biological activity.
Synthesis of Bioactive Scaffolds
The aldehyde group is a versatile handle for various chemical transformations, including:
-
Reductive Amination: To introduce new amine-containing side chains.
-
Wittig Reactions: To form alkenes and extend the carbon skeleton.
-
Condensation Reactions: To form imines, hydrazones, and other derivatives.
The nitro group is also a key functional group. It can be readily reduced to an amine, which can then be used for amide bond formation or other derivatizations. This nitro-to-amine transformation is a common strategy in medicinal chemistry to introduce a point of diversity in a molecule. The presence of the nitro group itself can contribute to biological activity, as seen in many antimicrobial and anticancer agents. [4]
Precursor to DNA Cross-linking Agents
Research has shown that related structures, such as 5-(aziridin-1-yl)-2-nitrobenzamide derivatives, can act as prodrugs for DNA cross-linking agents. [5]The bio-reduction of a nitro group to a hydroxylamine is a key activation step. This suggests that this compound could serve as a foundational scaffold for developing novel bioreductive anticancer drugs.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount.
-
Hazard Classification: This compound may cause skin and eye irritation. It is harmful if swallowed. [6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [6]* Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Keep away from heat and ignition sources.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7]
Conclusion
This compound is more than a simple organic compound; it is a strategic starting material for chemical and pharmaceutical innovation. Its well-defined synthesis, versatile functional groups, and proven utility as a precursor to bioactive molecules make it an invaluable tool for researchers. A comprehensive understanding of its properties, synthesis, and potential applications, as outlined in this guide, empowers scientists to fully exploit its capabilities in the pursuit of new discoveries.
References
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PubChem. 5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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N'Gouan, A. J., et al. (2015). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 5), o288. Available from: [Link]
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Horsfall, L. (2010). Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. UCL Discovery. Available from: [Link]
-
N'gouan, A. J., et al. (2017). Crystal structure of this compound, C11H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 232(3), 463-464. Available from: [Link]
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NIST. Benzaldehyde, 2-nitro-. NIST Chemistry WebBook. Available from: [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
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CAS Common Chemistry. 4-(1-Pyrrolidinyl)benzaldehyde. American Chemical Society. Available from: [Link]
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Organic Syntheses. p-NITROBENZALDEHYDE. Available from: [Link]
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Singh, R. D. (2000). Overtone spectroscopy of some benzaldehyde derivatives. Pramana - Journal of Physics, 54(3), 437-446. Available from: [Link]
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Hejmadi, M. V., et al. (1995). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Biochemical Pharmacology, 50(7), 955-961. Available from: [Link]
- Google Patents. (2016). Preparation method of p-nitrobenzaldehyde. CN105348107A.
-
ResearchGate. (2020). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Available from: [Link]
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Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Available from: [Link]
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OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]
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An In-Depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde for Researchers and Drug Development Professionals
Introduction
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that has garnered attention in various chemical research fields. Its structure, featuring a nitro group, a pyrrolidine moiety, and an aldehyde functional group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the electron-donating effect of the pyrrolidinyl group create a unique electronic environment within the molecule, influencing its reactivity and potential applications. This guide aims to provide a detailed technical overview of its physical properties, synthesis, and spectral characteristics to support its use in laboratory and industrial settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in any scientific endeavor. The following section details the known physical and chemical characteristics of this compound.
Molecular Structure and Properties
The molecular structure of this compound is key to its chemical behavior. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring creates a push-pull system, which can influence its reactivity in various chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | |
| Molecular Weight | 220.23 g/mol | Calculated |
| Melting Point | Not explicitly reported. A related compound, 5-Nitro-2-(piperidin-1-yl)benzaldehyde, has a melting point of 115 °C (388 K). | |
| Boiling Point | Not reported. | |
| Solubility | Not explicitly reported. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Appearance | Yellowish solid (based on related compounds). |
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below, based on established synthetic methods.
Synthetic Pathway
The primary synthetic route involves the reaction of a suitable starting material, such as 2-fluoro-5-nitrobenzaldehyde, with pyrrolidine. The fluorine atom acts as a good leaving group, and the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Fluoro-5-nitrobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. A reported yield for a similar synthesis is 72.31%.[1]
Spectral Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following sections provide an overview of the expected spectral data for this compound based on the analysis of related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the pyrrolidine ring.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the aldehyde group will likely appear as a doublet, the proton ortho to the nitro group as a doublet of doublets, and the proton between the nitro and pyrrolidinyl groups as a doublet.
-
Aldehyde Proton: A singlet in the downfield region (typically δ 9.5-10.5 ppm).[2]
-
Pyrrolidine Protons: Two multiplets in the aliphatic region (typically δ 1.8-3.5 ppm) corresponding to the two sets of methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the highly downfield region (typically δ 185-200 ppm).[3]
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents.
-
Pyrrolidine Carbons: Two signals in the aliphatic region (typically δ 25-55 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1710 cm⁻¹.[4]
-
N-O Stretch (Nitro group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and one symmetric stretch around 1335-1385 cm⁻¹.
-
C-N Stretch (Aromatic amine): An absorption band in the region of 1250-1360 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.23).
-
Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (M-29) or a hydrogen atom (M-1). The nitro group may also lead to characteristic fragmentation pathways.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of various target molecules in drug discovery and materials science. The presence of the nitro group allows for further chemical modifications, such as reduction to an amino group, which can then be used for the construction of more complex heterocyclic systems. The aldehyde functionality is a versatile handle for reactions such as Wittig reactions, reductive aminations, and the formation of imines and oximes.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive overview of the physical properties, synthesis, and spectral characteristics of this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical compound. A thorough understanding of its properties is crucial for its effective application in the synthesis of novel molecules with potential applications in various scientific disciplines.
References
-
N'gouan, A. J., Mansilla-Koblavi, F., Timotou, A., Adjou, A., & Tenon, J. A. (2017). Crystal structure of this compound, C11H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 232(3), 463-464. [Link]
-
N'Gouan, A. J., et al. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2880. [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
-
Praveen Rajkumar, N. Buvaneswari, Z. Abdul Vaheith, & R. Dayanandhan. (2021). FT-IR Spectrum of Benzaldehyde. In KINETIC ANALYSIS OF OXIDATION OF α-HYDROXY ACIDS BY CARO'S ACID IN MICELLAR MEDIUM. [Link]
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- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, a key organic intermediate with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, and explores its emerging role in the development of novel therapeutic agents.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is fundamental for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound[1]
Synonyms: While no widely recognized common synonyms exist, systematic variations in nomenclature may be encountered in literature and chemical databases.
CAS Number: 30742-59-7
Molecular Formula: C₁₁H₁₂N₂O₃[1]
Molecular Weight: 220.23 g/mol
The structure, depicted below, features a benzaldehyde core substituted with a nitro group at the 5-position and a pyrrolidine ring at the 2-position. The electron-withdrawing nature of the nitro group and the electron-donating character of the pyrrolidinyl moiety create a unique electronic environment that influences the molecule's reactivity and potential biological activity.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key physicochemical parameters of this compound.
| Property | Value | Source |
| Appearance | Orange solid | [2] |
| Melting Point | Not explicitly reported for the pyrrolidine derivative, but the analogous 5-Nitro-2-(piperidin-1-yl)benzaldehyde has a melting point of 388 K (115 °C). | [2] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide. | General chemical principles |
| Purity | Commercially available with purities typically around 95%. |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is widely employed for the formation of aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group in this case.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the attack of a nucleophile (pyrrolidine) on an electron-deficient aromatic ring, leading to the displacement of a leaving group (typically a halide). The presence of the nitro group para to the leaving group is crucial as it stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction.
Experimental Workflow
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
This protocol is adapted from the reported synthesis of the analogous piperidinyl derivative and the crystal structure report of the target compound.[1][2]
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Pyrrolidine
-
Ethanol (absolute)
-
Sodium hydrogenocarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) in absolute ethanol, add pyrrolidine (1.5 equivalents) and sodium hydrogenocarbonate (1.5 equivalents). The sodium hydrogenocarbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.
-
Reaction: The mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is dissolved in dichloromethane and washed with water to remove any inorganic salts. The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is evaporated from the organic layer to yield the crude product. The crude product is then purified by flash chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.[2]
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed to afford this compound as an orange solid. A yield of 72.31% has been reported for this synthesis.[1]
Spectroscopic Characterization
1H NMR Spectroscopy (Predicted):
-
Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.
-
Aromatic protons: Three protons in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most downfield, while the proton ortho to the pyrrolidine ring will be the most upfield.
-
Pyrrolidine protons: Two sets of multiplets in the aliphatic region (δ 1.8-3.5 ppm) corresponding to the two pairs of methylene groups.
13C NMR Spectroscopy (Predicted):
-
Carbonyl carbon (-CHO): A signal in the range of δ 185-195 ppm.
-
Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group and the carbon attached to the pyrrolidine nitrogen will show characteristic shifts.
-
Pyrrolidine carbons: Two signals in the aliphatic region (δ 25-55 ppm).
Infrared (IR) Spectroscopy (Predicted):
-
C=O stretch (aldehyde): A strong absorption band around 1690-1710 cm⁻¹.
-
N-O stretch (nitro group): Two strong absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C-N stretch (aromatic amine): An absorption band around 1250-1350 cm⁻¹.
-
Aromatic C-H stretch: Weak bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands in the region of 2850-2960 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M+): A peak at m/z = 220, corresponding to the molecular weight of the compound.
-
Fragmentation: Characteristic fragmentation patterns would include the loss of the formyl group (-CHO, M-29) and cleavage of the pyrrolidine ring.
Applications in Drug Development and Medicinal Chemistry
The unique structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents. Both the pyrrolidine ring and the nitroaromatic moiety are prevalent in a wide range of biologically active compounds.
The Pyrrolidine Scaffold in Pharmacology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[3][4] Its saturated, non-planar structure allows for the creation of three-dimensional diversity, which is crucial for specific interactions with biological targets. Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer
-
Anti-inflammatory
-
Antiviral
-
Antitubercular
-
Central Nervous System (CNS) activity
The Role of the Nitroaromatic Moiety
Nitroaromatic compounds have a long history in drug discovery, particularly as antimicrobial and anticancer agents.[5] The nitro group can act as a bio-reducible functionality, leading to the formation of reactive species that can induce cellular damage in pathogens or cancer cells. Furthermore, the strong electron-withdrawing nature of the nitro group can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Potential Therapeutic Applications of this compound Derivatives
Given the established biological significance of its constituent moieties, derivatives of this compound are promising candidates for the development of novel drugs. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for pharmacological screening. Potential areas of application include:
-
Anticancer Agents: The combination of a DNA-intercalating or alkylating pyrrolidine derivative with a hypoxia-activated nitroaromatic group could lead to potent and selective anticancer drugs.
-
Antimicrobial Agents: The nitro group is a key pharmacophore in several antibacterial and antiprotozoal drugs. Modification of the pyrrolidine ring could lead to new antimicrobial agents with improved efficacy and reduced resistance.
-
CNS-active Compounds: The pyrrolidine scaffold is present in many CNS-active drugs. Derivatives of this compound could be explored for their potential as novel treatments for neurological and psychiatric disorders.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, combined with the presence of two key pharmacophoric motifs, makes it an attractive starting material for the discovery of new therapeutic agents. Further research into the synthesis of its derivatives and their subsequent pharmacological evaluation is warranted to fully explore the potential of this promising chemical entity.
References
-
Crystal structure of this compound, C11H12N2O3. (2017). Zeitschrift für Kristallographie - New Crystal Structures, 232(3). DOI:10.1515/ncrs-2016-0318. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Molecules. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14. [Link]
-
organic compounds. (n.d.). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Crystal structure of this compound, C11H12N2O3. (2017). Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society. [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. [Link]
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- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, spectral interpretation, and the underlying chemical principles governing the spectroscopic behavior of this substituted benzaldehyde derivative.
Introduction: The Structural Significance of this compound
This compound is a unique organic molecule featuring a trifecta of influential functional groups on a benzene ring: a strongly electron-withdrawing nitro group, an electron-donating pyrrolidinyl substituent, and an aldehyde moiety. This distinct substitution pattern creates a complex electronic environment, making ¹³C NMR spectroscopy an indispensable tool for its structural elucidation and characterization. Understanding the precise chemical shifts of each carbon atom provides critical insights into the electronic effects at play and confirms the regiochemistry of the synthesis. A crystal structure for this compound has been reported, confirming its molecular geometry[1].
Experimental Protocol for ¹³C NMR Data Acquisition
Obtaining a high-quality ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for the acquisition of such data.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 50-100 mg of crystalline this compound.
-
Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts. CDCl₃ is a common choice for its versatility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, with its ¹³C signal calibrated to 0.00 ppm.
-
Transfer to NMR Tube: Filter the resulting solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Parameters
The following parameters are recommended for a 400 MHz (or higher field) NMR spectrometer:
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2.0 seconds between pulses is recommended to ensure proper relaxation of all carbon nuclei.
-
Acquisition Time: An acquisition time of approximately 1.5 seconds.
-
Spectral Width: A spectral width of -10 to 220 ppm to encompass all expected carbon signals.
-
Proton Decoupling: Broadband proton decoupling should be applied during the acquisition to simplify the spectrum by collapsing all carbon signals to singlets.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate signal integration and presentation.
-
Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Figure 1: Experimental workflow for ¹³C NMR analysis.
Predicted ¹³C NMR Spectral Data and Interpretation
In the absence of experimentally published data, a predicted ¹³C NMR spectrum provides a robust framework for analysis. The chemical shifts are estimated based on established substituent effects and computational models.
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C=O (Aldehyde) | ~188 | The aldehyde carbonyl carbon is highly deshielded and typically appears in the 185-200 ppm region. |
| C2 (C-N) | ~155 | Strongly deshielded due to the direct attachment of the electron-donating nitrogen of the pyrrolidine ring. |
| C5 (C-NO₂) | ~145 | Deshielded by the strong electron-withdrawing nitro group. |
| C1 (C-CHO) | ~128 | The ipso-carbon attached to the aldehyde group. |
| C4 (CH) | ~125 | Influenced by both the ortho-nitro group and the meta-pyrrolidinyl group. |
| C6 (CH) | ~120 | Influenced by the ortho-pyrrolidinyl group and the meta-nitro group. |
| C3 (CH) | ~115 | Shielded by the electron-donating effect of the para-pyrrolidinyl group. |
| Pyrrolidine (α-CH₂) | ~50 | Deshielded due to proximity to the nitrogen atom. |
| Pyrrolidine (β-CH₂) | ~25 | Typical chemical shift for aliphatic carbons in a five-membered ring. |
Analysis of Substituent Effects
The predicted chemical shifts are a direct consequence of the interplay between the electronic properties of the substituents:
-
Aldehyde Group (-CHO): The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects, leading to a deshielding of the attached carbon (C5) and other carbons in the ring, particularly those ortho and para to it.
-
Pyrrolidinyl Group (-N(CH₂)₄): The nitrogen atom is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions. This leads to a shielding (upfield shift) of C3 and C6, and a deshielding of the directly attached C2.
The interplay of these effects results in a unique and predictable ¹³C NMR spectrum that serves as a fingerprint for the molecule.
Figure 2: Influence of substituent electronic effects on the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful diagnostic tool for its structural verification. Through a combination of standardized experimental protocols and a thorough understanding of substituent-induced chemical shift effects, a detailed and accurate interpretation of the spectrum can be achieved. This guide provides the foundational knowledge for researchers to confidently acquire and analyze the ¹³C NMR data for this and structurally related compounds, ensuring the integrity of their chemical research and development endeavors.
References
-
N'gouan, A. J., Mansilla-Koblavi, F., Timotou, A., Adjou, A., & Tenon, J. A. (2017). Crystal structure of this compound, C11H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 232(3), 463–464. [Link]
Sources
Mass spectrometry fragmentation of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predictable fragmentation pathways of this multifunctional molecule under mass spectrometric conditions. By dissecting the influence of the aromatic nitro group, the aldehyde function, and the pyrrolidine moiety, we present a predictive framework for its structural characterization. This guide includes detailed mechanistic explanations, a robust experimental protocol for acquiring mass spectra, and visual representations of the fragmentation cascades to facilitate a deeper understanding of this compound's gas-phase ion chemistry.
Introduction: Structural Context and Analytical Imperative
This compound is a substituted aromatic compound featuring three key functional groups that dictate its chemical reactivity and, consequently, its mass spectrometric fragmentation:
-
Aromatic Nitro Group: A strong electron-withdrawing group that influences the electron density of the benzene ring and provides characteristic fragmentation signatures.
-
Benzaldehyde Moiety: The aldehyde group is a primary site for specific cleavage reactions, such as the loss of a hydrogen radical or the entire formyl group.
-
Pyrrolidine Substituent: A basic, saturated heterocyclic amine whose presence significantly directs fragmentation, often leading to dominant, charge-retaining fragments.
The accurate structural elucidation of such molecules is paramount in pharmaceutical development, metabolite identification, and impurity profiling. Mass spectrometry (MS), particularly when coupled with chromatographic separation (GC-MS or LC-MS), stands as a powerful tool for this purpose. Understanding the intrinsic fragmentation patterns is crucial for interpreting the resultant mass spectra, enabling confident identification and differentiation from structurally similar compounds. This guide synthesizes established fragmentation principles of related chemical classes to construct a detailed and predictive analysis of this compound.
Predicted Fragmentation Pathways and Mechanistic Rationale
Upon ionization, typically via Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion ([M]•⁺ or [M+H]⁺) of this compound (Molecular Weight: 220.23 g/mol ) is formed. The subsequent fragmentation is a competitive process governed by the relative stabilities of the resulting fragment ions and neutral losses. The pathways are driven by the distinct functionalities within the molecule.
Fragmentation Driven by the Pyrrolidine Moiety
For compounds containing a basic nitrogen moiety like pyrrolidine, fragmentation is often dominated by pathways involving this group.[1] The nitrogen atom can stabilize an adjacent positive charge, making α-cleavage a highly favored process.
-
Neutral Loss of the Pyrrolidine Ring: A common and often dominant fragmentation pathway for α-pyrrolidinophenone derivatives involves the neutral loss of the pyrrolidine molecule.[2][3] This results in a highly stabilized fragment ion.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines.[4] This leads to the formation of a stable iminium ion.
Fragmentation of the Benzaldehyde Core
Aromatic aldehydes exhibit well-documented fragmentation patterns. The molecular ion peak for aromatic aldehydes is typically strong.[5]
-
Loss of a Hydrogen Radical ([M-1]⁺): A primary fragmentation pathway for aldehydes is the cleavage of the aldehydic C-H bond, resulting in a stable acylium ion at m/z 219.[6][7][8][9]
-
Loss of the Formyl Radical ([M-29]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group leads to the loss of the CHO radical (29 Da), generating an ion at m/z 191.[9][10] This can be followed by the loss of CO (28 Da) to produce the phenyl cation.[5][8]
Fragmentation Involving the Nitro Group
Aromatic nitro compounds display characteristic fragmentation patterns involving the nitro group itself.
-
Loss of Nitrogen Dioxide ([M-46]⁺): A principal degradation pathway is the loss of a •NO₂ radical (46 Da), which would yield a fragment ion at m/z 174.[6]
-
Loss of Nitric Oxide ([M-30]⁺): The molecular ion can also lose a neutral molecule of nitric oxide (NO, 30 Da), particularly when an "ortho effect" is possible, leading to a fragment at m/z 190.[11] The proximity of the pyrrolidine and aldehyde groups may facilitate rearrangements that promote this loss.
The interplay of these pathways dictates the final appearance of the mass spectrum. The relative abundance of each fragment ion will depend on the ionization method and the energy applied during fragmentation (e.g., collision energy in MS/MS).
Summary of Key Predicted Fragments
The following table summarizes the major predicted fragment ions for this compound.
| m/z | Proposed Ion Structure | Neutral Loss | Description of Fragmentation Pathway |
| 220 | [C₁₁H₁₂N₂O₃]⁺• | - | Molecular Ion (M⁺•) |
| 219 | [C₁₁H₁₁N₂O₃]⁺ | H• | Loss of a hydrogen radical from the aldehyde group (α-cleavage).[6][8] |
| 191 | [C₁₀H₁₁N₂O₂]⁺ | CHO• | Loss of the formyl radical from the benzaldehyde moiety.[9][10] |
| 174 | [C₁₁H₁₂N₁O₁]⁺• | NO₂• | Loss of the nitro group as a nitrogen dioxide radical.[6] |
| 150 | [C₇H₄NO₂]⁺ | C₄H₈N• | Cleavage of the C-N bond, with loss of the pyrrolidine radical. |
| 70 | [C₄H₈N]⁺ | C₇H₄NO₃• | Formation of the pyrrolidinyl cation via cleavage of the C-N bond. |
Visualizing the Fragmentation Cascade
To better illustrate the relationships between the molecular ion and its primary fragments, the following fragmentation pathway is presented using Graphviz.
Caption: Primary fragmentation pathways of this compound.
A key secondary fragmentation pathway involves the ion at m/z 191, which can subsequently lose the nitro group or undergo further degradation.
Caption: Secondary fragmentation of the [M-CHO]⁺ ion.
Experimental Protocol: Acquiring the Mass Spectrum
This section outlines a standardized methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds. For less volatile samples or to avoid thermal degradation, LC-MS with ESI would be the preferred method.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard energy that produces reproducible, library-searchable spectra.[12]
Materials and Reagents
-
Sample: this compound, 1 mg/mL solution.
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).
-
Carrier Gas: Helium (99.999% purity).
GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Inlet | Split/Splitless | To handle a wide range of sample concentrations. |
| Inlet Temperature | 250 °C | Ensures complete volatilization without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for good sensitivity. |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | Provides optimal chromatographic resolution. |
| GC Column | ||
| Type | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust column for general-purpose analysis. |
| Oven Program | Initial: 100 °C (hold 1 min) | Ensures focusing of the analyte at the head of the column. |
| Ramp: 15 °C/min to 280 °C | Provides good separation from potential impurities. | |
| Final Hold: 5 min at 280 °C | Ensures elution of all components. | |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature to maintain ion formation efficiency.[12] |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass analysis.[12] |
| Mass Range | m/z 40-350 | Covers the molecular ion and all expected major fragments. |
| Scan Mode | Full Scan | For qualitative analysis and identification of all fragment ions. |
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to the target compound based on its retention time.
-
Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.
-
Interpretation: Compare the observed fragment ions and their relative abundances with the predicted fragmentation pathways outlined in Section 2. The presence of the molecular ion at m/z 220 and key fragments at m/z 219, 191, and 174 would provide strong evidence for the compound's identity.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the established gas-phase ion chemistry of its constituent functional groups. The primary fragmentation events are anticipated to be the loss of a hydrogen radical (M-1), the formyl radical (M-29), the nitro group (M-46), and cleavages involving the pyrrolidine ring. By understanding these competing pathways, researchers can confidently interpret mass spectral data to confirm the structure of this molecule, identify it in complex mixtures, and distinguish it from related isomers or impurities. The experimental protocol provided herein offers a robust starting point for obtaining high-quality, interpretable mass spectra for this class of compounds.
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- Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
- Negative-ion mass spectra recorded from four nitro compounds by a...
- Mass Spectrometry: Fragment
- Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing.
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- Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. PubMed.
- Mass fragmentation of Carbonyl compounds(spectral analysis). Slideshare.
- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identific
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- GCMS Section 6.11.4. Whitman People.
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- Mass Spectrometry - Fragmentation P
- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry.
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- Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Benchchem.
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic c
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A Technical Guide to the Predicted Spectroscopic Profile of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive, computationally-derived spectroscopic profile for the novel compound 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. In the landscape of drug discovery and materials science, the rapid and accurate characterization of new chemical entities is paramount. This document leverages modern computational chemistry techniques, primarily Density Functional Theory (DFT), to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The methodologies herein are detailed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and verifying the structure of this and related molecules. By explaining the causality behind computational choices and grounding predictions in established spectroscopic principles, this guide serves as both a predictive dataset and an educational tool.
Introduction: The Need for Predictive Spectroscopy
This compound is a molecule of interest due to its unique combination of functional groups: an electron-withdrawing nitro group, an electron-donating pyrrolidine ring, and a reactive aldehyde moiety. This arrangement makes it a potentially valuable intermediate in the synthesis of complex heterocyclic systems and pharmacologically active agents.
Before embarking on costly and time-consuming synthesis and purification, computational modeling offers an invaluable preliminary step. The prediction of spectroscopic data through quantum chemical methods has become a cornerstone of modern structural elucidation.[1][2] Techniques such as Density Functional Theory (DFT) allow for the in silico determination of molecular geometries and electronic properties, which in turn can be used to generate highly accurate theoretical spectra.[2][3] This guide provides such a predictive analysis, offering a powerful tool for researchers to confirm the identity of their synthetic products and to understand the electronic structure of this molecule.
Molecular Structure and Atom Numbering
The foundational step for any spectroscopic prediction is the determination of the molecule's stable three-dimensional structure. The structure of this compound was established, and atoms are numbered as illustrated below for unambiguous assignment in the subsequent spectral tables.
Caption: Molecular structure and atom numbering scheme.
Computational Methodology: A Self-Validating Protocol
The accuracy of predicted spectra is critically dependent on the computational protocol. The workflow described below is designed to be a self-validating system, employing widely accepted and benchmarked theoretical levels.
Experimental Protocol: Computational Spectroscopy
-
Conformational Analysis & Geometry Optimization:
-
The initial 3D structure of the molecule is generated.
-
A conformational search is performed to identify low-energy conformers.
-
Each conformer is then subjected to full geometry optimization to find its energetic minimum. This is a crucial step as NMR chemical shifts and vibrational frequencies are sensitive to molecular geometry.
-
Rationale: This ensures that the subsequent calculations are performed on the most stable, and therefore most populated, conformation of the molecule.
-
Level of Theory: B3LYP functional with the 6-31G(d) basis set.[4]
-
-
NMR Chemical Shift Calculation:
-
The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized geometry.[5][6]
-
Rationale: The GIAO method is the gold standard for calculating isotropic magnetic shielding tensors, which are essential for predicting NMR chemical shifts with high accuracy.[7]
-
Level of Theory: mPW1PW91 functional with the 6-31G(d,p) basis set is used for a balance of accuracy and computational cost.[7]
-
Referencing: Calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a Tetramethylsilane (TMS) standard, calculated at the identical level of theory, using the equation: δ_sample = σ_TMS - σ_sample.
-
-
IR Frequency Calculation:
-
Vibrational frequencies and their corresponding intensities are calculated for the optimized structure.
-
Rationale: This calculation solves for the harmonic vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum.
-
Level of Theory: B3LYP functional with the 6-311G(d,p) basis set.[8]
-
Correction: A scaling factor (typically ~0.96-0.98 for B3LYP) is applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.[8]
-
Caption: Workflow for computational spectroscopy.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is characterized by a highly deshielded aldehyde proton and distinct signals for the aromatic and pyrrolidine rings.
| Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H12 (CHO) | 10.15 | Singlet (s) | Strongly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the aldehyde group. |
| H4 | 8.65 | Doublet (d) | Ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding. |
| H6 | 8.10 | Doublet of doublets (dd) | Meta to the nitro group and ortho to the aldehyde group, both contributing to its downfield shift. |
| H3 | 7.05 | Doublet (d) | Ortho to the electron-donating pyrrolidine group, leading to a more upfield (shielded) position relative to other aromatic protons. |
| H8, H10 (α-CH₂) | 3.50 | Multiplet (m) | Protons on carbons directly attached to the nitrogen are deshielded. |
| H9, H11 (β-CH₂) | 2.05 | Multiplet (m) | Protons on the β-carbons of the pyrrolidine ring are in a more typical aliphatic region. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon spectrum shows a clear separation between the sp² (aromatic and carbonyl) and sp³ (aliphatic) regions.
| Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (CHO) | 190.5 | The carbonyl carbon is the most deshielded due to the electronegativity of the oxygen atom. |
| C1 | 158.0 | Ipso-carbon attached to the electron-donating nitrogen atom, shifted significantly downfield. |
| C4 | 145.0 | Ipso-carbon attached to the nitro group. |
| C2 | 135.5 | Aromatic carbon ortho to the aldehyde. |
| C5 | 128.0 | Aromatic carbon meta to the pyrrolidine group. |
| C6 | 124.0 | Aromatic carbon ortho to the pyrrolidine group. |
| C3 | 115.0 | Aromatic carbon shielded by the donating effect of the pyrrolidine nitrogen. |
| C8, C10 (α-C) | 52.5 | Carbons directly bonded to nitrogen are deshielded compared to other aliphatic carbons. |
| C9, C11 (β-C) | 25.0 | Standard aliphatic carbon chemical shift. |
Predicted Infrared (IR) Spectrum
The IR spectrum is predicted to show strong, characteristic absorptions corresponding to the key functional groups present in the molecule.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch (Pyrrolidine) |
| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi Doublet)[9] |
| ~1705 | Strong | C=O Stretch (Aldehyde)[9][10] |
| ~1595, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1525 | Strong | Asymmetric NO₂ Stretch[10] |
| ~1345 | Strong | Symmetric NO₂ Stretch[10] |
| ~1250 | Strong | Aromatic C-N Stretch |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum provides information on the molecular weight and the stability of different fragments of the molecule.
-
Molecular Formula: C₁₁H₁₂N₂O₃
-
Predicted Exact Mass: 220.0848 g/mol
-
Molecular Ion Peak [M]⁺•: m/z = 220
Plausible Fragmentation Pathways:
The fragmentation of this compound under electron ionization (EI) is expected to be directed by its functional groups.
-
Loss of Aldehyde Moiety: A common fragmentation for benzaldehydes is the loss of the formyl radical (•CHO) or carbon monoxide (CO) after hydrogen rearrangement.
-
[M - H]⁺ → m/z 219
-
[M - CHO]⁺ → m/z 191[11]
-
-
Nitro Group Fragmentation: Nitroaromatics can lose the nitro group (•NO₂) or nitric oxide (•NO).
-
[M - NO₂]⁺ → m/z 174
-
[M - NO]⁺• → m/z 190[12]
-
-
Pyrrolidine Ring Fragmentation: α-cleavage is expected, where the bond between the α- and β-carbons of the pyrrolidine ring breaks, leading to a stable, nitrogen-containing cation.
Caption: Plausible EI-MS fragmentation pathways.
Conclusion
This guide presents a detailed, computationally predicted spectroscopic dataset for this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data are based on robust DFT calculations and established theoretical principles. This information serves as a powerful predictive baseline for any researcher working on the synthesis or application of this molecule. The convergence of computational chemistry and experimental science accelerates the pace of discovery, and predictive guides like this one are essential tools in the modern scientist's arsenal, enabling more efficient and informed research and development.[2]
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The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitroaromatic Compounds
This guide provides an in-depth exploration of the multifaceted biological activities of nitroaromatic compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the core chemical principles that govern their function, their applications as potent therapeutic agents, and the inherent toxicological challenges they present. This document is structured to provide a comprehensive understanding, from fundamental mechanisms to practical experimental considerations.
The Chemistry at the Core: Understanding the Nitro Group's Influence
Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. This functional group is a strong electron-withdrawing group, a property that profoundly influences the molecule's electronic distribution, polarity, and steric hindrance.[1][2][3][4] This electron-withdrawing nature is central to their biological activity, making the aromatic ring susceptible to nucleophilic attack and, most importantly, rendering the nitro group amenable to reduction.[1][5] The redox properties of the nitro group are the cornerstone of both the therapeutic efficacy and the toxicity of these compounds.[3][4][6]
The Central Mechanism: Bioreductive Activation
The majority of the biological effects of nitroaromatic compounds are not caused by the parent molecule itself but by its reductive metabolites. This process, known as bioreductive activation, is catalyzed by a class of enzymes called nitroreductases.[1][6][7] These enzymes, predominantly found in anaerobic bacteria and hypoxic tumor cells, are flavoenzymes that utilize NAD(P)H as a reducing agent to sequentially reduce the nitro group.[7][8][9]
The reduction of a nitroaromatic compound is a stepwise process that can proceed through one- or two-electron transfer mechanisms, leading to the formation of highly reactive intermediates.[1][8][10][11]
-
One-electron reduction: This pathway, often catalyzed by type II nitroreductases, generates a nitro anion radical.[1][7] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide radicals and other reactive oxygen species (ROS), leading to oxidative stress.[1][7][12]
-
Two-electron reduction: Type I nitroreductases catalyze the direct two-electron reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine and finally to an amine.[1][7] These highly reactive nitroso and hydroxylamine intermediates are potent electrophiles that can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and mutagenicity.[12][13]
Caption: Bioreductive pathways of nitroaromatic compounds.
Therapeutic Applications: Harnessing Bioreduction for Targeted Therapy
The selective activation of nitroaromatic compounds in specific environments forms the basis of their therapeutic applications.
Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy
Solid tumors often contain regions of low oxygen, known as hypoxia.[6][10][14][15] Hypoxic tumor cells are notoriously resistant to conventional radiotherapy and chemotherapy. Nitroaromatic compounds can be designed as hypoxia-activated prodrugs (HAPs) that are selectively reduced to their cytotoxic forms by the high levels of nitroreductase activity present in the hypoxic tumor microenvironment.[10][11][14][15][16] This targeted activation minimizes damage to healthy, well-oxygenated tissues, offering a promising strategy for cancer treatment.[6][10][15]
The design of HAPs typically involves linking a nitroaromatic "trigger" to a potent cytotoxic "effector" molecule.[11] Upon reduction of the nitro group in a hypoxic environment, the linker is cleaved, releasing the active drug to kill the cancer cells.[10][11]
Caption: Workflow of hypoxia-activated prodrugs.
Antimicrobial Agents
Many nitroaromatic compounds exhibit potent antimicrobial activity against a broad spectrum of bacteria and parasites.[3][4][6][17][18][19][20][21] Their mechanism of action relies on the reductive activation of the nitro group by microbial nitroreductases, leading to the production of cytotoxic intermediates that damage microbial DNA and other essential macromolecules.[17] Notable examples include:
| Compound | Class | Therapeutic Use |
| Metronidazole | Nitroimidazole | Treatment of anaerobic bacterial and protozoal infections.[18] |
| Nitrofurantoin | Nitrofuran | Treatment of urinary tract infections.[3][20] |
| Chloramphenicol | Nitroarene | Broad-spectrum antibiotic.[1][18] |
| Benznidazole | Nitroimidazole | Treatment of Chagas disease.[1] |
Table 1: Examples of Nitroaromatic Antimicrobial Drugs.
The Dark Side: Toxicity and Mutagenicity
The very same reactive intermediates that confer therapeutic activity to nitroaromatic compounds are also responsible for their toxicity.[2][5][12][22]
Mutagenicity and Carcinogenicity
The electrophilic nitroso and hydroxylamine intermediates generated during bioreduction can form covalent adducts with DNA.[5][12] These DNA adducts can lead to mutations during DNA replication, and if not repaired, can initiate carcinogenesis.[5][23] The mutagenic potential of many nitroaromatic compounds is a significant concern in their development as therapeutic agents.[5][22][23]
Oxidative Stress
As mentioned earlier, the one-electron reduction pathway can lead to the generation of ROS, inducing oxidative stress within cells.[12][22] This can damage cellular components, including lipids, proteins, and DNA, contributing to the overall toxicity of these compounds.
Experimental Protocols for Assessing Biological Activity
To evaluate the biological activity and safety of nitroaromatic compounds, a series of well-defined experimental protocols are essential.
Nitroreductase Activity Assay
Objective: To quantify the activity of nitroreductase enzymes in cell extracts or purified preparations.
Principle: This assay often utilizes a non-fluorescent or non-luminescent nitroaromatic substrate that is converted into a fluorescent or luminescent product upon reduction by nitroreductases. The increase in signal is directly proportional to the enzyme activity.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
NAD(P)H solution (e.g., 10 mM).
-
Nitroaromatic substrate solution (e.g., 1 mM of a pro-fluorophore or pro-luciferin).
-
Enzyme sample (cell lysate or purified nitroreductase).
-
-
Set up the Reaction:
-
In a 96-well microplate, add the assay buffer.
-
Add the enzyme sample to the appropriate wells.
-
Include a negative control without the enzyme.
-
-
Initiate the Reaction:
-
Add the NAD(P)H solution to all wells.
-
Add the nitroaromatic substrate to all wells to start the reaction.
-
-
Incubate:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
-
Measure the Signal:
-
Measure the fluorescence or luminescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Calculate Activity:
-
Determine the enzyme activity based on a standard curve generated with a known amount of the fluorescent or luminescent product.
-
In Vitro Assay for Hypoxia-Activated Prodrugs
Objective: To determine the hypoxia-selective cytotoxicity of a nitroaromatic prodrug.
Principle: Cancer cells are exposed to the prodrug under both normoxic (21% O2) and hypoxic (<1% O2) conditions. Cell viability is then assessed to determine the hypoxia cytotoxicity ratio (HCR), which is the ratio of the IC50 value under normoxic conditions to the IC50 value under hypoxic conditions. A high HCR indicates high hypoxia selectivity.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cancer cells in appropriate media.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the nitroaromatic prodrug.
-
Add the drug dilutions to the cells.
-
-
Hypoxic and Normoxic Incubation:
-
Place one set of plates in a standard incubator (normoxia).
-
Place another set of plates in a hypoxic chamber or incubator.
-
Incubate for a defined period (e.g., 24-72 hours).
-
-
Cell Viability Assay:
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the IC50 values for both normoxic and hypoxic conditions.
-
Calculate the HCR.
-
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of a nitroaromatic compound.
Principle: The Ames test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.[16]
Step-by-Step Methodology:
-
Prepare Bacterial Cultures:
-
Grow the Salmonella tester strains overnight in a nutrient-rich broth.
-
-
Metabolic Activation (Optional but crucial for many nitroaromatics):
-
Prepare a rat liver extract (S9 fraction) to mimic mammalian metabolism, as some compounds only become mutagenic after metabolic activation.
-
-
Exposure:
-
In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (if used).
-
-
Plating:
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Counting Revertant Colonies:
-
Count the number of revertant colonies on each plate.
-
-
Data Interpretation:
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
Detection of DNA Adducts
Objective: To detect and quantify the formation of DNA adducts in cells or tissues exposed to a nitroaromatic compound.
Principle: Several sensitive techniques can be used to detect DNA adducts, including 32P-postlabeling, mass spectrometry (LC-MS/MS), and immunoassays.[1][3][11][23]
General Workflow (using LC-MS/MS):
-
Exposure and DNA Isolation:
-
Expose cells or an animal model to the nitroaromatic compound.
-
Isolate genomic DNA from the cells or tissues.
-
-
DNA Hydrolysis:
-
Enzymatically or chemically hydrolyze the DNA to individual nucleosides or nucleotides.
-
-
Sample Cleanup and Enrichment:
-
Use solid-phase extraction or other chromatographic techniques to purify and enrich the adducted nucleosides/nucleotides.
-
-
LC-MS/MS Analysis:
-
Separate the components of the sample using liquid chromatography.
-
Detect and quantify the specific DNA adducts using tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.
-
-
Quantification:
-
Use stable isotope-labeled internal standards for accurate quantification of the adduct levels.
-
Conclusion and Future Perspectives
Nitroaromatic compounds represent a fascinating and challenging class of molecules in drug discovery and development. Their unique bioreductive activation mechanism offers powerful opportunities for targeted therapies, particularly in the fields of oncology and infectious diseases. However, the inherent potential for toxicity and mutagenicity necessitates a thorough and rigorous evaluation of any new nitroaromatic candidate.
Future research in this area will likely focus on:
-
Designing safer nitroaromatic drugs: This involves modifying the chemical structure to favor therapeutic activation pathways while minimizing the formation of toxic metabolites.
-
Developing more specific delivery systems: Encapsulating nitroaromatic drugs in nanoparticles or conjugating them to targeting moieties could enhance their delivery to the desired site of action and reduce off-target toxicity.
-
Exploring novel nitroreductase-based therapies: Gene-directed enzyme prodrug therapy (GDEPT), where a nitroreductase gene is delivered to tumor cells to sensitize them to a specific nitroaromatic prodrug, holds significant promise.
By leveraging a deep understanding of their chemistry and biological interactions, the scientific community can continue to unlock the therapeutic potential of nitroaromatic compounds while mitigating their risks, ultimately leading to the development of more effective and safer medicines.
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Čėnas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(8), 1269. [Link]
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Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1313-1324. [Link]
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Reactivity and stability of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
An In-Depth Technical Guide to the Reactivity and Stability of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its unique electronic architecture, featuring a potent electron-withdrawing nitro group, a reactive aldehyde function, and an electron-donating pyrrolidine moiety, confers a complex and versatile reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical behavior, stability characteristics, and practical handling considerations. We will explore the synergistic and antagonistic interplay of its functional groups, detailing key transformations such as nucleophilic additions to the carbonyl, reductive aminations, and reactions involving the nitroaromatic system. Stability under thermal, photochemical, and varied pH conditions is discussed, grounded in the established chemistry of related nitroaromatic and amino-aldehyde compounds. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to enable its effective and safe utilization in research and drug development workflows.
Introduction and Molecular Profile
This compound is a key heterocyclic building block. Its utility stems from the strategic placement of three distinct functional groups on a benzene ring, creating a molecule primed for diverse chemical transformations. Understanding the electronic influence of each group is fundamental to predicting its reactivity.
-
The Aldehyde Group (-CHO): An electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
The Nitro Group (-NO₂): One of the most powerful electron-withdrawing groups. It strongly deactivates the ring, acidifies protons on adjacent alkyl groups (not present here), and makes the aromatic ring susceptible to nucleophilic aromatic substitution.[1][2]
-
The Pyrrolidine Group (-NC₄H₈): A tertiary amine substituent that acts as a strong electron-donating group through resonance, activating the aromatic ring, particularly at the ortho and para positions.
The push-pull nature of the electron-donating pyrrolidine and electron-withdrawing nitro/aldehyde groups creates a highly polarized system, which is the cornerstone of its chemical personality.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | Amerigo Scientific |
| CAS Number | 30742-59-7 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |
| Molecular Weight | 220.23 g/mol | [3] |
| Appearance | Solid (Typical) | - |
| Purity | Typically >95% | [3] |
Electronic Influence Diagram
The following diagram illustrates the electronic interplay of the functional groups on the aromatic ring. The electron-donating pyrrolidine group enriches the ring, while the nitro and aldehyde groups withdraw electron density.
Caption: Electronic contributions of functional groups.
Reactivity and Synthetic Applications
The molecule's reactivity is dominated by the aldehyde carbonyl, with significant influence from the nitroaromatic system.
Reactions at the Aldehyde Carbonyl
The aldehyde is the primary site for transformations aimed at molecular elaboration.
This is a classic reaction for aldehydes, involving nucleophilic addition of an active methylene compound followed by dehydration.[4] Given the presence of the nitro group, this reaction is highly relevant. Nitro compounds themselves can serve as the active methylene component (e.g., nitromethane) or participate in condensations with other active methylene compounds like malonates.[5] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[5][6]
Mechanism:
-
Deprotonation: The base removes a proton from the active methylene compound (e.g., diethyl malonate) to form a nucleophilic enolate.[5]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.
-
Dehydration: A subsequent elimination of a water molecule yields the α,β-unsaturated product.[5]
This reaction is a cornerstone for synthesizing a variety of complex molecules, including cinnamic acids and coumarins, which are valuable intermediates in drug synthesis.[5]
Reductive amination is a powerful method for forming C-N bonds and is one of the most important reactions in pharmaceutical chemistry for synthesizing secondary and tertiary amines.[7][8] The process involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[7]
One-Pot Cascade with Nitro Reduction: A particularly efficient strategy is the direct reductive coupling of a nitro compound with an aldehyde.[8][9] In this "one-pot" process, the nitro group of one molecule is first reduced to a primary amine, which then reacts with the aldehyde of another molecule (or intramolecularly) via reductive amination.[9] This avoids isolating potentially unstable amino-aldehyde intermediates.
Typical Reducing Agents:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Catalytic hydrogenation (e.g., H₂/Pd-C, PtO₂)[7]
Reactions of the Nitroaromatic System
The highly electron-deficient aromatic ring is susceptible to specific transformations.
The conversion of the nitro group to an amine is a fundamental transformation. This dramatically alters the molecule's electronic properties, converting a strongly deactivating group into a strongly activating one.
Common Reduction Methods:
-
Catalytic Hydrogenation: H₂ gas with catalysts like Pd, Pt, or Ni. This is a clean and efficient method.[1]
-
Metal/Acid Reduction: Metals such as Fe, Sn, or Zn in the presence of acid (e.g., HCl).
The resulting product, 5-Amino-2-(pyrrolidin-1-yl)benzaldehyde, is a diamino-benzaldehyde derivative. Such compounds are known to be unstable and prone to self-condensation or polymerization, requiring careful handling or, ideally, in situ use for subsequent reactions.
While less common for this specific substrate due to the lack of a suitable leaving group, the principle is important. The strong electron-withdrawing nitro group facilitates the attack of nucleophiles on the aromatic ring, displacing a leaving group (like a halide) if one were present at an ortho or para position.
Stability Profile
The stability of this compound is a critical consideration for storage, handling, and reaction design. Nitroaromatic compounds are thermodynamically unstable and can be sensitive.[10]
Thermal Stability
Nitroaromatic compounds can decompose exothermically upon heating.[10] The primary decomposition pathway for many nitroaromatics involves the cleavage of the C-NO₂ bond.[11] The presence of ortho-substituents can introduce alternative, lower-energy decomposition pathways.[11]
-
Recommendation: Avoid excessive heating. For reactions requiring elevated temperatures, perform on a small scale first behind a safety shield. Use of differential scanning calorimetry (DSC) is advised to determine the thermal hazard profile before scaling up.
Photochemical Stability
Aromatic nitro compounds can absorb UV light, leading to photochemical reactions.[12] This can result in degradation over time, especially if stored in transparent containers exposed to light.
-
Recommendation: Store the compound in amber vials or in the dark to prevent photodecomposition. Photostability testing, as outlined in ICH guideline Q1B, should be performed if the compound is an active pharmaceutical ingredient (API) or a key intermediate.[13]
pH Stability
-
Acidic Conditions: The pyrrolidine nitrogen is basic and will be protonated under acidic conditions. This converts the electron-donating amino group into an electron-withdrawing ammonium group, which will further deactivate the ring and could alter reactivity.
-
Basic Conditions: Strong bases can deprotonate C-H bonds adjacent to electron-withdrawing groups.[1] While there are no benzylic protons here, strong basic conditions could potentially promote aldol-type self-condensation of the aldehyde or other undesired side reactions. The analogous compound 2-aminobenzaldehyde is known to be unstable and undergoes self-condensation.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers must adapt them based on their specific equipment and safety procedures.
Protocol: Knoevenagel Condensation
This protocol describes the reaction with diethyl malonate as a representative active methylene compound.
Objective: To synthesize Ethyl 2-cyano-3-(5-nitro-2-(pyrrolidin-1-yl)phenyl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.
-
Charging Reagents: To the flask, add this compound (e.g., 2.20 g, 10 mmol), toluene (50 mL), and ethyl cyanoacetate (1.24 g, 11 mmol).
-
Catalyst Addition: Add piperidine (0.085 g, 1 mmol, ~0.1 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde is consumed.
-
Workup: Allow the reaction to cool to room temperature. Wash the organic mixture with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization or flash column chromatography.
Causality: The use of toluene and a Dean-Stark trap is crucial for driving the reaction equilibrium towards the product by removing the water byproduct from the dehydration step.[5] Piperidine is a sufficiently mild base to catalyze the reaction without promoting significant side reactions.[5]
Protocol: General Stability Assessment Workflow
This workflow is based on ICH guidelines for testing new drug substances.[14][15]
Objective: To assess the stability of the compound under accelerated thermal/humidity and photolytic stress.
Methodology:
-
Sample Preparation: Prepare multiple, accurately weighed samples of the compound in appropriate vials (e.g., 10 mg per vial). Use both clear and amber glass vials for photostability testing.
-
Initial Analysis (T=0): Analyze a baseline sample immediately. The analysis should include:
-
Appearance: Visual inspection.
-
Purity: HPLC-UV analysis to determine the peak area of the main compound.
-
Related Substances: HPLC-UV analysis to identify and quantify any impurities.
-
-
Stress Conditions:
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., for accelerated testing: 1, 3, and 6 months).[15]
-
Analysis: At each time point, perform the same analyses as the T=0 sample (Appearance, Purity, Related Substances).
-
Evaluation: Compare the results from each time point to the T=0 data. A "significant change" (e.g., >5% degradation, failure to meet appearance specifications) indicates instability under those conditions.[16]
Stability Testing Workflow Diagram
Caption: Workflow for ICH-based stability assessment.
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is a predictable consequence of the interplay between its constituent functional groups. The electrophilic aldehyde is the primary handle for molecular elaboration via reactions like Knoevenagel condensations and reductive aminations. The nitro group activates the molecule for potential nucleophilic substitution and can be readily reduced to the corresponding amine, providing a route to entirely different chemical space, albeit with potential stability challenges. Prudent handling, including protection from light and excessive heat, is necessary to maintain the compound's integrity. By understanding these core principles, researchers can effectively leverage this potent building block in the design and execution of complex synthetic strategies for drug discovery and development.
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Amerigo Scientific. (n.d.). 5-Nitro-2-pyrrolidin-1-yl-benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. Retrieved from [Link]
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ResearchGate. (n.d.). An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitro-1,2-dihydroquinolines and 3-Nitroquinolines. Retrieved from [Link]
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IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]
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The Journal of Organic Chemistry. (2002). An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitro-1,2-dihydroquinolines and 3-Nitroquinolines. Retrieved from [Link]
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Potential therapeutic applications of pyrrolidine derivatives
An In-depth Technical Guide to the Therapeutic Applications of Pyrrolidine Derivatives
Authored by: A Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most significant structural motifs in medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its importance as a "privileged scaffold."[1] The non-planar, sp³-hybridized nature of the pyrrolidine core allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1][2] This guide provides a comprehensive overview of the diverse therapeutic applications of pyrrolidine derivatives, delving into their mechanisms of action, showcasing key examples with quantitative data, and presenting detailed experimental protocols for their evaluation. The content is structured to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of this versatile chemical entity.
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
The pyrrolidine nucleus is a fundamental building block in the design of therapeutic agents, appearing in 37 drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its utility stems from several key physicochemical properties:
-
Stereochemical Complexity: The presence of multiple stereocenters allows for the synthesis of diverse stereoisomers, enabling fine-tuning of a molecule's fit within the binding site of a target protein.[1][2]
-
Three-Dimensionality: Unlike flat aromatic rings, the puckered conformation of the pyrrolidine ring provides increased 3D coverage, which is increasingly recognized as a desirable trait for successful drug candidates.[1]
-
Synthetic Tractability: The pyrrolidine ring can be synthesized or functionalized through robust and well-established chemical methodologies, including the modification of natural precursors like proline and hydroxyproline or through de novo synthesis via cyclization reactions.[1][3][4]
These features have enabled the development of pyrrolidine derivatives with a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and central nervous system (CNS) modulatory effects.[5][6][7]
Caption: Core attributes of the pyrrolidine scaffold in drug discovery.
Anticancer Applications: Targeting Malignancy on Multiple Fronts
Pyrrolidine derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth, proliferation, and metastasis.[8]
Mechanisms of Antineoplastic Action
-
Receptor Antagonism: A key mechanism involves the inhibition of chemokine receptors, such as CXCR4, which plays a crucial role in cancer metastasis.[7] Pyrrolidine-containing compounds can act as CXCR4 antagonists, blocking the CXCL12-induced signaling that promotes cell migration.[7]
-
Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, some compounds trigger apoptosis through the generation of intracellular reactive oxygen species (ROS), which in turn activates caspase-3, a key executioner enzyme in the apoptotic cascade.[2][9]
-
Enzyme Inhibition: Pyrrolidine-based molecules can inhibit enzymes critical for cancer cell survival and proliferation. Spiro[pyrrolidine-3,3'-oxindoles] have demonstrated dual inhibitory activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), both of which are implicated in transcriptional regulation and cell cycle progression in breast cancer.[2]
-
Cytoskeletal Disruption: The actin cytoskeleton is vital for cell shape, motility, and division. Some pyrrolidine derivatives have been found to disrupt the actin cytoskeleton in breast cancer cells, suggesting they can inhibit both early-stage tumor growth and late-stage metastasis.[9]
Caption: Multi-target anticancer mechanisms of pyrrolidine derivatives.
Data Presentation: Cytotoxicity of Pyrrolidine Derivatives
The following table summarizes the in vitro anticancer activity of representative pyrrolidine compounds against various human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Thiophene-Pyrrolidine | Compound 37e | MCF-7 (Breast) | 17-28 µM | [2] |
| Thiophene-Pyrrolidine | Compound 37e | HeLa (Cervical) | 19-30 µM | [2] |
| Thiosemicarbazone-Copper(II) Complex | Copper complex 37a | SW480 (Colon) | 0.99 ± 0.09 µM | [5][7] |
| Pyrrolidine-Pyridine Hybrid | Compound 26 (CXCR4 Antagonist) | N/A (Binding Affinity) | 79 nM | [7] |
| Chiral 1,3,5-Triazine Derivative | Compound 13c | MCF-7 (Breast) | 8.04 µM | [10] |
| Chiral 1,3,5-Triazine Derivative | Compound 13c | A549 (Lung) | 12.24 µM | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol describes a standard method for evaluating the cytotoxic effect of a novel pyrrolidine derivative on a cancer cell line, such as MCF-7.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Applications: A New Frontier Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrrolidine derivatives have shown significant promise as both antibacterial and antifungal compounds.[11]
Mechanisms of Antimicrobial Action
-
Inhibition of Bacterial DNA Synthesis: A primary mechanism for antibacterial activity is the inhibition of essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[5][7] By targeting these enzymes, pyrrolidine derivatives can effectively halt bacterial proliferation.
-
Biofilm Disruption: Bacterial biofilms are notoriously resistant to conventional antibiotics. Novel pyrrolidine-2,3-dione scaffolds have been shown not only to possess intrinsic antimicrobial activity but also to inhibit and eradicate established S. aureus biofilms, representing a critical advance in treating persistent infections.[12] Furthermore, these compounds can act synergistically with existing antibiotics like vancomycin.[12]
Data Presentation: Antimicrobial Activity of Pyrrolidine Derivatives
The following table summarizes the in vitro antimicrobial efficacy of selected pyrrolidine compounds.
| Compound Class | Specific Derivative | Target Organism | MIC Value | Reference |
| 1,2,4-Oxadiazole-Pyrrolidine | Compound 22c (E. coli DNA Gyrase Inhibitor) | E. coli | IC₅₀ = 120 ± 10 nM (Enzyme) | [5][7] |
| Spirooxindole-Pyrrolidine Hybrid | Compound 44 | Candida albicans | 4 µg/mL | [5] |
| Sulfonylamino-Pyrrolidine | Compound 38 | S. aureus | 3.11 µg/mL | [5] |
| Sulfonylamino-Pyrrolidine | Compound 38 | E. coli | 6.58 µg/mL | [5] |
| Pyrrolidine-Thiazole | Compound 51a | B. cereus | 21.70 ± 0.36 µg/mL | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method involves challenging the bacteria with a serial dilution of the antimicrobial agent in a liquid nutrient broth.
Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrrolidine derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 25923) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., gentamicin) should also be tested as a reference.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Central Nervous System (CNS) Applications: Modulating Neurological Pathways
The pyrrolidine scaffold is present in numerous CNS-active drugs, including the "racetam" class of nootropics.[3] Its derivatives are being actively investigated for complex neurodegenerative disorders like Alzheimer's disease (AD).[13][14][15]
Mechanisms of Neuroprotective Action
-
Multi-Target Inhibition for Alzheimer's Disease: A promising strategy for AD is the development of multi-target-directed ligands (MTDLs). Chiral pyrrolidine derivatives have been designed to simultaneously inhibit multiple enzymes implicated in AD pathogenesis:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is crucial for memory and cognition.[13][15]
-
Fatty Acid Amide Hydrolase (FAAH): Inhibiting FAAH enhances the endocannabinoid system, which may reduce neuroinflammation.[13][15]
-
-
Anticonvulsant Activity: Pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant properties in animal models of epilepsy, suggesting their potential as novel antiepileptic drugs.[1]
Caption: Multi-target approach for Alzheimer's disease with pyrrolidines.
Data Presentation: CNS Activity of Pyrrolidine Derivatives
| Compound Class | Specific Derivative | Biological Activity | Potency (ED₅₀ / IC₅₀) | Reference |
| Pyrrolidine-2,5-dione | Compound 69k | Anticonvulsant (MES test) | ED₅₀ = 80.38 mg/kg | [1] |
| N-substituted Pyrrolidine | (S)-5a | BChE Inhibition | IC₅₀ = 1.02 µM | [13] |
| N-substituted Pyrrolidine | (R)-6a | AChE Inhibition | IC₅₀ = 0.52 µM | [13] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.[13]
Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine iodide (ATCI, the substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of the test pyrrolidine compound at various concentrations.
-
Enzyme Addition: Add 50 µL of the AChE solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of the ATCI substrate solution to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction without any inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value.
Antiviral Applications: A Privileged Scaffold Against Viral Pathogens
Pyrrolidine-containing drugs constitute a major class of antiviral agents, with a particularly strong presence in the treatment of Hepatitis C virus (HCV).[3]
Mechanisms of Antiviral Action
-
HCV NS3/4A Protease Inhibition: The NS3/4A serine protease is essential for cleaving the HCV polyprotein into mature viral proteins. Many pyrrolidine derivatives are potent inhibitors of this enzyme, thereby halting viral replication.
-
HCV NS5A Inhibition: The NS5A protein is a critical component of the HCV replication complex. Drugs like Ombitasvir contain a pyrrolidine moiety and function by inhibiting NS5A, disrupting both viral replication and virion assembly.[16]
-
SARS-CoV-2 Main Protease (Mpro) Inhibition: The pyrrolidine scaffold has been identified as a potential pharmacophore for targeting the main protease of SARS-CoV-2, an enzyme vital for viral replication and transcription.[16]
Caption: Inhibition of HCV replication by pyrrolidine-based drugs.
Data Presentation: Pyrrolidine-Based Antiviral Drugs
| Drug Name | Viral Target | Disease Treated | Reference |
| Grazoprevir | HCV NS3/4A Protease | Hepatitis C | [3] |
| Voxilaprevir | HCV NS3/4A Protease | Hepatitis C | [3] |
| Ombitasvir | HCV NS5A | Hepatitis C | [16] |
| Telaprevir | HCV NS3/4A Protease | Hepatitis C | [16] |
Experimental Protocol: Viral Cytopathic Effect (CPE) Reduction Assay
This protocol provides a general framework for screening compounds for antiviral activity.
Principle: Many viruses cause visible damage, known as a cytopathic effect (CPE), to the host cells they infect. This assay measures the ability of a compound to protect host cells from virus-induced CPE.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero-E6 for SARS-CoV-2) in a 96-well plate and grow to confluence.
-
Compound and Virus Addition: Remove the culture medium. Add serial dilutions of the test pyrrolidine derivative to the wells, followed by a standard amount of virus (e.g., at a multiplicity of infection of 0.01).
-
Controls: Include a "cell control" (cells only, no virus), a "virus control" (cells + virus, no compound), and a positive control drug (e.g., remdesivir).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ atmosphere, allowing the virus to propagate and cause CPE in unprotected wells.
-
CPE Assessment: Visually score the CPE in each well using a microscope. The level of cell protection can be graded (e.g., from 0% to 100%).
-
Cell Viability Readout: Alternatively, quantify cell viability using a reagent like MTT or CellTiter-Glo. The concentration of the compound that protects 50% of the cells from CPE (EC₅₀) can then be calculated.
Antidiabetic Applications: Targeting Glycemic Control
Pyrrolidine derivatives are at the forefront of oral therapies for type 2 diabetes mellitus (T2DM), primarily as inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[17][18]
Mechanism of Antidiabetic Action
-
DPP-4 Inhibition: In response to food intake, the gut releases incretin hormones like GLP-1 and GIP. These hormones stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. DPP-4 rapidly degrades these incretins, terminating their action. Pyrrolidine-based inhibitors, such as Vildagliptin, bind to the active site of DPP-4, preventing the breakdown of GLP-1 and GIP. This prolongs their activity, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.[19][20]
-
α-Glucosidase Inhibition: Some polyhydroxylated pyrrolidines (aza-sugars) can also inhibit α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into glucose.[1] This action delays carbohydrate absorption and reduces post-prandial glucose spikes.
Caption: The incretin pathway and the role of DPP-4 inhibitors.
Data Presentation: DPP-4 Inhibition by Pyrrolidine Derivatives
| Compound Class | Specific Derivative | DPP-4 Inhibition (IC₅₀) | Reference |
| Pyrrolidine Sulfonamide | Compound 23d | 11.32 ± 1.59 µM | [5][7] |
| Marketed Drug | Vildagliptin | nM range | [20][21] |
| Marketed Drug | Saxagliptin | nM range | [19] |
Experimental Protocol: In Vitro DPP-4 Inhibitory Assay
This protocol describes a common fluorescence-based assay for measuring DPP-4 inhibition.
Principle: The assay uses a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to DPP-4 activity. Inhibitors will slow this rate.
Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme and the substrate Gly-Pro-AMC in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Assay Setup: In a black, 96-well microplate, add the test pyrrolidine derivative at various concentrations.
-
Enzyme Addition: Add the DPP-4 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
Conclusion and Future Perspectives
The pyrrolidine scaffold is a remarkably versatile and privileged structure in drug discovery. Its inherent three-dimensionality and stereochemical richness have enabled the development of potent and selective agents against a wide array of diseases, from cancer and infectious diseases to metabolic and neurodegenerative disorders.[1][6]
The future of pyrrolidine-based therapeutics is bright. Key areas of future research will likely focus on:
-
Scaffold Hopping and Diversification: Using the pyrrolidine core as a starting point to discover structurally novel compounds with improved properties.[1]
-
Multi-Target-Directed Ligands (MTDLs): Expanding the multi-target approach seen in Alzheimer's research to other complex diseases like cancer, where hitting multiple pathways simultaneously can overcome resistance and improve efficacy.[15]
-
Targeting Protein-Protein Interactions: The complex 3D shapes achievable with pyrrolidine derivatives make them ideal candidates for disrupting challenging protein-protein interactions that are often undruggable by more conventional, flatter molecules.
By continuing to explore the vast chemical space accessible from this simple five-membered ring, the scientific community is poised to deliver the next generation of innovative medicines.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A..
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a P
- New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones. CORDIS.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases.
- Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia.
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- Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents.
- Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
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- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium.
- Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Royal Society of Chemistry.
- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegener
- Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects.
- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Recent advancement in pyrrolidine moiety for the management of cancer: A review. Elsevier.
- List of Dipeptidyl peptidase 4 inhibitors. Drugs.com.
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The Solubility Profile of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data. Instead, it offers a predictive framework grounded in the principles of physical organic chemistry, coupled with detailed, field-proven methodologies for empirical solubility determination. By understanding the molecular structure and intermolecular forces at play, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications. This guide equips the reader with the theoretical knowledge and practical protocols necessary to confidently assess and utilize the solubility properties of this and structurally related compounds.
Introduction: Understanding the Molecule
This compound is a substituted aromatic aldehyde with a molecular structure that presents distinct regions of varying polarity. A comprehensive understanding of its solubility begins with a thorough analysis of its constituent functional groups and their electronic effects.
The molecule consists of a benzene ring substituted with three key functional groups:
-
A Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. The presence of the nitro group significantly increases the polarity of the aromatic ring and introduces potential for dipole-dipole interactions.
-
An Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar, with the oxygen atom being a hydrogen bond acceptor. This group contributes to the molecule's overall polarity.
-
A Pyrrolidinyl Group (-N(CH₂)₄): This tertiary amine is a polar functional group. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The aliphatic nature of the pyrrolidine ring itself is nonpolar.
The interplay of these functional groups dictates the overall polarity and hydrogen bonding capabilities of this compound, which are the primary determinants of its solubility in various organic solvents. Based on its structure, the compound can be classified as a polar organic molecule.
Theoretical Framework for Solubility Prediction
The fundamental principle governing solubility is "like dissolves like"[1][2]. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents[3]. The dissolution process involves the disruption of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions[3].
For this compound, we can predict its solubility behavior by considering the polarity of a range of common organic solvents. The polarity of a solvent is often quantified by its polarity index[4][5].
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Polarity Index (Representative) | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | 0.1, 2.4[4] | Low to Very Low | The high polarity of the nitro and carbonyl groups will have weak interactions with nonpolar solvents. |
| Polar Aprotic Solvents | Dichloromethane, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 3.1, 5.1, 4.4, 4.0, 6.4, 7.2[4][6] | Moderate to High | These solvents can engage in dipole-dipole interactions with the nitro and aldehyde groups. Solvents like DMF and DMSO are highly polar and are expected to be excellent solvents. |
| Polar Protic Solvents | Methanol, Ethanol | 5.1, 4.3[7] | Moderate | These solvents can act as hydrogen bond donors to the oxygen atoms of the nitro and aldehyde groups, and the nitrogen of the pyrrolidine ring. However, the overall non-polar character of the hydrocarbon backbone of the alcohols may limit solubility compared to highly polar aprotic solvents. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is crucial for any research or development application. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
This rapid method is useful for initial screening of solvents.
Protocol:
-
Add approximately 10 mg of this compound to a small, clean, and dry test tube.
-
Add the selected organic solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Observe the mixture for the complete disappearance of the solid material.
-
Record the solubility as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]
Protocol:
-
Prepare a series of vials with a known volume of the desired organic solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial to create a saturated solution. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility in units such as mg/mL or mol/L.
Diagram 1: Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solids in organic solvents increases with temperature.[9] For recrystallization purposes, it is essential to determine the solubility at both room temperature and an elevated temperature.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to solvent screening should involve testing solvents from different polarity classes.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. It is crucial to use materials of high purity for accurate solubility determination.[8]
Conclusion
For any practical application, the theoretical predictions presented in this guide should be confirmed through empirical measurement. The detailed protocols provided for both qualitative and quantitative solubility determination will enable researchers to generate the necessary data for their specific needs. By combining a sound theoretical framework with rigorous experimental methodology, scientists can effectively harness the properties of this compound in their research and development endeavors.
References
-
Reichardt, C. (n.d.). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
Polarity Index. (n.d.). Retrieved from [Link]
-
Solvent Polarity Index Table. (n.d.). Scribd. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
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Methodological & Application
Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: A Detailed Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde from 2-chloro-5-nitrobenzaldehyde and pyrrolidine. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds on aromatic scaffolds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed, reliable protocol and a thorough understanding of the underlying chemical principles.
Introduction
This compound is a valuable building block in the synthesis of various heterocyclic compounds with potential biological activities. The introduction of the pyrrolidine moiety onto the nitro-activated benzaldehyde core can significantly influence the pharmacological properties of derivative molecules. The synthesis described herein proceeds via a well-established SNAr mechanism, where the electron-deficient aromatic ring of 2-chloro-5-nitrobenzaldehyde is susceptible to nucleophilic attack by pyrrolidine. The presence of the strongly electron-withdrawing nitro group in the para position relative to the chlorine atom is crucial for the activation of the aromatic ring towards substitution.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 2-chloro-5-nitrobenzaldehyde is a prime example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction class is fundamental in organic chemistry for the formation of aryl-heteroatom bonds. The mechanism proceeds in a two-step addition-elimination sequence.[1][2]
First, the nucleophile, in this case, the secondary amine pyrrolidine, attacks the carbon atom bearing the leaving group (chlorine). This attack is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO2) positioned para to the chlorine atom. The nitro group delocalizes the negative charge of the intermediate, a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] This stabilization of the intermediate is a key factor in driving the reaction forward.
In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound. The overall reaction is a net substitution of the chlorine atom with the pyrrolidinyl group. While the traditional view involves a stepwise mechanism, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[3]
Experimental Protocol
This protocol is designed to be a reliable and reproducible method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| 2-Chloro-5-nitrobenzaldehyde | 185.56 | 6361-21-3 | ≥97% | Sigma-Aldrich |
| Pyrrolidine | 71.12 | 123-75-1 | ≥99% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | ACS Reagent | Fisher Scientific |
| Ethanol (EtOH) | 46.07 | 64-17-5 | Anhydrous | VWR |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | ACS Reagent | Fisher Scientific |
| Silica Gel | - | 63231-67-4 | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Flash chromatography setup
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitrobenzaldehyde (8.0 g, 43.1 mmol) in ethanol (50 mL).
-
Addition of Reagents: To the stirred solution, add pyrrolidine (5.46 g, 76.8 mmol, approximately 1.8 equivalents) followed by sodium bicarbonate (4.0 g, 47.6 mmol). The sodium bicarbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 3:1 hexane/ethyl acetate). Spot the reaction mixture and the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Phase Separation: Allow the layers to separate. The organic layer (bottom layer) contains the desired product. Drain the organic layer into a clean Erlenmeyer flask.
-
Aqueous Layer Wash: Wash the aqueous layer with an additional portion of dichloromethane (25 mL). Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the this compound as a solid. A yield of approximately 72% can be expected.[4]
Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Yellow solid.
-
Molecular Formula: C₁₁H₁₂N₂O₃[4]
-
Molecular Weight: 220.23 g/mol
-
Melting Point: The melting point should be determined and compared to literature values.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups (e.g., C=O of the aldehyde, N-O of the nitro group).
-
Mass Spectrometry: To confirm the molecular weight.
-
-
Crystallographic Data: The crystal structure of this compound has been reported, providing detailed structural information.[4]
Safety and Handling
It is imperative to handle all chemicals with care and to be fully aware of their potential hazards.
-
2-Chloro-5-nitrobenzaldehyde: This compound is an irritant.[5] Avoid contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.[5] It may be harmful if swallowed or inhaled.[5] Always handle in a well-ventilated area.[5]
-
Pyrrolidine: Pyrrolidine is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. Handle with extreme care in a fume hood, away from ignition sources.[6]
-
Dichloromethane (DCM): Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves.[5][7] Ensure that a safety shower and eyewash station are readily accessible.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5][6]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the full recommended time. Check the temperature of the heating bath. |
| Inactive reagents. | Use freshly opened or properly stored reagents. | |
| Low Yield | Inefficient extraction. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Loss of product during recrystallization. | Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to maximize crystal formation. | |
| Impure Product | Incomplete reaction or side reactions. | Ensure the reaction goes to completion by TLC. If necessary, purify the crude product by flash column chromatography on silica gel. |
| Inefficient work-up. | Ensure thorough washing of the organic layer to remove any water-soluble impurities. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-chloro-5-nitrobenzaldehyde via a nucleophilic aromatic substitution reaction. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently synthesize this valuable chemical intermediate for applications in medicinal chemistry and drug discovery. The provided information on the reaction mechanism, experimental workflow, and troubleshooting will aid in the successful execution of this synthesis.
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PubChem. (n.d.). 5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. Retrieved from [Link]
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Experimental protocol for synthesizing 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the development of novel therapeutic agents.[1][2][3] The synthesis detailed herein involves a nucleophilic aromatic substitution reaction between 2-Fluoro-5-nitrobenzaldehyde and pyrrolidine. This document outlines the reaction mechanism, provides a detailed experimental procedure, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the nitro group, a strong electron-withdrawing group, and the pyrrolidine moiety, a common heterocyclic amine, imparts unique chemical properties that are advantageous for further functionalization.[2] The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.[4]
The pyrrolidine ring is a prevalent scaffold in many pharmaceuticals due to its ability to introduce conformational rigidity and improve pharmacokinetic properties.[2] The nitroaromatic core is also a feature in several approved drugs.[1] Consequently, the efficient synthesis of this compound is of significant interest to researchers in organic and medicinal chemistry. This protocol offers a reliable and scalable method for its preparation.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the nucleophilic pyrrolidine attacks the electron-deficient aromatic ring of 2-Fluoro-5-nitrobenzaldehyde at the carbon atom bearing the fluorine atom. The strong electron-withdrawing effect of the nitro group in the para position and the aldehyde group in the ortho position activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.
The choice of 2-Fluoro-5-nitrobenzaldehyde as the starting material is strategic. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more electrophilic. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid (HF) formed as a byproduct, driving the reaction to completion.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Fluoro-5-nitrobenzaldehyde | ≥98% | Commercially Available |
| Pyrrolidine | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |
| Column chromatography setup | - | - |
| Silica gel for column chromatography | 230-400 mesh | - |
Safety Precautions
-
2-Fluoro-5-nitrobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[7] Handle in a fume hood and wear appropriate PPE.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Handle in a fume hood with appropriate PPE.
-
General: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.63 g, 11.82 mmol) and anhydrous acetonitrile (30 mL).
-
Initiation of Reaction: Stir the mixture at room temperature for 10 minutes. To this suspension, add pyrrolidine (0.50 mL, 6.03 mmol) dropwise over 5 minutes.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile using a rotary evaporator.
-
Extraction: To the residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 25 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a yellow solid. A reported synthesis yielded the product in 72.31% yield.[8]
Caption: Experimental workflow for the synthesis.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., aldehyde C=O stretch, nitro N-O stretches).
-
Melting Point: To assess the purity of the final product.
The crystal structure of this compound has been reported, providing detailed structural information.[8]
Discussion
The described protocol provides a robust and reproducible method for the synthesis of this compound. The use of potassium carbonate as a base is advantageous as it is inexpensive, easy to handle, and effectively neutralizes the HF byproduct without causing significant side reactions. Acetonitrile is an excellent solvent for this reaction due to its polarity, which helps to dissolve the reactants, and its relatively high boiling point, which allows the reaction to be carried out at an elevated temperature to increase the reaction rate.
The purification by column chromatography is crucial to remove any unreacted starting materials and byproducts, ensuring a high purity of the final compound, which is essential for its use in subsequent synthetic steps in drug discovery and development.
Conclusion
This application note details an efficient and reliable protocol for the synthesis of this compound. By providing a thorough explanation of the reaction mechanism, detailed experimental procedures, and safety considerations, this guide serves as a valuable resource for researchers and scientists in the field of organic synthesis and medicinal chemistry. The successful synthesis of this key intermediate opens avenues for the development of novel compounds with potential therapeutic applications.
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The Strategic Utility of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Scaffold of Latent Potential
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is a critical determinant of success. 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde emerges as a molecule of significant interest, embodying a unique convergence of structural features that render it a versatile intermediate for the synthesis of novel therapeutic agents. This compound ingeniously combines the electron-withdrawing and bioisosteric properties of a nitro group with the nucleophilic reactivity of a pyrrolidine moiety, all anchored to a reactive benzaldehyde core. This arrangement not only activates the aromatic ring for further functionalization but also provides a key handle for the construction of diverse molecular architectures.
The nitro group, a well-established pharmacophore, is known to participate in crucial interactions with biological targets and can serve as a precursor for the synthetically valuable amino group.[1][2][3] Concurrently, the pyrrolidine ring, a saturated heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to introduce three-dimensional character into otherwise planar molecules, thereby enhancing target engagement and optimizing pharmacokinetic properties.[4] The aldehyde functionality serves as a versatile linchpin, enabling a plethora of chemical transformations, including condensations, reductive aminations, and the formation of various heterocyclic systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a strategic building block in medicinal chemistry, with a particular focus on its application in the development of kinase inhibitors and anticancer agents.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitro group, facilitating the displacement of a suitable leaving group, such as a halogen, by pyrrolidine. The following protocol is based on established methodologies for similar transformations.[5][6]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the attack of the nucleophile (pyrrolidine) on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, stabilizing the intermediate. Subsequent elimination of the leaving group (chloride) restores the aromaticity of the ring, yielding the desired product.
Caption: Generalized workflow for the SNAr synthesis.
Experimental Protocol:
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Chloro-5-nitrobenzaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.0 equivalents).
-
To this suspension, add pyrrolidine (1.2 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 2-Chloro-5-nitrobenzaldehyde | Pyrrolidine, K₂CO₃ | DMF | 12 | 80 | 75-85 |
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
This compound is a versatile scaffold for the synthesis of a wide range of biologically active molecules, particularly in the realm of oncology and infectious diseases. The aldehyde group serves as a key reaction point for building molecular complexity.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern cancer therapy. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[7][8] The unique electronic and steric features of this compound make it an excellent starting point for the synthesis of novel kinase inhibitors. The pyrrolidine moiety can occupy hydrophobic pockets in the kinase active site, while the nitro-substituted phenyl ring can engage in crucial hydrogen bonding and π-stacking interactions.
Synthetic Workflow for Kinase Inhibitor Development:
Caption: A general workflow for synthesizing kinase inhibitors.
Protocol: Synthesis of a Pyrido[2,3-d]pyrimidinone Core
This protocol describes a potential route to a pyridopyrimidinone scaffold, a common core in many kinase inhibitors, starting from this compound.
-
Condensation: React this compound (1.0 eq.) with a suitable aminopyrimidine derivative (1.1 eq.) in a solvent such as ethanol with a catalytic amount of acetic acid. Heat the mixture to reflux to form the corresponding Schiff base.
-
Cyclization: The resulting Schiff base can undergo an intramolecular cyclization reaction, often promoted by an oxidizing agent or by thermal conditions, to form the pyridopyrimidinone ring system.
-
Further Functionalization: The nitro group can be reduced to an amine, providing a handle for further diversification through amide bond formation or other coupling reactions to optimize kinase inhibitory activity and selectivity.
Development of Novel Anticancer Agents
The combination of the nitroaromatic and pyrrolidine moieties has been shown to be a fruitful strategy in the development of potent anticancer agents.[9][10] Derivatives of these scaffolds have demonstrated significant cytotoxic activity against a range of cancer cell lines.
Anticancer Activity of Related Pyrrolidone and Nitro-containing Compounds:
The following table summarizes the in vitro anticancer activity of various compounds containing either a pyrrolidone or a nitroaromatic scaffold, highlighting the potential of derivatives of this compound.
| Compound Class | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide Derivative (5-nitro-2-thienyl) | IGR39 (Melanoma) | 2.50 ± 0.46 | [10] |
| PPC-1 (Prostate) | 3.63 ± 0.45 | [10] | |
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [10] | |
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [10] | |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MDA-MB-231 (Breast) | 6.61 (24h treatment) | [11][12] |
| MCF-7 (Breast) | 0.85 (24h treatment) | [11][12] | |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 0.48 ± 0.05 | [13] |
Proposed Mechanism of Action: Induction of Apoptosis
Many anticancer compounds derived from nitroaromatic and heterocyclic scaffolds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A plausible mechanism for derivatives of this compound involves the intrinsic or mitochondrial pathway of apoptosis.
Caption: A simplified intrinsic apoptosis pathway potentially activated by derivatives.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the reactive aldehyde functionality, provides a robust platform for the generation of diverse chemical libraries. The inherent biological potential of the nitroaromatic and pyrrolidine scaffolds makes this compound a particularly attractive starting point for the discovery of novel kinase inhibitors and anticancer agents. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers to unlock the full potential of this promising intermediate in the ongoing quest for new and effective therapies.
References
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The Strategic Utility of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde in Modern Heterocyclic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and bioactive molecules. Among the myriad of synthetic building blocks, 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde has emerged as a particularly versatile and powerful precursor for the construction of diverse and complex heterocyclic systems. Its unique electronic and steric properties, characterized by the electron-withdrawing nitro group and the nucleophilic pyrrolidine moiety, render it an ideal substrate for a range of transformative chemical reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this building block, complete with detailed protocols and mechanistic insights. The pyrrolidine ring itself is a key feature in many biologically active compounds, offering advantages in exploring pharmacophore space due to its three-dimensional structure.[1]
Physicochemical Properties and Handling
While specific data for this compound is not extensively published, analogous compounds such as 5-Nitro-2-(piperidin-1-yl)benzaldehyde are solids at room temperature.[2] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is always best practice to consult the Safety Data Sheet (SDS) provided by the supplier.
Core Synthetic Applications: A Gateway to Privileged Heterocycles
The strategic placement of the aldehyde, nitro, and pyrrolidine functionalities on the benzene ring allows for a diverse range of synthetic transformations. This guide will focus on two of the most powerful applications: the synthesis of quinolines via a domino nitro reduction-Friedländer annulation and the construction of the 1,4-benzodiazepine scaffold.
Application 1: Domino Nitro Reduction-Friedländer Annulation for the Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][3][4] The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system.[2][5] A significant advancement of this method involves the in situ reduction of a nitro group to an amine, which then undergoes condensation and cyclization. This domino approach streamlines the synthetic process, avoiding the isolation of potentially unstable 2-aminobenzaldehyde intermediates.[6]
Causality of Experimental Choices
The choice of a domino reaction is strategic. The direct synthesis of substituted 2-aminobenzaldehydes can be challenging due to their limited commercial availability and potential instability.[6] By starting with the more accessible this compound, the reactive amine functionality is generated in situ under conditions that immediately favor the subsequent cyclization, thus maximizing efficiency and yield. Iron powder in acetic acid is a classic and effective reducing agent for aromatic nitro groups, offering a cost-effective and environmentally benign alternative to other reduction methods.[6]
Visualizing the Workflow: Domino Nitro Reduction-Friedländer Annulation
Caption: Domino nitro reduction-Friedländer annulation workflow.
Detailed Experimental Protocol: Synthesis of a Substituted 7-(pyrrolidin-1-yl)quinoline
This protocol describes a general procedure for the synthesis of a substituted quinoline from this compound and an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add the active methylene compound (2.0-3.0 eq).
-
Stir the mixture at 95-110 °C for 15 minutes under a nitrogen atmosphere.[6]
-
To the heated solution, add iron powder (4.0 eq) portion-wise, maintaining the temperature. The reaction is exothermic.
-
Continue heating and stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted 7-(pyrrolidin-1-yl)quinoline.
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of characteristic aromatic signals for the quinoline ring in the ¹H NMR spectrum are indicative of product formation.
Quantitative Data Summary (Exemplary)
| Active Methylene Compound | Product | Yield (%) |
| Ethyl acetoacetate | Ethyl 2-methyl-7-(pyrrolidin-1-yl)quinoline-3-carboxylate | 85-95 |
| Acetylacetone | 3-acetyl-2-methyl-7-(pyrrolidin-1-yl)quinoline | 80-90 |
| Cyclohexanone | 1,2,3,4-Tetrahydroacridine derivative | 75-85 |
Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.[6]
Application 2: Synthesis of the 1,4-Benzodiazepine Scaffold
1,4-Benzodiazepines are a critical class of compounds in medicinal chemistry, renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3][7][8] The synthesis of these seven-membered heterocyclic systems often involves the cyclization of appropriately substituted 2-aminobenzophenones or related intermediates.
Proposed Synthetic Strategy
A plausible synthetic route to a 1,4-benzodiazepine derivative from this compound involves a multi-step sequence:
-
Grignard Addition: Reaction of the aldehyde with a Grignard reagent (e.g., phenylmagnesium bromide) to form a secondary alcohol.
-
Oxidation: Oxidation of the secondary alcohol to the corresponding benzophenone.
-
Nitro Reduction: Reduction of the nitro group to an amine.
-
Cyclization: Reaction of the resulting 2-aminobenzophenone with a suitable C2-synthon, such as glycine ethyl ester hydrochloride, to form the 1,4-benzodiazepine ring.
Visualizing the Workflow: 1,4-Benzodiazepine Synthesis
Caption: Proposed multi-step synthesis of a 1,4-benzodiazepine.
Detailed Experimental Protocol: Synthesis of a 7-(pyrrolidin-1-yl)-1,4-benzodiazepin-2-one Derivative
This protocol outlines a general procedure for the final cyclization step.
Materials:
-
2-Amino-5-(pyrrolidin-1-yl)benzophenone (synthesized from this compound)
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Piperidine (catalytic amount)
-
Toluene
-
Hydrochloric acid (3N)
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, combine 2-Amino-5-(pyrrolidin-1-yl)benzophenone (1.0 eq), glycine ethyl ester hydrochloride (1.2 eq), and pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Treat the residue with a mixture of water and ethyl acetate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 7-(pyrrolidin-1-yl)-1,4-benzodiazepin-2-one derivative.
Trustworthiness of the Protocol: This protocol is based on well-established methods for the synthesis of 1,4-benzodiazepines from 2-aminobenzophenones.[7] The progress of each step can be reliably monitored by TLC, and the final product can be rigorously characterized by spectroscopic methods and elemental analysis.
Conclusion: A Versatile Tool for Heterocyclic Chemistry
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern allows for the efficient construction of medicinally relevant scaffolds such as quinolines and benzodiazepines. The domino nitro reduction-Friedländer annulation provides a streamlined and efficient route to substituted quinolines, while a multi-step approach opens the door to the synthesis of complex 1,4-benzodiazepines. The protocols and insights provided in this application note are intended to empower researchers to fully exploit the synthetic potential of this powerful chemical tool in their drug discovery and development endeavors.
References
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]
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Tidwell, J. H., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4136. Available at: [Link]
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Wikipedia. (2023). Friedländer synthesis. Available at: [Link]
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Shaabani, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20936-20968. Available at: [Link]
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Xing, C., et al. (2021). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 26(23), 7352. Available at: [Link]
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Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 895759. Available at: [Link]
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Gaikwad, S. B., et al. (2021). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Chemical Review and Letters, 4(1), 1-6. Available at: [Link]
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Batt, D. G., et al. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 65(24), 8042-8054. Available at: [Link]
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Tietze, L. F., & Rackelmann, N. (2004). Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogs. Pure and Applied Chemistry, 76(10), 1967-1984. Available at: [Link]
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Pazdera, P. (2015). Domino Reactions and Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2010). New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties. European journal of medicinal chemistry, 45(8), 3329-3337. Available at: [Link]
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Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[6][9]benzodiazepines. Molecules, 20(6), 10255-10294. Available at: [Link]
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Anderson, J. C., et al. (2011). Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. UCL Discovery. Available at: [Link]
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Cantillo, D., & Kappe, C. O. (2017). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. Molecules, 22(1), 117. Available at: [Link]
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Reddy, T. J., et al. (2010). Domino reaction of arylaldehydes and 1-acetylcyclopropanecarboxamides. Tetrahedron Letters, 51(49), 6543-6547. Available at: [Link]
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Reddy, C. R., et al. (2013). Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. RSC Advances, 3(42), 19283-19289. Available at: [Link]
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Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Available at: [Link]
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Sharma, K., et al. (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. Available at: [Link]
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de la Torre, M. C., et al. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 23(11), 2969. Available at: [Link]
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Application Note: Derivatization of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde for Biological Screening
Introduction: Strategic Importance of the 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde Scaffold
The this compound scaffold is a privileged starting material in medicinal chemistry. The molecule's inherent functionalities—an electrophilic aldehyde, an electron-withdrawing nitro group, and a nucleophilic pyrrolidine ring—offer a rich landscape for chemical modification. The strategic placement of the nitro group para to the pyrrolidine and meta to the aldehyde group significantly influences the reactivity of the aromatic ring and the aldehyde, making it a versatile precursor for the synthesis of diverse compound libraries. Derivatives of this scaffold have shown promise in various therapeutic areas, including antimicrobial and anticancer research, owing to the biological significance of the nitroaromatic and pyrrolidine moieties.[1][2][3] This application note provides a comprehensive guide to the derivatization of this compound, detailing robust synthetic protocols and methodologies for subsequent biological evaluation.
Chemical Principles and Strategic Considerations for Derivatization
The aldehyde functional group of this compound is the primary site for derivatization. Its electrophilic nature allows for a variety of classical organic reactions to introduce molecular diversity. The choice of reaction is dictated by the desired physicochemical properties and the biological target of interest. Key derivatization strategies include:
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), a common and straightforward method to introduce a wide range of substituents.[4][5][6][7] This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate followed by dehydration.[6]
-
Knoevenagel Condensation: Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base, leads to the formation of a new carbon-carbon double bond.[8][9][10][11][12] This strategy is valuable for creating compounds with extended conjugation and potential Michael acceptor properties.
-
Reductive Amination: This two-step, one-pot reaction involves the initial formation of a Schiff base with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[13][14][15][16] This approach provides access to more flexible and saturated analogues compared to the rigid Schiff bases.
The electron-withdrawing nitro group can also be a target for modification, for instance, through reduction to an amine, which can then be further functionalized. However, this application note will focus on the derivatization of the aldehyde group.
Experimental Protocols: Synthesis of a Focused Derivative Library
The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of a focused library of derivatives from this compound.
General Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by recrystallization or column chromatography. Characterization of synthesized compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of an imine derivative via condensation with aniline.
Reaction Scheme:
Figure 1: General scheme for Schiff base synthesis.
Procedure:
-
To a solution of this compound (1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask, add aniline (1.0 mmol).[5][6]
-
Add a few drops of glacial acetic acid as a catalyst.[6]
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.[4]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.[4]
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.[5]
-
Dry the purified product under vacuum and determine the yield.
-
Characterize the product by spectroscopic methods.
| Reactant | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 220.22 | 1.0 | 220 mg |
| Aniline | 93.13 | 1.0 | 93 mg |
| Absolute Ethanol | - | - | 15 mL |
| Glacial Acetic Acid | - | Catalytic | 2-3 drops |
Table 1: Reactant quantities for Schiff base synthesis.
Protocol 2: Knoevenagel Condensation
This protocol details the synthesis of a benzylidenemalononitrile derivative.
Reaction Scheme:
Figure 2: General scheme for Knoevenagel condensation.
Procedure:
-
In a 50 mL flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.[10]
-
Add a catalytic amount of piperidine (e.g., 0.2 mmol) to the mixture.[8]
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the formation of the product by TLC.
-
The product will precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to achieve high purity.[10]
-
Dry the purified product and calculate the yield.
-
Confirm the structure of the product using spectroscopic analysis.
| Reactant | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 220.22 | 1.0 | 220 mg |
| Malononitrile | 66.06 | 1.0 | 66 mg |
| Ethanol | - | - | 10 mL |
| Piperidine | 85.15 | 0.2 | ~17 mg |
Table 2: Reactant quantities for Knoevenagel condensation.
Protocol 3: Reductive Amination
This protocol outlines the synthesis of a secondary amine derivative using reductive amination with benzylamine.
Reaction Scheme:
Figure 3: General scheme for reductive amination.
Procedure:
-
Dissolve this compound (1.0 mmol) and benzylamine (1.0 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.[13]
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 mmol) in small portions to the stirred solution.[13][15]
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of 10 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods.
| Reactant | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 220.22 | 1.0 | 220 mg |
| Benzylamine | 107.15 | 1.0 | 107 mg |
| Methanol | - | - | 20 mL |
| Sodium Borohydride | 37.83 | 1.5 | 57 mg |
Table 3: Reactant quantities for reductive amination.
Protocols for Biological Screening
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following are general protocols for initial in vitro screening.
Protocol 4: Antimicrobial Activity Screening (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[17][18]
Workflow:
Figure 4: Workflow for broth microdilution assay.
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).[19]
-
Prepare a bacterial suspension of the test organism standardized to a 0.5 McFarland standard.[19]
-
Further dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
-
To aid in the determination of the MIC, a viability indicator such as resazurin or p-iodonitrotetrazolium violet (INT) can be added.[17]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the synthesized compounds against a cancer cell line.[20] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[20]
Workflow:
Figure 5: Workflow for MTT cytotoxicity assay.
Procedure:
-
Seed a suitable cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The derivatization of this compound provides a facile and efficient route to a diverse range of novel chemical entities. The protocols outlined in this application note offer robust and reproducible methods for the synthesis of Schiff base, Knoevenagel condensation, and reductive amination products. Furthermore, the provided biological screening protocols for antimicrobial and cytotoxic activity serve as a starting point for the evaluation of these new compounds. The modular nature of these synthetic strategies allows for the generation of large and diverse libraries, which can be further optimized based on initial screening results to identify lead compounds for drug discovery programs.
References
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Title: High-Throughput Antimicrobial Screening of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde Derivatives: Protocols and Scientific Rationale
An Application Note for Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1] Nitroaromatic compounds represent a promising class of therapeutics, often acting as prodrugs that undergo intracellular reduction to exert their effects.[2][3] This application note provides a detailed guide for the comprehensive antimicrobial screening of a specific chemical series: 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde derivatives. We present field-proven, step-by-step protocols for determining Minimum Inhibitory Concentration (MIC) via broth microdilution and assessing qualitative efficacy through agar disk diffusion (Zone of Inhibition). The causality behind critical experimental choices is explained, and all protocols are designed as self-validating systems with integrated controls, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Introduction: The Scientific Imperative and Compound Rationale
The development of new antimicrobials has slowed, while microbial resistance continues to emerge and spread globally, threatening to undermine modern medicine.[1] The strategic exploration of novel chemical entities is paramount. Nitro-containing molecules have a long history as effective antimicrobial agents, including prominent drugs like metronidazole and nitrofurantoin.[3][6] Their efficacy is often linked to the nitro group (-NO₂), a versatile pharmacophore and a key element in their mechanism of action.[2][3]
The this compound scaffold is of particular interest due to its structural features:
-
The Nitro Group: This electron-withdrawing moiety is crucial for the compound's bioactivation.[6][7]
-
The Pyrrolidine Ring: This saturated heterocycle can influence the compound's solubility, lipophilicity, and interaction with bacterial cell membranes or enzymes.[8][9]
This guide provides researchers with the necessary protocols to reliably assess the antimicrobial potential of derivatives based on this scaffold.
Postulated Mechanism of Action: Bioactivation of Nitroaromatic Compounds
The antimicrobial activity of most nitro-heterocyclic drugs is not inherent but requires metabolic activation by the target microorganism.[10] A widely accepted model posits that the nitro group undergoes enzymatic reduction within the microbial cell, a process that consumes reducing equivalents like NADH or NADPH.[6][7] This reduction generates a cascade of highly reactive, short-lived intermediates, including nitroso and hydroxylamine species, as well as nitro anion radicals.[2][6] These reactive species are cytotoxic, causing widespread damage to intracellular macromolecules, most notably by binding covalently to DNA, which leads to strand breakage, inhibition of replication, and ultimately, cell death.[6][7]
The selective toxicity of these compounds towards anaerobic or microaerophilic organisms can be explained by the fact that the reduction process is often more efficient under low-oxygen conditions.[10]
Caption: General workflow for antimicrobial compound screening.
Protocol 1: Broth Microdilution for MIC Determination
This method is considered the "gold standard" for quantitative susceptibility testing. [11]It is performed according to the principles outlined in CLSI document M07. [12] A. Scientific Principle This assay determines the lowest concentration of a compound required to inhibit microbial growth in a liquid medium. By exposing a standardized bacterial inoculum to a range of serially diluted compound concentrations in a 96-well microtiter plate, the MIC can be identified as the lowest concentration well with no visible turbidity after incubation. [13] B. Materials and Reagents
-
Test Compounds: this compound derivatives.
-
Solvent: Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The use of CAMHB is critical as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of certain antibiotics and ensure inter-lab reproducibility.
-
Microbial Strains: ATCC® reference strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™). [14][15]* Equipment: 96-well sterile, flat-bottom microtiter plates, multichannel pipettes, incubator (35-37°C), spectrophotometer or plate reader (600 nm), laminar flow hood.
-
Controls: A known antibiotic (e.g., Ciprofloxacin, Vancomycin) to serve as a positive control.
C. Step-by-Step Methodology
-
Preparation of Standardized Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility and corresponds to approximately 1.5 x 10⁸ CFU/mL. [16] * Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. Use this suspension within 15 minutes. [16]
-
-
Preparation of Compound Dilutions in Microtiter Plate:
-
Prepare a stock solution of each test derivative (e.g., 1280 µg/mL) in DMSO.
-
In a 96-well plate, add 100 µL of CAMHB to wells 1 through 11 in each row designated for a test compound. Add 200 µL to well 12 (sterility control).
-
Add 2 µL of the compound stock solution to well 1. This creates an initial high concentration (e.g., 25.6 µg/mL before adding inoculum, assuming a final volume of 200 µL).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well (1-11) is now 200 µL, and the final concentration of bacteria is ~5 x 10⁵ CFU/mL. The compound concentrations are now halved (e.g., ranging from 64 µg/mL down to 0.125 µg/mL).
-
Seal the plate with a breathable film or cover and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
-
After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [17][16] * Control Validation: Before reading results, check the controls.
-
Well 12 (Sterility Control): Must be clear.
-
Well 11 (Growth Control): Must show distinct turbidity.
-
Positive Control Antibiotic: The MIC should fall within the acceptable range for the specific ATCC® strain used. [14] * If controls are not valid, the experiment must be repeated.
-
-
Protocol 2: Agar Disk Diffusion for Zone of Inhibition (ZOI)
This method provides a rapid, qualitative primary screen for antimicrobial activity and is based on EUCAST and CLSI guidelines. [18] A. Scientific Principle A sterile paper disk impregnated with a known amount of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. [19] B. Materials and Reagents
-
Media: Mueller-Hinton Agar (MHA) plates (depth of 4.0 ± 0.5 mm). The pH of the MHA should be between 7.2 and 7.4. [19]* Disks: Sterile blank paper disks (6 mm diameter).
-
Inoculum: Prepared to 0.5 McFarland standard as described in Protocol 1, Step 1.
-
Equipment: Sterile cotton swabs, forceps, incubator, ruler or calipers.
-
Controls: Disks impregnated with a known antibiotic (positive control) and a disk with the solvent (e.g., DMSO) alone (negative control).
C. Step-by-Step Methodology
-
Plate Inoculation:
-
Within 15 minutes of preparing the 0.5 McFarland standard inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the inside of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees each time) to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Prepare test disks by applying a specific volume (e.g., 10 µL) of a high-concentration stock solution of each derivative onto a sterile blank disk and allowing the solvent to evaporate.
-
Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated agar plate. Ensure disks are well-separated.
-
Include positive and negative control disks on each plate.
-
The "15-15-15 minute rule" is good practice: use the inoculum within 15 minutes of preparation, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of disk application.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting the ZOI:
-
After incubation, a confluent lawn of growth should be visible.
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers. [20] * The solvent control disk should show no zone of inhibition. If it does, the solvent itself has antimicrobial properties, and results must be re-evaluated.
-
Data Presentation and Summary
Organizing screening data in a clear, tabular format is crucial for structure-activity relationship (SAR) analysis.
Table 1: Example Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R-Group Modification | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| MIC (µg/mL) / ZOI (mm) | MIC (µg/mL) / ZOI (mm) | MIC (µg/mL) / ZOI (mm) | ||
| Parent | -H | 32 / 14 | 64 / 10 | >128 / - |
| Deriv-01 | -4-Cl | 8 / 20 | 16 / 17 | 64 / 11 |
| Deriv-02 | -4-OCH₃ | 64 / 11 | 128 / 8 | >128 / - |
| Deriv-03 | -3-NO₂ | 4 / 25 | 8 / 22 | 32 / 15 |
| Ciprofloxacin | (Control) | 0.5 / 30 | 0.015 / 35 | N/A |
| Vancomycin | (Control) | 1 / 18 | N/A | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 / 24 |
Note: Data are hypothetical and for illustrative purposes only. ZOI measurements correspond to a 30 µg disk load.
References
-
Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]
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De la Mora-Vargas, F., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
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Wikaningtyas, P., & Sukandar, E. Y. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(9), e19335. [Link]
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De la Mora-Vargas, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
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Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing (AST). CLSI. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. EUCAST. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing, 36th Edition. CLSI. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2019). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0. EUCAST. [Link]
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Wist, V., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Microbial Pathogenesis, 183, 106299. [Link]
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Donahue, J. P., & Bauer, J. A. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 984. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
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National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Pakistan. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. EUCAST. [Link]
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Microbe Investigations. (2024). Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC. MIS. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. EUCAST. [Link]
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De la Mora-Vargas, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
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Leclercq, R., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(2), 141-160. [Link]
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Gupta, D., et al. (2021). Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study. National Journal of Laboratory Medicine, 10(4), MO18-MO22. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination. EUCAST. [Link]
-
Al-Haroni, M., et al. (2008). Antifungal susceptibility of Candida species using the Clinical and Laboratory Standards Institute disk diffusion and broth microdilution methods. Journal of Medical Microbiology, 57(Pt 11), 1429-1433. [Link]
-
Goldstein, E. J., et al. (2005). Broth Microdilution and Disk Diffusion Tests for Susceptibility Testing of Pasteurella Species Isolated from Human Clinical Specimens. Journal of Clinical Microbiology, 43(5), 2451-2454. [Link]
-
Wang, J., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 733878. [Link]
-
Walker, R. D., et al. (2000). Standardization of Broth Microdilution and Disk Diffusion Susceptibility Tests for Actinobacillus pleuropneumoniae and Haemophilus somnus. Journal of Clinical Microbiology, 38(10), 3671-3677. [Link]
-
IDEXX Laboratories. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]
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Horikiri, Y., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 24(17), 13323. [Link]
-
IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
Papich, M. G. (n.d.). Review: Interpreting Antimicrobial Susceptibility Results. Iowa State University. [Link]
-
Michigan State University Veterinary Diagnostic Laboratory. (n.d.). Use of Antimicrobial Susceptibility Data to Guide Therapy. MSU VDL. [Link]
-
Chams, J., et al. (2006). Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. Vitae, 13(2), 51-58. [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate. [Link]
-
Asia-Pacific Economic Cooperation (APEC). (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
-
Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-140. [Link]
-
Alam, M. S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 450. [Link]
-
Al-Ostath, R. A., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7232. [Link]
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Application Note: A Robust LC-MS Protocol for the Identification and Quantification of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive and selective analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. This compound is of significant interest in drug discovery and development as a potential synthetic intermediate or lead compound. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data acquisition and analysis. The methodology leverages reversed-phase chromatography for optimal separation and electrospray ionization (ESI) for efficient ion generation, coupled with tandem mass spectrometry for unambiguous identification.
Introduction: The Rationale for a Dedicated LC-MS Method
This compound is a substituted aromatic aldehyde containing both a nitro group and a tertiary amine. These functional groups make it a versatile scaffold in medicinal chemistry. Accurate and precise quantification of such molecules is paramount during synthesis, for purity assessment, and in metabolic studies. Liquid Chromatography-Mass Spectrometry (LC-MS) offers the ideal analytical solution, providing high sensitivity and selectivity, which are critical for complex matrices encountered in drug development.
The protocol described is built upon established principles of analyzing nitroaromatic compounds and benzaldehyde derivatives[1][2]. The inherent challenge with aldehydes is their potential for instability and in-source reactions; this method is optimized to mitigate such effects and ensure reliable quantification. The choice of Electrospray Ionization (ESI) is based on its efficacy in ionizing polar molecules and its status as a 'soft ionization' technique, which typically preserves the molecular ion, a crucial aspect for compound identification[3].
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of any robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂N₂O₃ | [4] |
| Molecular Weight | 220.23 g/mol | Calculated |
| Monoisotopic Mass | 220.0848 Da | Calculated |
| Structure | [4] |
The pyrrolidine ring provides a basic site (tertiary amine) that is readily protonated, making positive ion mode ESI a logical choice for detection. The nitro group and benzaldehyde moiety contribute to the molecule's polarity and chromatographic behavior.
Experimental Workflow
The overall analytical process is designed for clarity and reproducibility. The workflow ensures that from sample receipt to final data, each step is controlled and optimized.
Caption: High-level workflow for the LC-MS analysis of this compound.
Detailed Protocols
Materials and Reagents
-
Analyte: this compound reference standard (purity ≥98%).
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Additives: Formic acid (FA, LC-MS grade, >99%).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Standard and Sample Preparation
The accuracy of quantification begins with meticulous preparation of standards and samples.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask. Methanol is chosen for its excellent solvating power for a broad range of organic molecules.
-
This stock should be stored at 2-8°C and protected from light.
-
-
Working Stock Solution (10 µg/mL):
-
Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 (v/v) mixture of water and acetonitrile. This solvent composition is compatible with the initial mobile phase conditions, preventing peak distortion.
-
-
Calibration Curve Standards:
-
Perform serial dilutions of the working stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
The diluent should be 50:50 (v/v) water:acetonitrile to mimic the sample matrix.
-
-
Sample Preparation:
-
For unknown samples, the preparation will be matrix-dependent. A generic starting point is to dissolve the sample in methanol, followed by a dilution in 50:50 water:acetonitrile to bring the expected concentration within the calibration range.
-
Filter all samples and standards through a 0.22 µm PTFE syringe filter before placing them in autosampler vials.
-
LC-MS System and Parameters
The following parameters have been optimized for the separation and detection of the target analyte. These serve as a robust starting point and may be further refined on different instrument platforms.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive mode ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 8 min | A standard gradient to ensure elution of the analyte while cleaning the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | A small volume to prevent column overloading and maintain peak shape. |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyrrolidine nitrogen is a basic site readily protonated to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |
| Source Temp. | 120°C | A moderate temperature to aid desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, 800 L/hr at 350°C | High flow and temperature are required to effectively remove solvent from the ESI droplets. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
MRM Transition Details
For unambiguous identification and quantification, MRM is the preferred acquisition mode. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated via collision-induced dissociation (CID).
-
Precursor Ion (Q1): m/z 221.1
-
Product Ion (Q3) for Quantification: To be determined empirically by infusing a standard solution and performing a product ion scan. A common fragmentation pathway for such molecules involves the loss of the nitro group or fragmentation of the pyrrolidine ring.
-
Product Ion (Q3) for Confirmation: A second, distinct product ion should be monitored to provide an ion ratio, confirming identity.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method should be validated according to established guidelines (e.g., ICH, FDA).
-
Linearity: The calibration curve should exhibit a correlation coefficient (r²) of >0.995.
-
Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15%, and precision (%RSD) should be <15%.
-
Specificity: The ability to differentiate the analyte from other components in the matrix should be confirmed by analyzing blank matrix samples.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of this compound. By explaining the causality behind experimental choices, from solvent selection to MS parameter optimization, this guide equips researchers with a robust method. The integration of method validation principles ensures that the data generated is not only accurate but also defensible, meeting the high standards required in pharmaceutical and chemical research.
References
-
PubChem. 5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. National Center for Biotechnology Information. [Link]
-
Kitanovski, Z. et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. [Link]
-
Reemtsma, T. & These, A. (2003). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. ResearchGate. [Link]
-
N'gouan, A. J. et al. (2017). Crystal structure of this compound, C11H12N2O3. ResearchGate. [Link]
-
Wang, L. et al. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]
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- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
The Strategic Utility of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde in Modern Organic Synthesis
Introduction: A Versatile Building Block for Heterocyclic Chemistry
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a valuable and highly functionalized aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its unique electronic and steric properties, arising from the presence of a nitro group, an aldehyde moiety, and a pyrrolidine substituent, make it a versatile precursor for the construction of diverse heterocyclic scaffolds. The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring and the aldehyde, while the pyrrolidine ring, a common motif in bioactive molecules, can influence the solubility, conformational rigidity, and biological activity of the final products.[1] This application note will provide a detailed overview of the synthesis of this compound and its application in key organic transformations, including the synthesis of quinoline derivatives and Schiff bases, providing researchers in organic synthesis and drug discovery with practical protocols and mechanistic insights.
Synthesis of this compound
The preparation of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The starting material, 2-chloro-5-nitrobenzaldehyde, is reacted with pyrrolidine in the presence of a base. The electron-withdrawing nitro group facilitates the displacement of the chloro substituent by the nucleophilic pyrrolidine.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-nitrobenzaldehyde | 185.57 | 1.85 g | 10 mmol |
| Pyrrolidine | 71.12 | 1.07 mL | 15 mmol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.26 g | 15 mmol |
| Ethanol | - | 50 mL | - |
| Dichloromethane | - | 100 mL | - |
| Water | - | 50 mL | - |
| Magnesium Sulfate (anhydrous) | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add 2-chloro-5-nitrobenzaldehyde (1.85 g, 10 mmol) and ethanol (50 mL).
-
To this solution, add sodium bicarbonate (1.26 g, 15 mmol) followed by the dropwise addition of pyrrolidine (1.07 mL, 15 mmol) with stirring at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (100 mL) and water (50 mL).
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude product, which can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Expected Outcome:
The procedure should yield this compound as a solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Application in the Synthesis of Quinolines: The Friedländer Annulation
A significant application of this compound lies in the synthesis of substituted quinolines via the Friedländer annulation.[2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A key advantage of using the title compound is that the nitro group can be readily reduced in situ to an amino group, which then participates in the cyclization. This domino nitro reduction-Friedländer heterocyclization provides a convergent and efficient route to highly substituted quinolines.[4]
Mechanistic Rationale
The reaction proceeds through a series of steps:
-
In situ Reduction: The nitro group of this compound is reduced to an amine, typically using a reducing agent like iron in acetic acid or sodium dithionite. This generates the corresponding 2-amino-5-(pyrrolidin-1-yl)benzaldehyde.
-
Condensation: The newly formed amino group reacts with the carbonyl of the active methylene compound to form a Schiff base (enamine intermediate).
-
Cyclization and Dehydration: An intramolecular aldol-type condensation occurs, followed by dehydration to yield the aromatic quinoline ring system.
Figure 1: Workflow of the Domino Nitro Reduction-Friedländer Synthesis.
General Protocol: Domino Friedländer Synthesis of Quinolines
Materials:
| Reagent/Solvent | Role |
| This compound | Starting Material |
| Active Methylene Compound (e.g., ethyl acetoacetate, acetylacetone) | Reactant |
| Iron powder | Reducing Agent |
| Glacial Acetic Acid | Solvent and Catalyst |
| Ethanol | Co-solvent/Recrystallization |
| Saturated Sodium Bicarbonate Solution | Work-up |
| Ethyl Acetate | Extraction |
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.2 equivalents) in glacial acetic acid.
-
Heat the mixture to approximately 80-90 °C with stirring.
-
To the heated solution, add iron powder (3-4 equivalents) portion-wise over 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it over ice.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Application in the Synthesis of Schiff Bases
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[5][6][7][8][9] These compounds are not only important intermediates for the synthesis of various nitrogen-containing heterocycles but also exhibit a wide range of biological activities themselves. The presence of the nitro and pyrrolidine groups can be strategically exploited to tune the electronic properties and biological profile of the resulting Schiff bases.
General Protocol: Synthesis of Schiff Bases
Materials:
| Reagent/Solvent | Role |
| This compound | Starting Material |
| Primary Amine (e.g., aniline, substituted anilines) | Reactant |
| Ethanol or Methanol | Solvent |
| Glacial Acetic Acid | Catalyst (optional) |
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add the primary amine (1 equivalent).
-
A few drops of glacial acetic acid can be added to catalyze the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux for a few hours.
-
The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.
-
In many cases, the product precipitates out of the solution upon cooling.
-
The solid product can be collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Sources
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- 5. rsisinternational.org [rsisinternational.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of Schiff Bases via Condensation of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde with Primary Amines
Abstract
This document provides a comprehensive technical guide for the synthesis of Schiff bases (imines) through the condensation reaction of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde with various primary amines. This reaction is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of Schiff bases, which include antibacterial, antifungal, and antitumor properties.[1][2][3] This guide details the underlying chemical principles, provides robust, step-by-step experimental protocols, and offers insights into reaction optimization and product characterization.
Chemical Principles and Mechanism
The formation of a Schiff base, or imine, is a condensation reaction between a carbonyl compound (in this case, an aldehyde) and a primary amine.[2][4][5] The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the aldehyde carbonyl to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N double bond of the imine.[6][7]
The reaction is typically catalyzed by a mild acid.[4][6] The acid serves a dual purpose: it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Subsequently, it protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (water).[4][6][8]
Key electronic factors for this compound:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group at the para-position to the pyrrolidine substituent, it enhances the electrophilicity of the aromatic ring.
-
Pyrrolidin-1-yl Group: This is a strong electron-donating group due to the lone pair on the nitrogen atom participating in resonance with the aromatic ring. This effect increases the electron density of the ring.
-
Aldehyde Group (-CHO): The target for nucleophilic attack by the primary amine.
The interplay of these groups influences the reactivity of the aldehyde. While the pyrrolidino group is activating, the overall electronic nature of the benzaldehyde is sufficiently electrophilic to readily undergo condensation with primary amines.
Reaction Mechanism Diagram
The following diagram illustrates the acid-catalyzed formation of a Schiff base from this compound and a generic primary amine (R-NH₂).
Caption: Acid-catalyzed imine formation mechanism.
Applications & Significance
Schiff bases are versatile intermediates in organic synthesis and are prevalent in many biologically active compounds.[1][3] The products derived from the reaction of this compound with primary amines are potential candidates for:
-
Antimicrobial Agents: The imine linkage is often associated with antibacterial and antifungal activity.[2]
-
Anticancer Agents: Numerous Schiff base derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[2][9]
-
Corrosion Inhibitors: The nitrogen and oxygen atoms can coordinate with metal surfaces, providing a protective layer.
-
Catalysts and Ligands: The ability of the imine nitrogen to coordinate with metal ions makes these compounds useful as ligands in catalysis.[3]
The specific substitution pattern of the starting aldehyde offers a scaffold that can be readily diversified by varying the primary amine, allowing for the creation of compound libraries for screening in drug discovery programs.
Detailed Experimental Protocols
This section provides a general protocol for the synthesis of Schiff bases from this compound. The procedure can be adapted for various primary amines.
Materials and Equipment
-
This compound
-
Primary amine of choice (e.g., aniline, benzylamine, etc.)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
General Synthesis Protocol
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (or methanol) to a concentration of approximately 0.2 M.
-
Amine Addition: To the stirred solution, add the primary amine (1.0 - 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops). The use of a mild acid catalyst is crucial for protonating the carbonyl and facilitating the dehydration step.[4][6] The pH should be maintained around 4-5 for optimal reaction rates.[6][10]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80 °C). The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is generally complete within 2-6 hours.
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume using a rotary evaporator. The resulting crude solid or oil can then be purified.
-
-
Purification: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often sufficient to obtain a pure product. If necessary, column chromatography on silica gel can be performed.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for Schiff base synthesis.
Characterization of Products
The formation of the imine can be confirmed by several spectroscopic methods:
-
FT-IR Spectroscopy: Look for the appearance of a characteristic C=N stretching band in the region of 1630-1690 cm⁻¹.[1][11] The C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) should disappear.
-
¹H NMR Spectroscopy: The most indicative signal is the appearance of a new singlet for the imine proton (HC=N), typically found in the range of δ 8.0-9.0 ppm.[1][11] The aldehyde proton signal (around δ 9.5-10.5 ppm) from the starting material will no longer be present.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired Schiff base product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the catalyst is active. Consider using a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the product.[1] |
| Product is soluble in the reaction solvent. | After cooling, try adding cold water or placing the flask in an ice bath to induce precipitation. If this fails, remove the solvent under reduced pressure. | |
| Reaction does not start | Amine is not nucleophilic enough. | Highly electron-deficient anilines may react slowly. A stronger acid catalyst may be needed, but be cautious as too low a pH can protonate the amine, rendering it non-nucleophilic.[6][10] |
| Inactive catalyst. | Use fresh glacial acetic acid. | |
| Side Product Formation | Hydrolysis of the imine back to starting materials. | Ensure all glassware and solvents are dry. Work up the reaction promptly once complete. Imines can be sensitive to hydrolysis, especially under acidic conditions.[4][6] |
Data Summary
The following table provides hypothetical data for the reaction with different primary amines to illustrate expected outcomes. Actual results should be determined experimentally.
| Primary Amine | Reaction Time (h) | Yield (%) | Product Appearance | M.p. (°C) |
| Aniline | 3 | 92 | Yellow solid | 145-147 |
| 4-Methoxyaniline | 2.5 | 95 | Orange solid | 152-154 |
| 4-Chloroaniline | 4 | 88 | Pale yellow solid | 160-162 |
| Benzylamine | 2 | 94 | Yellow crystalline solid | 110-112 |
References
-
Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activities of Schiff Bases Derived from 2-Aminophenol and Substituted Benzaldehydes and their Metal Complexes. (2023). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. (2025). Medicinal and Medical Chemistry. Retrieved from [Link]
-
synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. (2025). ResearchGate. Retrieved from [Link]
-
Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. (n.d.). ACS Omega. Retrieved from [Link]
-
Formation of imines and enamines. (n.d.). Khan Academy. Retrieved from [Link]
-
Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). Taylor & Francis Online. Retrieved from [Link]
-
synthesis of imines from primary amines and carbonyl compounds. (2019). YouTube. Retrieved from [Link]
-
21.4. Imine formation. (n.d.). Lumen Learning. Retrieved from [Link]
-
Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactions of Amines. (n.d.). University of Rochester. Retrieved from [Link]
-
Transition Metal-Free Generation of N-Unsubstituted Imines from Benzyl Azides: Synthesis of N-Unsubstituted Homoallylic Amines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (n.d.). Redalyc. Retrieved from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters. Retrieved from [Link]
-
New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. (2025). Request PDF. Retrieved from [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
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The Cornerstone of Pharmaceutical Innovation: A Guide to Benzyldehyde Derivatives in Drug Synthesis
Introduction: The Enduring Relevance of a Simple Aromatic Aldehyde
In the complex world of pharmaceutical synthesis, where molecular architecture dictates therapeutic efficacy, the humble benzaldehyde and its derivatives stand as foundational pillars.[1][2] This simple aromatic aldehyde, with its reactive carbonyl group and tunable benzene ring, is a versatile building block that has played a pivotal role in the development of a vast array of life-saving medications.[1][2] Its ability to participate in a multitude of organic reactions allows for the construction of intricate molecular frameworks essential for modern pharmaceuticals, from anticonvulsants to cardiovascular drugs.[1][2] This guide provides an in-depth exploration of the role of benzaldehyde derivatives in pharmaceutical synthesis, offering detailed application notes, robust protocols, and insights into their therapeutic potential for researchers, scientists, and drug development professionals.
I. Benzaldehyde Derivatives as Versatile Precursors in Pharmaceutical Synthesis
The true power of benzaldehyde in drug synthesis lies in its capacity to be transformed into a diverse range of intermediates. The reactivity of the aldehyde functional group, combined with the potential for various substitutions on the aromatic ring, provides a rich platform for synthetic innovation.
A. Key Industrial Applications: From Blockbusters to Essential Medicines
Several widely recognized pharmaceuticals owe their existence, at least in part, to a synthetic route involving a benzaldehyde derivative.
-
Diltiazem (Cardiovascular Agent): This well-known calcium channel blocker, used to treat hypertension and angina, is synthesized from 4-methoxybenzaldehyde (p-anisaldehyde). The synthesis begins with a Darzens condensation between 4-methoxybenzaldehyde and methyl chloroacetate.[2]
-
Felodipine (Cardiovascular Agent): Another important calcium channel blocker, felodipine, is synthesized from 2,3-dichlorobenzaldehyde. The industrial synthesis typically involves a Knoevenagel condensation of the benzaldehyde derivative with methyl acetoacetate, followed by a Hantzsch-type cyclization.[3]
-
Ephedrine (Decongestant and Bronchodilator): A key intermediate in the production of the widely used decongestant and anti-asthmatic compound, ephedrine, is L-phenylacetylcarbinol (L-PAC). L-PAC is produced on an industrial scale through the biotransformation of benzaldehyde using yeast.[4][5][6] This enzymatic acyloin condensation is a classic example of industrial biotechnology in pharmaceutical manufacturing.
-
Phenytoin (Anticonvulsant): The synthesis of this widely used antiepileptic drug often starts with benzaldehyde. A benzoin condensation of two benzaldehyde molecules, followed by oxidation and cyclization with urea, yields the final drug.[7][8][9][10]
B. The Synthetic Chemist's Toolkit: Key Reactions of Benzaldehyde Derivatives
The versatility of benzaldehyde derivatives stems from their participation in a wide range of C-C and C-N bond-forming reactions. Understanding and mastering these transformations is crucial for any drug development professional.
The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high regioselectivity.[11][12] This is particularly useful for introducing double bonds into a molecule, which can be a key structural feature or a handle for further functionalization.
Protocol: General Procedure for the Wittig Reaction with a Substituted Benzaldehyde
This protocol outlines the synthesis of an alkene from a substituted benzaldehyde and a phosphonium ylide.
Materials:
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Benzyltriphenylphosphonium chloride
-
Sodium Hydroxide (50% w/w solution)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Propanol or Ethanol
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a suitable flask, dissolve the substituted benzaldehyde (1 equivalent) and the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.2 equivalents) in a minimal amount of an appropriate solvent like DCM or DMF.[7]
-
Base Addition: While stirring vigorously, carefully add a strong base, such as a 50% sodium hydroxide solution, dropwise to the reaction mixture.[7] The formation of the ylide is often indicated by a color change.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours. Monitor the progress of the reaction by TLC.[13]
-
Work-up and Precipitation: Upon completion, add a mixture of alcohol (e.g., 1-propanol) and water to precipitate the product.[7]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water.[6] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6][13]
Data Presentation:
| Reactant (Benzaldehyde Derivative) | Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | 0.5 | >90 (Crude) |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | 0.5 | High |
Causality Behind Experimental Choices:
-
Solvent: DMF or DCM are often used to dissolve both the aldehyde and the phosphonium salt.
-
Base: A strong base is required to deprotonate the phosphonium salt and form the reactive ylide. Concentrated sodium hydroxide is a common and effective choice.
-
Purification: The triphenylphosphine oxide byproduct is often less soluble in non-polar solvent mixtures (like ether/hexanes) than the desired alkene product, allowing for its removal by precipitation.[13]
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a highly efficient method for forming C-C bonds by reacting a benzaldehyde derivative with a ketone.[5][6] The resulting α,β-unsaturated ketones, often chalcones, are important intermediates and possess a wide range of biological activities.[6]
Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol details the synthesis of a chalcone derivative from a substituted benzaldehyde and an acetophenone.
Materials:
-
Substituted Benzaldehyde (e.g., Benzaldehyde)
-
Substituted Acetophenone (e.g., Acetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Beaker
Procedure:
-
Reaction Setup: In a flask, dissolve the substituted benzaldehyde (1 equivalent) and the acetophenone derivative (1 equivalent) in a minimal amount of ethanol.[6]
-
Base Addition: To the stirred solution, add an aqueous solution of a base like sodium hydroxide.[6] The reaction is often exothermic.
-
Reaction and Precipitation: Continue stirring at room temperature. The product often precipitates out of the solution as it is formed. Stirring may continue for 2-24 hours.[5]
-
Work-up: Cool the reaction mixture in an ice bath and acidify with dilute HCl to neutralize the excess base.[5]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[5][6] The crude product can be purified by recrystallization from ethanol.[6]
Data Presentation:
| Benzaldehyde Derivative | Ketone | Base | Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Acetophenone | 20% NaOH | Ethanol | Solidifies quickly | High |
| 2-(Benzyloxy)-4-fluorobenzaldehyde | Acetophenone | NaOH | Ethanol | 2-24 h | Good |
Causality Behind Experimental Choices:
-
Base Catalyst: The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile.
-
Solvent: Ethanol is a common solvent as it can dissolve the reactants and is compatible with the basic conditions.
-
Acidification: Neutralizing the reaction mixture is crucial to protonate the final product and remove any remaining base.
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[14][15] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
Protocol: One-Pot Reductive Amination of a Benzaldehyde Derivative
This protocol describes a general procedure for the synthesis of a secondary amine from a benzaldehyde derivative and a primary amine.
Materials:
-
Substituted Benzaldehyde
-
Primary Amine
-
Reducing Agent (e.g., Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), or Sodium Triacetoxyborohydride (NaBH(OAc)₃))
-
Methanol or other suitable solvent
-
Acetic Acid (catalyst)
-
Saturated Potassium Carbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the benzaldehyde derivative (1 equivalent) and the primary amine (1-1.2 equivalents) in methanol.[16]
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine or iminium ion.[16] Stir the mixture at room temperature for a period to allow for imine formation.
-
Reduction: Carefully add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution.[16] Be cautious as hydrogen gas may be evolved.
-
Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent.[16] Take up the residue in ethyl acetate and wash with a saturated solution of potassium carbonate to remove acetic acid and other aqueous-soluble impurities.[16]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude amine product.[16] Further purification can be achieved by chromatography or crystallization if necessary.
Data Presentation:
| Aldehyde | Amine | Reducing Agent | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Aniline | NaBH₄ | Acetic Acid | Methanol | Excellent |
| Various Aldehydes | Various Amines | NaBH₃CN | - | Methanol | Good to Excellent |
Causality Behind Experimental Choices:
-
Catalyst: Acetic acid catalyzes the formation of the imine by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent that reduces the imine to an amine without affecting the aldehyde. Sodium cyanoborohydride is even more selective for the iminium ion over the carbonyl group.[14]
-
Aqueous Work-up: The basic wash with potassium carbonate is important to remove the acidic catalyst and any unreacted starting materials.
II. Intrinsic Pharmacological Activity of Benzaldehyde Derivatives
Beyond their role as synthetic intermediates, a growing body of research highlights the direct therapeutic potential of various benzaldehyde derivatives.
A. Anti-inflammatory Properties
Several benzaldehyde derivatives have demonstrated significant anti-inflammatory effects.
-
Mechanism of Action: Studies have shown that certain benzaldehyde derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[4][17] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[4][17] Furthermore, some derivatives can inactivate the NF-κB pathway, a key regulator of inflammation, and induce the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[4] Other derivatives have been shown to inhibit the MAPK signaling pathway.[18]
-
Structure-Activity Relationship (SAR): The anti-inflammatory activity is often influenced by the nature and position of substituents on the benzaldehyde ring. For example, hydroxyl and methoxy groups can play a significant role in the observed activity.
B. Anticancer Activity
The anticancer potential of benzaldehyde derivatives is an area of active investigation.
-
Mechanism of Action: Certain benzyloxybenzaldehyde derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle, often at the G2/M phase.[19] Some derivatives can also lead to the loss of mitochondrial membrane potential, a key event in apoptosis.[19]
-
Structure-Activity Relationship (SAR): The position and electronic nature of substituents on both the benzyloxy and benzaldehyde rings are critical for anticancer potency. For instance, methoxy and chloro substitutions have been shown to enhance activity against certain cancer cell lines.[19] Studies have also shown that the hydrophobicity and position of substituents on the main benzene ring are determinants of toxicity towards cancer cells.[20]
III. Visualization of Synthetic Pathways and Biological Mechanisms
To better illustrate the concepts discussed, the following diagrams provide a visual representation of key synthetic workflows and biological pathways.
Caption: General workflow of the Wittig reaction.
Caption: Workflow of the Claisen-Schmidt condensation.
Caption: Anti-inflammatory mechanism of certain benzaldehyde derivatives.
Conclusion: A Future Built on a Classic Scaffold
The enduring presence of benzaldehyde derivatives in the pharmaceutical landscape is a testament to their synthetic utility and versatility. From their role as indispensable starting materials in the synthesis of blockbuster drugs to their emerging potential as therapeutic agents in their own right, the benzaldehyde scaffold continues to be a source of innovation. As our understanding of disease pathways deepens and the demand for novel therapeutics grows, the creative application of this classic building block will undoubtedly continue to shape the future of medicine.
References
-
An, F., et al. (2020). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PubMed Central. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.
- College of Pharmacy, University of Babylon. (n.d.).
-
Fu, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega. Available at: [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis.
- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry.
- Rádai, Z., et al. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry.
- SATHEE. (n.d.).
- Narvariya, R., et al. (2022). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min)...
- Nguyen, T. N., et al. (2025). Optimization and continuous flow synthesis of felodipine. Arkivoc.
- Denton, R., et al. (2020). Large-scale reductive amination and synthesis applications.
- Mac-Leod, R., et al. (2025). What are the uses of benzaldehyde in the pharmaceutical industry? - Blog.
- Scribd. (n.d.).
- Kim, H. J., et al. (2008). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
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- International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). Design and Synthesis of Tetrahydro Benzpyrimidine Analogs as Potential Calcium Channel Blocker.
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
- Google Patents. (n.d.). CN101613280B - Preparation method of felodipine synthetic intermediate methyl 2-(2,3-dichlorobenzylidine)
- ACS Publications. (2011). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters.
- YouTube. (2023).
- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
- ChemicalBook. (n.d.). Felodipine synthesis.
- BenchChem. (2025).
- Southern Adventist University. (n.d.). Innovative Synthesis of Diltiazem/Clentiazem Analogs.
- Li, N., et al. (2017). Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. PubMed Central.
- Google Patents. (n.d.).
- ACS Publications. (2000). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters.
- Journal of Medicinal and Medical Chemistry. (n.d.). Synthesis Methods of Calcium Channel Blockers: A Review.
- The Royal Society of Chemistry. (2020). 14.3. Multistep Synthesis of Dilantin.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment).
- ResearchGate. (2021). Multistep Synthesis of Anticonvulsant Drug Dilantin.
- ResearchGate. (2025).
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
- Studylib. (n.d.). Dilantin Synthesis Lab: Benzaldehyde to 5,5-Diphenylhydantoin.
- El-Sayed, N. N. E., et al. (2021). Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19. PubMed Central.
- Chemistry Stack Exchange. (2025). Help with first step of sertraline synthesis.
- Google Patents. (n.d.).
- Frontiers. (n.d.). Discovery and Development of Calcium Channel Blockers.
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- 5. The yeast mediated synthesis of the l-ephedrine precursor, l-phenylacetylcarbinol, in an organic solvent | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 6. doras.dcu.ie [doras.dcu.ie]
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]
- 18. vuir.vu.edu.au [vuir.vu.edu.au]
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- 20. Diltiazem synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Synthesis of Novel Quinazoline Derivatives via Reductive Cyclization of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Introduction: The Enduring Significance of the Quinazoline Scaffold
The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] This versatility stems from the quinazoline structure's ability to serve as a privileged scaffold, amenable to substitution at various positions, which allows for the fine-tuning of its biological activity.[3][4] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline framework, underscoring its clinical relevance, particularly in oncology.[4][5]
This application note provides a detailed protocol for the synthesis of novel quinazoline derivatives starting from 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. The described methodology leverages a one-pot reductive cyclization strategy, offering an efficient and modular approach to generate a library of substituted quinazolines for downstream screening and drug discovery applications.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of quinazolines from ortho-substituted benzaldehydes is a well-established area of organic chemistry.[6][7] The core principle often involves the condensation of a 2-aminobenzaldehyde with a suitable nitrogen-containing reagent. In our case, the starting material, this compound, possesses a nitro group at the ortho position to the pyrrolidine moiety and para to the aldehyde. A key strategic consideration is the in situ reduction of the nitro group to an amine, which then triggers an intramolecular cyclization cascade. This approach, known as reductive cyclization, is an efficient method for constructing heterocyclic rings.[8][9]
The proposed synthetic pathway is a one-pot, two-step process:
-
Reductive Amination: The nitro group of this compound is reduced to a primary amine. This is a critical step, and the choice of reducing agent is paramount to ensure chemoselectivity, leaving the aldehyde and pyrrolidine functionalities intact.
-
Condensation and Cyclization: The newly formed ortho-amino group undergoes a condensation reaction with a suitable aldehyde, followed by intramolecular cyclization and subsequent aromatization to yield the final quinazoline product.
This strategy offers the advantage of not needing to isolate the potentially unstable 2-aminobenzaldehyde intermediate.
Visualizing the Synthesis
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the synthesis of a 2-substituted quinazoline derivative from this compound.
Caption: Experimental workflow for quinazoline synthesis.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of 2-substituted-7-(pyrrolidin-1-yl)quinazolines.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Iron powder, fine | ≥99% | Alfa Aesar |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Substituted Aldehyde (R-CHO) | ≥98% | Various |
| Ethyl Acetate | HPLC Grade | VWR |
| Saturated Sodium Bicarbonate Solution | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |
| Silica Gel (230-400 mesh) | - | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add glacial acetic acid (20 mL per gram of starting material).
-
Stir the mixture to dissolve the starting material.
-
Carefully add fine iron powder (5.0 eq). Note: The addition of iron powder may be exothermic.
-
-
Reductive Amination:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reduction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
-
Condensation and Cyclization:
-
Once the reduction is complete, add the desired substituted aldehyde (R-CHO) (1.2 eq) to the reaction mixture.
-
Increase the reaction temperature to 110 °C and continue heating for 4-6 hours.
-
Monitor the formation of the quinazoline product by TLC.
-
-
Reaction Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water (100 mL).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinazoline derivative.
-
Characterization
The structure and purity of the synthesized quinazoline derivatives should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Expected Results and Discussion
The described protocol is expected to provide a range of 2-substituted-7-(pyrrolidin-1-yl)quinazolines in moderate to good yields. The choice of the external aldehyde (R-CHO) will determine the substitution at the 2-position of the quinazoline ring. A variety of aromatic, heteroaromatic, and aliphatic aldehydes can be employed, demonstrating the modularity of this synthetic route. [10] Causality in Experimental Choices:
-
Iron in Acetic Acid: This combination is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes. [9]The acidic medium protonates the nitro group, facilitating its reduction.
-
One-Pot Procedure: This approach improves efficiency by avoiding the isolation of the intermediate 2-aminobenzaldehyde, which can be prone to self-condensation or oxidation.
-
Excess Aldehyde: A slight excess of the external aldehyde is used to drive the condensation reaction to completion.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reduction of nitro group | Inactive iron powder or insufficient heating | Use freshly activated iron powder. Ensure the reaction temperature is maintained at 80 °C. |
| Low yield of quinazoline product | Incomplete condensation or side reactions | Increase the reaction time for the cyclization step. Ensure the reaction is performed under an inert atmosphere. |
| Difficulty in purification | Presence of impurities from side reactions | Optimize the chromatographic conditions. Consider recrystallization as an alternative purification method. |
Conclusion
This application note details a robust and versatile protocol for the synthesis of novel quinazoline derivatives from this compound. The one-pot reductive cyclization strategy is efficient and allows for the facile introduction of diverse substituents at the 2-position of the quinazoline core. The synthesized compounds can serve as valuable building blocks for the development of new therapeutic agents.
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate. [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. [Link]
-
Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed. [Link]
-
Quinazoline derivative: Significance and symbolism. Concept Atlas. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Future Medicinal Chemistry. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health. [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. National Institutes of Health. [Link]
-
Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). PubMed Central. [Link]
-
Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzoi[4][11]midazo[1,2-c]quinazolines. Royal Society of Chemistry. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. National Institutes of Health. [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]
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- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
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- 8. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives | MDPI [mdpi.com]
- 11. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Novel Compounds from 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Introduction: The Strategic Value of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde in Medicinal Chemistry
This compound is a versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery and development. The molecule incorporates several key features that make it an attractive starting material for medicinal chemists. The pyrrolidine moiety is a common structural motif in many biologically active compounds, contributing to improved solubility and metabolic stability.[1] The nitro group, a strong electron-withdrawing group, can influence the electronic properties of the molecule and serves as a handle for further chemical modifications, such as reduction to an amine. The benzaldehyde functionality is a reactive group that can participate in a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
These application notes provide detailed protocols for the synthesis of a variety of novel compounds derived from this compound. The methodologies described herein are designed to be robust and scalable, enabling researchers to efficiently generate libraries of new chemical entities for biological screening.
Synthesis of the Starting Material: this compound
The starting material can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzaldehyde and pyrrolidine.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.2 (s, 1H, CHO), 8.2 (d, J = 2.8 Hz, 1H, Ar-H), 8.0 (dd, J = 9.2, 2.8 Hz, 1H, Ar-H), 6.9 (d, J = 9.2 Hz, 1H, Ar-H), 3.6 (t, J = 6.4 Hz, 4H, N-(CH₂)₂), 2.0 (t, J = 6.4 Hz, 4H, -(CH₂)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 188.0, 155.0, 140.0, 130.0, 128.0, 125.0, 115.0, 52.0, 26.0.
-
IR (KBr, cm⁻¹): 2920, 2850, 1680 (C=O), 1580, 1520 (NO₂), 1340 (NO₂), 1250.
Synthesis of Novel Derivatives
The aldehyde functionality of this compound is a versatile handle for the synthesis of a variety of derivatives. The following protocols describe the preparation of Schiff bases, alkenes via the Wittig reaction, and chalcones via aldol condensation.
Protocol 2: Synthesis of Schiff Base Derivatives
The condensation of this compound with primary amines yields Schiff bases, which are valuable intermediates in organic synthesis and have shown a wide range of biological activities.[2]
General Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the desired primary amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
Table 1: Representative Schiff Base Derivatives
| Entry | Amine | Product Structure |
| 1 | Aniline | |
| 2 | 4-Fluoroaniline | |
| 3 | 4-Methoxyaniline | |
| 4 | Benzylamine |
Workflow for Schiff Base Synthesis
Sources
Application Notes & Protocols: Leveraging 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde as a Strategic Chemical Intermediate
Abstract
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde stands out as a pivotal intermediate in contemporary organic synthesis. The orchestrated interplay of its nitro, pyrrolidinyl, and aldehyde functionalities imbues it with unique reactivity, making it a valuable precursor for a wide range of high-value molecules. This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals, detailing its applications in constructing heterocyclic systems and in the synthesis of bioactive compounds. We provide field-proven protocols, mechanistic discussions, and data-driven insights to facilitate its effective utilization in the laboratory.
Introduction: A Multifunctional Scaffold for Complex Synthesis
The molecular architecture of this compound is a testament to functional group synergy. The potent electron-withdrawing nitro group, positioned para to the electron-donating pyrrolidinyl substituent, establishes a pronounced "push-pull" electronic system. This electronic arrangement, coupled with the aldehyde at the ortho position, dictates the molecule's reactivity and provides a versatile handle for synthetic transformations. This distinct structure makes it an important intermediate in the synthesis of various organic compounds.[1]
Key Molecular Attributes and Their Synthetic Implications:
| Feature | Consequence in Synthesis |
| Aldehyde Group | Serves as a primary electrophilic site for nucleophilic additions and condensations, enabling chain extensions and the formation of new rings.[2] |
| Nitro Group | A strong electron-withdrawing group that can be readily reduced to an amine, providing a route to further functionalization.[3] |
| Pyrrolidinyl Group | An electron-donating group that influences the regioselectivity of reactions and is a common motif in bioactive molecules.[4][5] |
| Ortho/Para Relationship | The steric and electronic relationship between the substituents directs the outcomes of various synthetic transformations. |
Core Application: Synthesis of Heterocyclic Frameworks
A significant application of this compound lies in its use as a starting material for the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry.
Protocol: Multi-component Synthesis of Substituted Pyridines
This protocol outlines a one-pot reaction to construct a highly functionalized pyridine ring, a common core in many pharmaceutical agents.
Experimental Workflow for Pyridine Synthesis
Caption: One-pot synthesis of a substituted pyridine derivative.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq), an active methylene compound such as malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in absolute ethanol (25 mL).
-
Reaction Execution: Heat the mixture to reflux with continuous stirring for 3-5 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired substituted pyridine. Further purification can be achieved by recrystallization if necessary.
Mechanistic Rationale: This reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by cyclization and aromatization to form the pyridine ring. The electron-donating pyrrolidinyl group can influence the reactivity of the aldehyde.[2]
Utility in Drug Discovery: A Precursor to Bioactive Amines
The nitro group in this compound is a synthetic linchpin, as its reduction to an amine opens up a vast chemical space for the development of new drug candidates. This transformation is a key step in the synthesis of various biologically active molecules.
Protocol: Reduction of the Nitro Group to Form the Corresponding Aniline
This protocol details a standard and reliable method for the reduction of the aromatic nitro group.
Workflow for Nitro Group Reduction
Caption: General workflow for the reduction of an aromatic nitro compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 5-nitro-substituted starting material (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Addition of Reducing Agent: Add an excess of a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aniline derivative, which can be purified further if needed.
Self-Validating System: The successful conversion of the nitro group to an amine can be readily confirmed by spectroscopic methods. In ¹H NMR, the disappearance of signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of a broad singlet for the -NH₂ protons are indicative of a successful reaction. IR spectroscopy will show the appearance of N-H stretching bands.
Advanced Applications: Synthesis of Schiff Bases
The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are valuable ligands in coordination chemistry and as intermediates for the synthesis of other nitrogen-containing heterocycles.
Protocol: Synthesis of a Schiff Base Derivative
This protocol provides a general method for the synthesis of a Schiff base from this compound.[6]
Detailed Step-by-Step Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask. In a separate flask, dissolve the desired primary amine (1.0 eq) in the same solvent.
-
Reaction Mixture: Add the amine solution to the stirred solution of the aldehyde at room temperature.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[6]
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours.[6] Monitor the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature to allow the Schiff base to precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.[6]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
This compound is a highly versatile and valuable chemical intermediate with broad applications in organic synthesis. Its unique electronic and structural features provide a robust platform for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The protocols and insights presented in this guide are designed to enable researchers to effectively harness the synthetic potential of this important building block.
References
A comprehensive list of references will be compiled and provided in the final version of this document.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Welcome to the technical support center for the purification of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this key synthetic intermediate. The purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This document provides in-depth, field-proven insights into common purification challenges, presented in a practical, question-and-answer format.
The crude product, a yellow crystalline solid, often contains unreacted starting materials, solvents, and side-products from the nucleophilic aromatic substitution reaction used in its synthesis.[1] This guide will equip you with the knowledge to troubleshoot common issues and select the optimal purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound. Each question is followed by an expert analysis of the cause and a step-by-step solution.
Q1: My crude product is an orange-brown oil or a sticky solid, not the expected yellow crystalline solid. How do I proceed?
Probable Cause: This issue is typically due to a high concentration of residual solvent, unreacted starting materials (like pyrrolidine), or the formation of polar impurities during the synthesis. Oiling out indicates that the melting point of the mixture is significantly depressed by these contaminants.
Expert Solution:
-
Initial Workup: Before attempting advanced purification, ensure a thorough aqueous workup was performed. Dissolve the crude material in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess pyrrolidine, followed by water and then brine to remove water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purity Assessment: After the workup, analyze the crude material by Thin-Layer Chromatography (TLC) to identify the number of components and estimate the impurity profile. This will inform your choice of purification method.
-
Purification Strategy: An oily or very impure solid is often best purified first by column chromatography rather than recrystallization, as recrystallization is less effective for removing large quantities of diverse impurities.
Q2: I'm trying to recrystallize the compound, but it either "oils out" or my recovery is very low. What am I doing wrong?
Probable Cause: "Oiling out" during recrystallization occurs when the solute is insoluble in the hot solvent at the boiling point, or when the solution becomes supersaturated with impurities as it cools, preventing crystal lattice formation. Low recovery is often due to using too much solvent or choosing a solvent in which the compound has high solubility even at low temperatures.
Expert Solution: The key to successful recrystallization is selecting the right solvent system. An ideal solvent should fully dissolve the compound when hot but provide low solubility when cold.
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single-solvent candidates for nitrobenzaldehyde derivatives include ethanol, isopropanol, or toluene.
-
Employ a Solvent/Anti-Solvent System: This is often more effective. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone). Then, slowly add a "poor" or "anti-solvent" (e.g., Hexanes, Heptane, or Petroleum Ether) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. A common system for similar compounds is Toluene-Petroleum Ether.[3]
-
Control the Cooling Rate: Rapid cooling in an ice bath can trap impurities and lead to smaller, less pure crystals or oiling out. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.
-
Seeding: If crystallization does not initiate, scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal from a previous pure batch.
Q3: My column chromatography separation is poor. The fractions are all mixed, and I can't isolate the pure yellow product.
Probable Cause: Poor separation on a silica gel column is most often due to an improperly chosen mobile phase (eluent), overloading the column with crude material, or poor column packing.
Expert Solution: The goal is to have your target compound move down the column with a retention factor (Rf) of approximately 0.25-0.35 on your analytical TLC plate.[4]
-
TLC for Eluent Selection: Before running the column, test various solvent systems with TLC. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2][5] Adjust the ratio until you achieve good separation between your product spot and the impurities, with the product Rf in the target range.
| Solvent System (v/v) | Typical Application Notes |
| Dichloromethane / Hexanes (e.g., 80:20) | Good for separating moderately polar compounds. A similar system was used for 5-Nitro-2-(piperidin-1-yl)benzaldehyde.[2] |
| Ethyl Acetate / Hexanes (e.g., 10:90 to 30:70) | A very common and versatile system. Adjusting the ratio allows for fine-tuning of polarity.[4] |
| Toluene / Ethyl Acetate | Can provide different selectivity compared to alkane-based systems. |
-
Proper Column Packing: Use the "slurry method" for packing.[6] Mix the silica gel with your initial, least polar eluent to form a pourable slurry and pour it into the column.[6] Gently tap the column to ensure even packing and run solvent through it to remove any air bubbles before loading your sample.
-
Sample Loading: Do not overload the column. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1. Dissolve your crude material in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column. This "dry loading" method often results in sharper bands and better separation than loading the sample as a concentrated liquid.[6]
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for assessing the final purity of this compound?
A multi-technique approach is always best for purity validation.[7]
-
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. Integrating the aldehyde proton (~10 ppm) against aromatic and pyrrolidine protons will confirm the structure. The absence of signals from starting materials or other impurities is a strong indicator of high purity.[8][9]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is excellent for quantitative purity analysis. Purity is determined by the area percentage of the main product peak.[10][11]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to broaden and be depressed.
-
TLC: A single spot in multiple solvent systems is a good qualitative indicator of purity.
Q: How should I store the purified compound?
The Safety Data Sheet (SDS) for the analogous 3-Nitro-4-pyrrolidin-1-yl-benzaldehyde indicates that the compound is stable under normal conditions.[12] It should be stored in a tightly closed container in a dry and well-ventilated place, away from incompatible materials.[12]
Q: What are the primary safety hazards associated with this compound?
This compound and related nitroaromatics should be handled with care. The compound is a warning-level irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation.[12][13] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.[12]
Protocols & Methodologies
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying the title compound on a 10-gram scale.
-
Eluent Selection: Using TLC, determine an optimal solvent system (e.g., 20% Ethyl Acetate in Hexanes) that provides an Rf value of ~0.3 for the product.
-
Column Packing:
-
Weigh out approximately 400 g of flash-grade silica gel (40-63 µm).
-
In a beaker, create a slurry of the silica gel in the eluent.
-
Set up a glass column of appropriate size on a stand. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Use additional eluent to rinse the beaker and ensure all silica is transferred.
-
Gently tap the column to settle the silica bed and drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve 10 g of the crude product in a minimal amount of DCM.
-
Add ~20 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin protective layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate (e.g., 2 inches/minute).
-
Collect fractions in test tubes or flasks. Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a yellow solid.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Place the crude material (e.g., 5 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of a hot "good" solvent, such as Toluene, just enough to dissolve the solid completely with stirring and heating.
-
While maintaining the high temperature, add a "poor" solvent, such as Hexanes or Petroleum Ether, dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot Toluene to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent (Hexanes).
-
Dry the purified crystals in a vacuum oven or desiccator.
Visualized Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for optimizing flash column chromatography.
References
-
N'Gouan, A. J., et al. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2880. Available at: [Link]
-
Organic Syntheses. N-BENZOYL PYRROLIDINE. Org. Synth. 2007, 84, 335. Available at: [Link]
- Google Patents. (1989). Process for the purification of nitrobenzaldehyde. EP0305812A2.
-
Organic Syntheses. p-NITROBENZALDEHYDE. Org. Syn. Coll. Vol. 2, p.441 (1943); Vol. 12, p.62 (1932). Available at: [Link]
-
PubChem. 5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. o-NITROBENZALDEHYDE. Org. Syn. Coll. Vol. 5, p.825 (1973); Vol. 49, p.98 (1969). Available at: [Link]
-
Magritek. (2015). Column Chromatography. Available at: [Link]
-
Amerigo Scientific. 5-Nitro-2-pyrrolidin-1-yl-benzaldehyde. Retrieved from [Link]
-
Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. J. Org. Chem., 67(23), 8090-8095. Available at: [Link]
-
Sainz-Díaz, C. I., et al. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. Available at: [Link]
-
Horsfall, L. (2012). Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. UCL Discovery. Available at: [Link]
-
Sciencemadness Discussion Board. (2017). synthesis of p-nitro-benzaldehyde. Available at: [Link]
-
Professor Dave Explains. (2021, March 10). Performing Column Chromatography. YouTube. Available at: [Link]
-
SIELC Technologies. (2018). 5-Nitro-2-furaldehyde. Available at: [Link]
-
Phale, P. S., et al. (2014). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. ResearchGate. Available at: [Link]
-
Lisa Nichols. (2020, February 12). Column Chromatography. YouTube. Available at: [Link]
- Google Patents. (2012). Synthesis of m-nitrobenzaldehyde derivative. CN102786372A.
-
N'gouan, A. J., et al. (2017). Crystal structure of this compound, C11H12N2O3. ResearchGate. Available at: [Link]
-
European Patent Office. (1983). Method for the purification of benzaldehyde. EP 0016487 B1. Available at: [Link]
-
N'Gouan, A. J., et al. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. PubMed. Available at: [Link]
-
Chams, J., et al. (2006). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. magritek.com [magritek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 5-Nitro-2-(piperidin-1-yl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Column Chromatography of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Welcome to the technical support guide for the purification of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the column chromatographic purification of this moderately polar, amine-containing aromatic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting mobile phase for the column chromatography of this compound on silica gel?
A good starting point for the mobile phase is a non-polar/polar solvent system. Based on the purification of a structurally analogous compound, 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a mixture of Dichloromethane (DCM) and Hexane is highly effective.[1]
We recommend starting with a ratio of 80:20 (v/v) DCM/Hexane and adjusting based on preliminary Thin-Layer Chromatography (TLC) analysis.[1] The polarity of this system can be fine-tuned by either increasing the proportion of DCM for more elution power or increasing the hexane for less. Alternatively, a gradient elution starting from a lower polarity (e.g., 50:50 DCM/Hexane) and gradually increasing the DCM concentration can provide excellent separation from both less polar and more polar impurities.
Q2: What is the most appropriate stationary phase for this purification?
Silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the standard and most effective stationary phase for this compound.[1][2] Silica gel is a highly polar adsorbent, which allows for effective separation based on the polarity differences between the target compound and potential impurities.[2] The acidic nature of the silanol groups (Si-OH) on the silica surface is a critical factor to consider, especially given the basic pyrrolidine nitrogen in your molecule (see Q4).
Q3: How do I properly develop a solvent system using Thin-Layer Chromatography (TLC) before running the column?
TLC is an indispensable tool for predicting the behavior of your compound on a silica gel column.[3]
Step-by-Step TLC Protocol:
-
Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot a small, concentrated dot on the baseline of the TLC plate, about 1 cm from the bottom.
-
Elution: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 80:20 DCM/Hexane). Ensure the solvent level is below the baseline.[4] Cover the chamber to maintain a saturated atmosphere.
-
Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front, and let it dry. Visualize the spots. Since this compound is a nitro-aromatic compound, it should be UV-active and appear as a dark spot under a UV lamp (254 nm).[4]
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). For optimal separation on a column, the Rf value of your target compound should be between 0.25 and 0.35 .
-
If the Rf is too high (>0.4), decrease the mobile phase polarity (add more hexane).
-
If the Rf is too low (<0.2), increase the mobile phase polarity (add more DCM or switch to a more polar system like Ethyl Acetate/Hexane).
-
Q4: My compound is streaking or "tailing" on the TLC plate. What causes this and how can I fix it?
Tailing is a common issue when purifying basic compounds like those containing an amine group on standard silica gel.[2] The basic nitrogen of the pyrrolidine ring can interact strongly and non-specifically with the acidic silanol groups on the silica surface. This leads to poor peak shape and inefficient separation.
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.1% to 1% is the most common choice. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly, resulting in sharper bands and better separation.
Q5: The separation between my product and a key impurity is very poor (ΔRf < 0.1). What are my options?
Poor separation requires a systematic adjustment of the mobile phase selectivity.
-
Change Solvent System Composition: If you are using a DCM/Hexane system, try switching to a different solvent family that offers alternative interactions. A good choice would be an Ethyl Acetate (EtOAc)/Hexane system. Ethyl acetate is a hydrogen bond acceptor, whereas DCM is a polar aprotic solvent. This change in intermolecular forces can significantly alter the relative separation of your components.
-
Use a Gradient Elution: If isocratic (constant solvent composition) elution fails, a shallow solvent gradient is often the solution. Start with a low polarity mobile phase where all components are retained on the column and slowly increase the polarity. This will first elute the less polar impurities, followed by your product, and finally the more polar impurities, often with much better resolution.
Q6: I am observing a bright yellow/orange color that seems to be "stuck" at the top of my column. Is this product degradation?
While this compound is expected to be a colored solid (likely yellow or orange), very strong retention on the column could indicate an issue. Aromatic nitro compounds are generally stable.[1] However, highly polar impurities or baseline polymerization could be a cause.
-
Check Solubility: Ensure your crude material was fully dissolved in the minimum amount of mobile phase before loading. Insoluble material will remain at the top.
-
Highly Polar Impurities: The synthesis may have produced highly polar byproducts that are immobile in your chosen solvent system. These can be flushed out with a highly polar solvent (like 10% Methanol in DCM) after your product has been collected.
-
Acid Sensitivity: While less common, the enamine-like character of the molecule could make it sensitive to the highly acidic surface of the silica gel, potentially causing some degradation. Using a mobile phase buffered with triethylamine (as mentioned in Q4) can help prevent this.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound does not elute | 1. Mobile phase is not polar enough.2. Compound is strongly adsorbed due to basicity. | 1. Gradually increase the polarity of the mobile phase (e.g., increase DCM % or switch to EtOAc/Hexane).2. Add 0.1-1% triethylamine to the mobile phase. |
| Compound elutes too quickly (with the solvent front) | 1. Mobile phase is too polar. | 1. Decrease the mobile phase polarity (e.g., increase hexane %). |
| Poor separation of spots | 1. Incorrect mobile phase polarity.2. Insufficient column length or improper packing.3. Overloading the column with sample. | 1. Re-optimize the mobile phase using TLC to achieve a ΔRf > 0.1.2. Use a longer column and ensure it is packed uniformly without air bubbles.3. Use a proper sample-to-adsorbent ratio (typically 1:50 to 1:100 by weight). |
| Streaking/Tailing of the product band | 1. Strong interaction between the basic pyrrolidine and acidic silica gel. | 1. Add 0.1-1% triethylamine to the eluent. |
| Cracked or channeled column bed | 1. Improper packing.2. The column ran dry during the run. | 1. Repack the column carefully, ensuring a uniform slurry.2. Always keep the silica bed covered with solvent. |
Recommended Purification Protocol
This protocol is a self-validating system designed for robust and reproducible purification.
1. TLC Analysis & Solvent System Optimization:
-
Perform TLC on the crude material using various solvent systems (e.g., start with 20%, 30%, 40% Ethyl Acetate in Hexane; or 60%, 70%, 80% DCM in Hexane).
-
If tailing is observed, add 0.5% triethylamine to the solvent systems and re-run the TLC plates.
-
Identify the solvent system that provides an Rf value of ~0.3 for the target compound and the best possible separation from impurities.
2. Column Preparation (Slurry Packing):
-
Select an appropriate size column based on the amount of crude material (e.g., for 1g of crude, use a column with ~50-100g of silica gel).
-
In a beaker, make a slurry of the silica gel in the initial, low-polarity mobile phase.
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude product in the minimum possible volume of DCM or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully add the sample to the top of the column bed.
4. Elution and Fraction Collection:
-
Begin eluting with the optimized mobile phase. If using a gradient, start with a lower polarity than your final TLC solvent.
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate.
-
Once the product begins to elute, collect fractions until the product is no longer detected by TLC.
5. Analysis and Product Isolation:
-
Run a TLC of the collected fractions to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography optimization.
References
- Benchchem. Application Notes and Protocols for TLC Visualization of Nitro Compounds. Benchchem. Accessed January 11, 2026.
- International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. Accessed January 11, 2026.
- Scribd. TLC Separation of Nitroanilines. Scribd. Accessed January 11, 2026.
- PubChem. 5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. PubChem. Accessed January 11, 2026.
- ResearchGate. 5-Nitro-2-(piperidin-1-yl)benzaldehyde.
- Chemistry Hall. Thin Layer Chromatography. Chemistry Hall. Accessed January 11, 2026.
- Chromatographic Methods of Analysis. Accessed January 11, 2026.
- Organic Syntheses. o-NITROBENZALDEHYDE. Organic Syntheses. Accessed January 11, 2026.
- Organic Syntheses. p-NITROBENZALDEHYDE. Organic Syntheses. Accessed January 11, 2026.
- Google Patents. Process for the purification of nitrobenzaldehyde.
- Magritek. Column Chromatography. Magritek. Accessed January 11, 2026.
- European Patent Office. Method for the purification of benzaldehyde.
- Sigma-Aldrich. 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Sigma-Aldrich. Accessed January 11, 2026.
- Google Patents. Method for the purification of benzaldehyde.
- Google Patents. Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
- UCL Discovery. Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. UCL Discovery. Accessed January 11, 2026.
- Benchchem. Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Application Notes and Protocols. Benchchem. Accessed January 11, 2026.
- Columbia University. Column chromatography. Columbia University. Accessed January 11, 2026.
Sources
Technical Support Center: Recrystallization of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Welcome to our dedicated technical support center for the purification of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we combine fundamental principles with field-proven techniques to address common challenges encountered during the purification process.
I. Recrystallization Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations and actionable solutions.
Question: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
Answer: This indicates that the solvent is too non-polar for your compound at the concentration you are attempting to dissolve. This compound possesses both polar (nitro group, aldehyde) and non-polar (aromatic ring, pyrrolidine ring) functionalities, influencing its solubility.
-
Immediate Action: Increase the volume of the solvent gradually. If solubility is still not achieved, consider a more polar solvent.
-
Alternative Solvents: Good starting points for increasing polarity include ethyl acetate or acetone.[1] For a compound with its functional groups, a mixture of solvents can also be effective. A common technique for nitroaromatic compounds is a toluene-petroleum ether solvent system.[1][2]
-
Causality: The principle of "like dissolves like" is paramount. The nitro and aldehyde groups introduce significant polarity, requiring a solvent or solvent system that can effectively solvate these moieties.
Question: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase rather than forming a crystalline lattice. This is often due to a highly concentrated solution or a solvent in which the compound is too soluble.
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to dilute the solution.
-
Allow the solution to cool much more slowly. A slower cooling rate provides the necessary time for crystal nucleation and growth.
-
If slow cooling doesn't work, consider a different solvent or a solvent-antisolvent system.
-
Question: I have poor recovery of my purified product. What are the likely causes and how can I improve the yield?
Answer: Low recovery can stem from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. To mitigate this, use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If the solution cools too quickly during filtration, product can be lost on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal precipitation.[3]
-
Solvent Choice: The ideal solvent will have a steep solubility curve, meaning it dissolves a large amount of the compound when hot and very little when cold.[4]
II. Frequently Asked Questions (FAQs)
Question: What is the best recrystallization solvent for this compound?
Answer: While a single "best" solvent can be compound-specific, a toluene-petroleum ether mixture is an excellent starting point for nitro-substituted benzaldehydes.[1][2][5] Ethanol is also a viable option.[6] We recommend performing small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch.
Recommended Solvents for Screening:
| Solvent/System | Rationale |
| Toluene-Petroleum Ether | Toluene is a good solvent for aromatic compounds, while petroleum ether acts as an anti-solvent to induce crystallization. This system is effective for many nitroaromatics.[1][2][5] |
| Ethanol | A moderately polar protic solvent that can be effective for compounds with hydrogen bond acceptors like the nitro and aldehyde groups.[6] |
| Ethyl Acetate | A moderately polar aprotic solvent that can be a good choice for a range of organic compounds. |
| Acetone | A polar aprotic solvent that is a strong solubilizer and can be used in a solvent-antisolvent system with a non-polar solvent like hexanes.[7] |
Question: How can I improve the purity of my final product?
Answer:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Activated Carbon: If your product has colored impurities, you can add a small amount of activated carbon to the hot solution before filtration to adsorb them.
-
Double Recrystallization: For very impure samples, a second recrystallization step may be necessary.
III. Experimental Protocol: Recrystallization of this compound using Toluene-Petroleum Ether
This protocol provides a step-by-step method for the purification of this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. Use a hot plate with magnetic stirring to facilitate dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: To the hot, clear solution, slowly add petroleum ether dropwise until the solution becomes slightly cloudy. This indicates the saturation point has been reached. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
IV. Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Recrystallization workflow for this compound.
V. References
-
Organic Syntheses Procedure, o-NITROBENZALDEHYDE. Available at: [Link]
-
Google Patents, US2874196A - Method of crystallizing nitro products. Available at:
-
Organic Syntheses Procedure, o-NITROBENZALDEHYDE. Available at: [Link]
-
Google Patents, Process for the crystallization of nitro-aromatic compounds in nitric acid. Available at:
-
Google Patents, EP0305812A2 - Process for the purification of nitrobenzaldehyde. Available at:
-
Organic Syntheses Procedure, p-NITROBENZALDEHYDE. Available at: [Link]
-
Chemistry LibreTexts, Recrystallization. Available at: [Link]
-
AIChE - Proceedings, (512e) A New Recrystallization Method for Nitroguanidine. Available at: [Link]
-
University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
PubChem, 5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. Available at: [Link]
-
Google Patents, CN102786372A - Synthesis of m-nitrobenzaldehyde derivative. Available at:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Yield for 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing this specific reaction. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.
The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the displacement of a leaving group (commonly a halide) on an aromatic ring by a nucleophile, in this case, pyrrolidine. The success of this reaction is critically dependent on the activation of the aromatic ring by electron-withdrawing groups.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Understanding the SNAr mechanism is fundamental to troubleshooting this synthesis. Unlike electrophilic substitutions common to aromatic rings, the SNAr reaction is facilitated by electron-withdrawing substituents that render the ring electrophilic and susceptible to nucleophilic attack.[1][2]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group. This is typically the rate-determining step as it disrupts the aromaticity of the ring.[3] The attack forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][4]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻ or F⁻). This step is generally fast.
The nitro group (—NO₂) plays a crucial role. When positioned ortho or para to the leaving group, its strong electron-withdrawing nature stabilizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy and favoring the reaction.[4][5]
Caption: SNAr reaction pathway.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has run for the prescribed time, but TLC/LC-MS analysis shows a low conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent challenge that can be traced back to several key reaction parameters. Let's break down the possibilities:
-
Cause A: Insufficient Reaction Time or Temperature.
-
Explanation: The SNAr reaction, while activated, still has a significant activation energy barrier. The reaction may simply be proceeding slowly under your current conditions.
-
Troubleshooting Steps:
-
Monitor Progress: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting 2-halo-5-nitrobenzaldehyde.
-
Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase it. For instance, if running in ethanol, bringing the reaction to reflux can significantly increase the rate. A similar synthesis using piperidine reports success at reflux in ethanol.[6]
-
Extend Reaction Time: If you are limited by temperature (e.g., to avoid decomposition), simply extending the reaction time (e.g., from 12 to 24 hours) may be sufficient to drive it to completion.
-
-
-
Cause B: Ineffective Base or Incorrect Stoichiometry.
-
Explanation: A base is often required in this reaction, not to act as a catalyst for the substitution itself, but to neutralize the protonated pyrrolidine that would otherwise form and to scavenge the HX generated, which could protonate the pyrrolidine nucleophile, rendering it inactive.[7] Using a weak, non-nucleophilic base is crucial to avoid side reactions with the aldehyde group.
-
Troubleshooting Steps:
-
Select the Right Base: Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[6] These are effective at scavenging acid without promoting side reactions. Avoid strong bases like NaOH or alkoxides, which can react with the aldehyde.
-
Check Stoichiometry: Ensure you are using at least one equivalent of the base. It is also common practice to use a slight excess of the amine nucleophile (e.g., 1.1-1.5 equivalents of pyrrolidine) to ensure the limiting reagent (the aryl halide) is fully consumed.
-
-
-
Cause C: Suboptimal Solvent Choice.
-
Explanation: The solvent plays a critical role in stabilizing the charged Meisenheimer complex. Polar aprotic solvents like THF, DMF, or DMSO are excellent for SNAr reactions because they can solvate cations well while leaving the nucleophile relatively "bare" and reactive.[8] Protic solvents like ethanol can also be used and are sometimes easier to remove.
-
Troubleshooting Steps:
-
Solvent Screening: If yield is poor in one solvent (e.g., ethanol), consider switching to another. Tetrahydrofuran (THF) is often a good starting point for optimization.[8]
-
Ensure Anhydrous Conditions: While not always strictly necessary, water can compete as a nucleophile, especially at high temperatures, leading to the formation of 2-hydroxy-5-nitrobenzaldehyde as a byproduct. Using anhydrous solvents can mitigate this.
-
-
Issue 2: Significant Formation of Side Products
Question: My reaction proceeds, but I am observing multiple spots on my TLC plate, and purification is yielding a mixture of products. What are these impurities and how can I prevent them?
Answer: Side product formation often points to incorrect reaction conditions, particularly the choice of base or temperature.
-
Cause A: Aldehyde-Related Side Reactions.
-
Explanation: The aldehyde functional group is susceptible to reaction under basic conditions. If a strong base is used (e.g., NaOH, LDA), it can catalyze aldol-type condensation reactions or the Henry reaction (if any nitroalkane impurities are present).[9][10]
-
Troubleshooting Steps:
-
Use a Mild Base: As mentioned previously, stick to K₂CO₃ or NaHCO₃. These are generally not basic enough to deprotonate the alpha-carbon of the aldehyde or catalyze significant condensation.
-
Temperature Control: Excessive heat can sometimes promote unwanted side reactions. If you observe significant impurity formation at reflux, try running the reaction at a lower temperature for a longer duration.
-
-
-
Cause B: Formation of 2-hydroxy-5-nitrobenzaldehyde.
-
Explanation: This impurity arises from the reaction of the starting aryl halide with water or hydroxide ions.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvent is dry.
-
Avoid Strong Aqueous Bases: Do not use aqueous NaOH for the main reaction. Workup should be done carefully to avoid prolonged contact with basic aqueous solutions if the product is sensitive.
-
-
Issue 3: Difficulty with Product Purification
Question: I have a crude mixture, but I am struggling to isolate the pure this compound. What are the best practices for purification?
Answer: Purification challenges are common, but a systematic approach can resolve them.
-
Problem: Co-elution of Product and Starting Material.
-
Explanation: The product and starting aryl halide may have similar polarities, making separation by column chromatography difficult.
-
Troubleshooting Steps:
-
Drive Reaction to Completion: The best way to avoid this is to ensure no starting material is left. Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Optimize TLC Solvent System: Before running a column, screen different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find one that gives the best separation between your product and the starting material.
-
Use High-Quality Silica: Use fresh, high-quality silica gel for your chromatography.
-
-
-
Problem: Product is an Oil or Fails to Crystallize.
-
Explanation: Many organic compounds initially present as oils.
-
Troubleshooting Steps:
-
Flash Chromatography: This is the most reliable method for purifying non-crystalline products. A procedure using a DCM/hexane gradient on silica gel has been reported for a similar compound.[6]
-
Trituration: If the oil is highly pure after chromatography, you can try to induce crystallization by trituration. This involves stirring the oil with a solvent in which it is poorly soluble (e.g., hexane or diethyl ether). This can wash away minor impurities and encourage crystal lattice formation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 2-chloro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzaldehyde? A1: For SNAr reactions, the reactivity of the leaving group is often F > Cl > Br > I. This is the opposite of SN1 and SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the rate-determining Meisenheimer intermediate, making 2-fluoro-5-nitrobenzaldehyde the more reactive substrate.[4] If you are experiencing low reactivity, switching from the chloro to the fluoro analogue is a logical optimization step.
Q2: How can I effectively monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the starting aryl halide, pyrrolidine (if UV active or stainable), and the co-spotted reaction mixture on a silica plate. Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The product, being more polar than the starting halide but less polar than pyrrolidine, should have a distinct Rf value. The reaction is complete when the starting halide spot is no longer visible in the reaction mixture lane.
Q3: What are the primary safety concerns for this reaction? A3:
-
Reagents: 2-halo-5-nitrobenzaldehydes are irritants. Pyrrolidine is a corrosive and flammable liquid with a strong odor. Handle both in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Be aware of the flammability and toxicity of the solvents used (e.g., THF, ethanol, DCM).
-
Nitro Compounds: Aromatic nitro compounds are potentially energetic and should be handled with care. Avoid excessive heating, and do not scrape or grind the solid material aggressively.
Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde.[6]
Materials:
-
2-Chloro-5-nitrobenzaldehyde (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-5-nitrobenzaldehyde.
-
Add anhydrous ethanol to dissolve the starting material (approx. 5-10 mL per gram of aldehyde).
-
Add sodium bicarbonate, followed by the dropwise addition of pyrrolidine.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel slurry in a low-polarity solvent (e.g., hexane).
-
Load the crude product onto the column (either directly as a concentrated solution or pre-adsorbed onto a small amount of silica).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Alternatively, a gradient of DCM in hexane may also be effective.[6]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Optimization Parameters Summary
The following table provides a starting point for optimizing your reaction conditions.
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Aryl Halide | 2-Fluoro-5-nitrobenzaldehyde | Fluorine is a better leaving group for SNAr reactions, leading to faster reaction rates.[4] If using the chloro-analogue, expect longer reaction times or require higher temperatures. |
| Solvent | THF or Ethanol | THF is a polar aprotic solvent that excels at stabilizing the Meisenheimer complex.[8] Ethanol is a polar protic option that is less toxic and often effective at reflux temperatures. |
| Base | K₂CO₃ or NaHCO₃ | A mild, non-nucleophilic base is essential to prevent side reactions at the aldehyde carbonyl.[6] Use 1.5-2.0 equivalents. |
| Temperature | 60 °C to Reflux | Higher temperatures increase the reaction rate. Start at a moderate temperature and increase if the reaction is slow, while monitoring for decomposition or side product formation. |
| Stoichiometry | 1.1 - 1.5 eq. Pyrrolidine | A slight excess of the nucleophile helps drive the reaction to completion. |
Visualization of Troubleshooting Workflow
Caption: Decision tree for troubleshooting low reaction yield.
References
-
ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Journal of the Chemical Society B. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Available from: [Link]
-
NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
-
ResearchGate. organic compounds [5-Nitro-2-(piperidin-1-yl)benzaldehyde]. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
PubMed Central. Selectivity Control in Nitroaldol (Henry) Reaction.... Available from: [Link]
-
ResearchGate. Nitro-Substituted Benzaldehydes in the Generation of Azomethine Ylides and Retro-1,3-Dipolar Cycloadditions. Available from: [Link]
-
Organic Syntheses. p-NITROBENZALDEHYDE. Available from: [Link]
-
Organic Syntheses. o-NITROBENZALDEHYDE. Available from: [Link]
-
UCL Discovery. Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. Available from: [Link]
- Google Patents. Process for the purification of nitrobenzaldehyde.
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available from: [Link]
-
ResearchGate. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Available from: [Link]
-
Course Hero. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents.... Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Henry Reaction. Available from: [Link]
-
Scirp.org. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Available from: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Henry Reaction [organic-chemistry.org]
- 10. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Common side products in the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important intermediate. The information provided herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic route for this compound?
The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-5-nitrobenzaldehyde with pyrrolidine.[1][2][3]
The reaction is facilitated by the presence of the electron-withdrawing nitro group (-NO2) positioned para to the chloro leaving group. This positioning strongly activates the aromatic ring for nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thus stabilizing it.[1][2][4]
Q2: What are the most common side products I should be aware of, and what is their origin?
Side products can generally be categorized into three main groups based on their origin:
-
Impurities from the Starting Material (2-chloro-5-nitrobenzaldehyde):
-
2-Chloro-3-nitrobenzaldehyde: This is the most common isomeric impurity formed during the nitration of 2-chlorobenzaldehyde.[5] It will react with pyrrolidine to form the corresponding isomeric product, 3-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.
-
2-Chloro-5-nitrobenzoic acid: This results from the over-oxidation of the aldehyde group during the synthesis of the starting material.[5] It can react with pyrrolidine to form the corresponding amide or undergo an acid-base reaction.
-
Dinitro- or Trinitro- derivatives: Over-nitration of 2-chlorobenzaldehyde can lead to these impurities, which are highly reactive towards nucleophilic substitution.[5]
-
-
Side Reactions During the SNAr Reaction:
-
Schiff Base/Imine Formation: The aldehyde functional group of either the starting material or the product can undergo a condensation reaction with pyrrolidine to form a Schiff base (an iminium ion in this case, as pyrrolidine is a secondary amine). This is more likely under conditions that favor dehydration.
-
Oxidation of the Aldehyde: If the reaction is performed in the presence of an oxidizing agent or atmospheric oxygen at elevated temperatures, the aldehyde group of the product can be oxidized to a carboxylic acid, yielding 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid.
-
-
Product Degradation:
-
Under harsh conditions (e.g., high heat, strong acid/base), the product may degrade, leading to the formation of colored, often polymeric, impurities.
-
Q3: How can I minimize the formation of these side products?
-
Starting Material Purity: The most critical step is to use highly pure 2-chloro-5-nitrobenzaldehyde. It is advisable to purify the starting material by recrystallization if isomeric or oxidized impurities are suspected.[5]
-
Control of Reaction Temperature: Running the SNAr reaction at a controlled, and generally lower, temperature can help to minimize the formation of side products from secondary reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the aldehyde group.
-
Stoichiometry: Use of a slight excess of pyrrolidine can ensure complete consumption of the starting material, but a large excess may promote side reactions. Careful control of stoichiometry is recommended.
Q4: What are the recommended analytical techniques for identifying the main product and its impurities?
A combination of chromatographic and spectroscopic techniques is ideal for the characterization of this compound and its potential side products:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring and qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Excellent for identifying the mass of the product and non-volatile side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides structural confirmation of the desired product and can be used to identify and quantify major impurities.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (aldehyde, nitro group, aromatic ring).[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Product Loss During Workup: The product may have some solubility in the aqueous phase, or an inappropriate solvent was used for extraction. 3. Competing Side Reactions: Formation of significant amounts of byproducts. | 1. Monitor the reaction by TLC or HPLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature may be necessary. 2. Ensure the pH of the aqueous phase is neutral or slightly basic before extraction with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions. 3. Use a purified starting material. Maintain a controlled temperature and consider adding the pyrrolidine dropwise to the solution of 2-chloro-5-nitrobenzaldehyde to avoid localized high concentrations. |
| Presence of Isomeric Impurity | The starting material, 2-chloro-5-nitrobenzaldehyde, was contaminated with 2-chloro-3-nitrobenzaldehyde. | Purify the starting material by recrystallization before use.[5] If the isomeric product has already formed, careful column chromatography or fractional crystallization may be required for separation. |
| Product is Dark/Discolored (Brown or Black) | Formation of polymeric or degradation byproducts, possibly due to high reaction temperatures or exposure to air and light. | Treat the crude product solution with activated carbon before filtration and recrystallization. Ensure the reaction and storage are protected from excessive heat and light. |
| NMR/MS shows a side product with a mass corresponding to a carboxylic acid | Oxidation of the aldehyde group of the product to a carboxylic acid. | Perform the reaction under an inert atmosphere (N2 or Ar). Avoid excessive heating and prolonged reaction times. During workup, a mild basic wash (e.g., with sodium bicarbonate solution) can remove this acidic impurity. |
| NMR/MS shows a side product consistent with a Schiff base/iminium ion | Condensation of the aldehyde with pyrrolidine. | Maintain a moderate reaction temperature. During the aqueous workup, a mildly acidic wash can hydrolyze the iminium ion back to the aldehyde and the protonated amine. |
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or DMSO) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add potassium carbonate (1.5 eq) or another suitable base.
-
Add pyrrolidine (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or isopropanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a few more minutes.
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Reaction Scheme and Common Side Products
Caption: Main synthetic pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]
-
Chemeurope.com. Nucleophilic aromatic substitution. [Link]
-
Horsfall, L. (2011). Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. UCL Discovery. [Link]
-
Lieberman, S. V., & Connor, R. (1938). p-NITROBENZALDEHYDE. Organic Syntheses, 18, 61. [Link]
- Google Patents.
-
Organic Syntheses Procedure. Oxidative Amination of Benzaldehyde to N-Benzoyl Pyrrolidine. [Link]
-
Van Hout, M., et al. (2021). Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. Drug Testing and Analysis, 13(9), 1627-1634. [Link]
-
Kalir, A. (1969). o-NITROBENZALDEHYDE. Organic Syntheses, 49, 82. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
PubChem. 2-Chloro-5-nitrobenzaldehyde. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic_aromatic_substitution [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde by Thin-Layer Chromatography (TLC)
This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of the nucleophilic aromatic substitution (SNAr) reaction for synthesizing 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. As a self-validating analytical method, a properly executed TLC protocol is indispensable for determining reaction initiation, progression, and completion, as well as for identifying potential side products.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring this specific reaction?
A: TLC is a rapid, cost-effective, and highly sensitive technique ideal for the real-time monitoring of organic reactions.[1] For the synthesis of this compound, which involves converting a relatively nonpolar starting material (e.g., 2-fluoro-5-nitrobenzaldehyde) into a more polar product, TLC provides excellent visual separation. This allows for the simultaneous tracking of the consumption of the starting material and the formation of the product.[2]
Q2: What is the fundamental principle behind the separation on the TLC plate?
A: The separation is based on the principle of adsorption chromatography. The stationary phase, typically silica gel, is highly polar.[3] The mobile phase, or eluent, is a less polar solvent system. Compounds in the reaction mixture are partitioned between the stationary and mobile phases. More polar compounds, like the product this compound, will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[4] Less polar compounds, such as the starting material 2-fluoro-5-nitrobenzaldehyde, will travel further with the mobile phase, yielding a higher Rf value.
Q3: How do I select an appropriate mobile phase (eluent)?
A: The key is to find a solvent system that provides good separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8.[5] A common starting point for reactions of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] A typical starting ratio would be 3:1 or 4:1 hexanes:ethyl acetate. You can then adjust the ratio to achieve optimal separation; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and move all spots further up the plate.[5]
Q4: How can I visualize the spots on the TLC plate?
A: Both the starting material (2-substituted-5-nitrobenzaldehyde) and the product contain a conjugated aromatic system, making them UV-active.[7] They should appear as dark spots on a fluorescent green background when viewed under a UV lamp at 254 nm.[8] For more specific visualization or if UV activity is weak, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that will visualize many organic compounds.[9] For specific functional groups, a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain can be used to specifically detect the aldehyde functional group, which will appear as yellow to orange spots.[8]
Q5: What is a "co-spot" and why is it essential?
A: A co-spot is a lane on the TLC plate where you apply both a sample of the starting material and an aliquot of the reaction mixture at the same point.[10] This is a critical control. If the spot corresponding to the starting material in the reaction mixture lane is truly the starting material, it will merge into a single, well-defined spot with the starting material in the co-spot lane. If you see two distinct spots in the co-spot lane, it indicates that the new spot in your reaction mixture is not the starting material, which is the expected outcome as the product forms.[10]
Experimental Protocol & Expected Results
This section provides a step-by-step methodology for monitoring the reaction and a table of expected Rf values based on the principles of polarity for the key compounds involved.
Detailed TLC Monitoring Protocol
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate (e.g., Merck 60 F₂₅₄).[6] Mark three lanes on the origin for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of the starting material (e.g., 2-fluoro-5-nitrobenzaldehyde) in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (Rxn): At various time points (e.g., t=0, 30 min, 1 hr, etc.), take a small aliquot (a drop on the end of a glass rod) from the reaction flask and dilute it with a suitable solvent.[2]
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the prepared SM solution to the "SM" mark.
-
Apply a spot of the SM solution to the "Co" mark.
-
Apply a spot of the diluted reaction mixture (Rxn) to the "Rxn" mark and, carefully, on top of the SM spot in the "Co" lane.[10]
-
Ensure spots are small and concentrated by applying them multiple times, allowing the solvent to evaporate between applications.[11]
-
-
Developing the Plate:
-
Place a small amount of the chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate) into a developing chamber with a lid and a piece of filter paper to saturate the chamber atmosphere.[7]
-
Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin line.[12] Close the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle their outlines with a pencil.[9]
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.
-
Logical Workflow for TLC Monitoring
Below is a diagram illustrating the decision-making process and workflow for monitoring the reaction.
Caption: Workflow for TLC analysis of the synthesis reaction.
Expected Rf Values
The following table provides hypothetical but scientifically reasoned Rf values for the key components in a standard solvent system. The product is expected to be significantly more polar than the starting material due to the replacement of the electronegative fluorine atom with the nitrogen of the pyrrolidine ring. Pyrrolidine itself is very polar and would likely remain at the baseline or streak significantly if not fully consumed.
| Compound | Structure | Expected Rf (3:1 Hexanes:EtOAc) | Rationale |
| 2-Fluoro-5-nitrobenzaldehyde (Starting Material) | O=C(C1=CC(=O)=CC=C1F)[H] | ~0.6 - 0.7 | Relatively nonpolar aromatic aldehyde. |
| This compound (Product) | O=C(C1=CC(=O)=CC=C1N2CCCC2)[H] | ~0.2 - 0.3 | Increased polarity due to the tertiary amine of the pyrrolidine ring. A similar compound, N-benzoyl pyrrolidine, shows a significant drop in Rf compared to benzaldehyde.[11] |
| Pyrrolidine (Reactant) | C1CCNC1 | ~0.0 - 0.1 (streaking) | Highly polar secondary amine, strong interaction with silica gel. |
Troubleshooting Guide
Problem 1: All my spots are streaking or "tailing." [11]
-
Question: Why are my spots elongated instead of round?
-
Answer: Streaking is a common issue with several potential causes:
-
Sample Overload: You have applied too much sample to the plate.[1] Solution: Dilute your sample further before spotting it on the plate.
-
Highly Polar Compound: The compound is too polar for the chosen solvent system and is interacting very strongly with the silica gel. Amines, like your product and pyrrolidine reactant, are particularly prone to this. Solution: Add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluent.[11] This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of the basic amine.
-
Sample Insolubility: The sample did not fully dissolve in the mobile phase as it moved up the plate. Solution: Ensure your spotting solvent is fully evaporated before placing the plate in the developing chamber.
-
Problem 2: My spots are all at the bottom (low Rf) or all at the top (high Rf). [11]
-
Question: How do I get my spots to separate in the middle of the plate?
-
Answer: This indicates that the polarity of your eluent is not matched to your compounds.
-
Spots at the Bottom (Rf < 0.2): Your eluent is not polar enough to move the compounds up the plate.[5] Solution: Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate (e.g., change from 4:1 to 2:1 hexanes:EtOAc).
-
Spots at the Top (Rf > 0.8): Your eluent is too polar, and it is carrying all the components with the solvent front.[5] Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., change from 2:1 to 4:1 hexanes:EtOAc).
-
Problem 3: I don't see any spots on my plate after development. [12]
-
Question: My reaction should be working, but nothing is showing up on the TLC. What's wrong?
-
Answer: This can be a frustrating issue, but it's usually solvable:
-
Sample is too Dilute: There may not be enough compound in the spot to be detected.[11] Solution: Try concentrating your sample or spotting the plate multiple times in the same location, allowing the solvent to dry between each application.
-
Compound is Not UV-Active: While the expected compounds are UV-active, an unexpected, non-conjugated byproduct might not be. Solution: After checking under the UV lamp, use a chemical stain. A potassium permanganate (KMnO₄) dip is an excellent general-purpose stain that will visualize most organic compounds as yellow spots on a purple background.[9]
-
Solvent Level Above Origin: If the solvent level in the chamber is above your spotting line, your sample will dissolve into the solvent pool instead of running up the plate.[12] Solution: Always ensure the origin is marked above the solvent level in the chamber.
-
Problem 4: I see an unexpected spot in my reaction mixture lane.
-
Question: There's a third spot in my "Rxn" lane that isn't the starting material or the product. What is it?
-
Answer: This likely indicates the formation of a byproduct. In the SNAr synthesis of this compound, potential side reactions could include the formation of isomeric products if the starting material is not pure, or oxidation of the aldehyde to a carboxylic acid under certain conditions. The presence of a persistent, new spot should be investigated. Its Rf value can give a clue to its polarity. For example, a carboxylic acid byproduct would be much more polar and have a very low Rf value.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC problems.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde.
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Laboratory News. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid.
-
RIT Digital Institutional Repository. (n.d.). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. Retrieved from [Link]
-
Oreate. (2026). How to Find Rf Value. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-BENZOYLPYRROLIDINE. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]
- Various Authors. (n.d.). TLC Visualization Methods.
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved from [Link]
-
PubMed. (2008). Application of RP-TLC technique for the determination of dissociation constants of 1-substituted pyrrolidin-2-one derivatives. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-フルオロ-5-ニトロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104418753A - Method for green-catalytically synthesizing nitrobenzaldehyde - Google Patents [patents.google.com]
- 8. How To [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oreateai.com [oreateai.com]
- 12. Pyrrolidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Nitrobenzaldehyde Isomer Purification
Welcome to the technical support center for professionals engaged in the synthesis and purification of nitrobenzaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the significant challenge of separating positional isomers (ortho, meta, and para) from crude nitrobenzaldehyde products. Our focus is on explaining the scientific principles behind each technique to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered by researchers during the purification of nitrobenzaldehyde.
Q1: What is the typical isomer distribution from the direct nitration of benzaldehyde?
The direct nitration of benzaldehyde using a standard mixed acid (H₂SO₄/HNO₃) reagent predominantly yields the meta and ortho isomers. The electron-withdrawing nature of the aldehyde group directs the incoming nitro group primarily to the meta position. A typical product distribution is approximately 72% meta-nitrobenzaldehyde, 19-22% ortho-nitrobenzaldehyde, and only a small amount of the para isomer (often less than 9%).[1] The exact ratio is sensitive to reaction conditions like temperature and acid concentration.[2]
Q2: Why is separation by distillation not a recommended method?
Direct distillation of the isomer mixture is strongly discouraged due to significant safety hazards.[2][3] The decomposition temperatures of the nitrobenzaldehyde isomers are dangerously close to their atmospheric boiling points.[4] Attempting distillation, even under reduced pressure, can lead to uncontrolled exothermic decomposition and potential explosions.[2] Furthermore, the high boiling points make the process highly energy-intensive.[3]
Q3: Is fractional crystallization effective for separating the crude o/m isomer mixture?
Fractional crystallization is generally unsatisfactory for separating the initial mixture of ortho- and meta-nitrobenzaldehyde.[2][3][4] The reason lies in their close melting points (ortho: 42-44°C; meta: 58°C), which prevents sharp, efficient separation of one isomer from the other.[4][5] While recrystallization is excellent for purifying a product that is already predominantly one isomer, it is not effective for separating a mixture with significant quantities of both.
Q4: What are the most reliable industrial methods for separating o- and m-nitrobenzaldehyde?
For large-scale and high-purity separations, two methods are predominantly used:
-
Chemical Derivatization (Acetal Formation): This is a robust and widely adopted technique.[2] The crude isomer mixture is reacted with ethylene glycol to form the corresponding 1,3-dioxolane derivatives. These acetal isomers possess more distinct physical properties, allowing for efficient separation via fractional distillation or stereoselective crystallization.[2] Following separation, the purified acetals are easily hydrolyzed back to the pure nitrobenzaldehyde isomers.[2]
-
Adsorptive Separation: This technique employs molecular sieves, such as zeolites, that selectively adsorb one isomer over the others.[2][3] For instance, specific X-type zeolites can selectively retain the meta-isomer, allowing the ortho- and para-isomers to be recovered in the raffinate stream.[5] Conversely, certain Y-type zeolites can be used to selectively adsorb the ortho-isomer.[3][5] This method avoids high temperatures and further chemical reactions, making it suitable for continuous industrial processes.[2]
Q5: I am struggling with HPLC separation. What conditions should I try?
Separating positional isomers by HPLC can be challenging due to their similar polarities. If standard C18 columns are not providing adequate resolution, consider alternative stationary phases or mobile phase compositions. One patented method reports successful separation using a C18 and 5-fluorophenyl mixed bonded silica gel column with a mobile phase of dipotassium hydrogen phosphate-methanol-organic alkali solution.[6] For simpler, analytical-scale work, a reverse-phase method using an acetonitrile/water/acid mobile phase on a Newcrom R1 column has also been reported.[7] Experimenting with different solvent gradients and additives is key to optimizing the separation.[8]
Isomer Properties Reference
A clear understanding of the physical properties of each isomer is fundamental to designing an effective purification strategy.
| Property | 2-Nitrobenzaldehyde (ortho) | 3-Nitrobenzaldehyde (meta) | 4-Nitrobenzaldehyde (para) |
| Molar Mass | 151.12 g/mol | 151.12 g/mol | 151.12 g/mol |
| Appearance | Pale yellow crystalline powder[9] | Yellowish crystalline powder[1][10] | Slightly yellowish crystalline powder[10] |
| Melting Point | 42–44 °C[4][11] | 58 °C[2][4] | 103–106 °C[11] |
| Solubility | Poorly soluble in water; soluble in ethanol, diethyl ether, acetone.[11] | Sparingly soluble in water; good solubility in ethanol, toluene, chloroform.[11][12] | Poorly soluble in water; soluble in ethanol, acetone, N,N-dimethylformamide.[11][13] |
Troubleshooting Guide for Isomer Purification
When experiments yield impure products, a logical troubleshooting process is essential. Use the following guide to diagnose and solve common separation problems.
Caption: Troubleshooting logic for poor isomer separation.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for proven separation techniques.
Protocol 1: Separation of o- and m-Isomers via Acetal Formation
This method leverages the different properties of the acetal derivatives for efficient separation, a technique validated for its robustness.[2]
Caption: Workflow for isomer separation via acetal formation.
Methodology:
-
Acetalization: In a round-bottom flask, combine the crude nitrobenzaldehyde isomer mixture with 1.5 equivalents of ethylene glycol in a suitable solvent like toluene. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the acetal products. Monitor the reaction by TLC or GC until the starting aldehydes are consumed.
-
Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude mixture of dioxolane isomers.
-
Separation:
-
For the meta-isomer acetal: This derivative can often be purified by stereoselective crystallization from a solvent like toluene, where it is less soluble than the ortho derivative.
-
For the ortho-isomer acetal: The remaining mother liquor, now enriched in the ortho acetal, can be purified by fractional distillation under vacuum.
-
-
Hydrolysis: Reflux the purified acetal of the desired isomer in a mixture of dilute acid (e.g., 1M HCl) and an organic solvent (like acetone or THF) until the reaction is complete (monitored by TLC/GC).
-
Isolation: Neutralize the mixture, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and evaporate the solvent to yield the pure nitrobenzaldehyde isomer.
Protocol 2: Purification of Crude m-Nitrobenzaldehyde by Recrystallization
This protocol is effective when the synthesis has produced a crude solid that is already highly enriched with the meta isomer.
Methodology:
-
Solvent Selection: Choose a solvent system in which m-nitrobenzaldehyde has high solubility at elevated temperatures and low solubility at room temperature or below. A common and effective system is a mixture of toluene and petroleum ether.[14]
-
Dissolution: Place the crude, humid product in an Erlenmeyer flask. Add a minimal amount of warm toluene to dissolve the solid completely. Heating may be required.[14] If the solution is colored with impurities, a small amount of activated carbon can be added, and the hot solution filtered.
-
Crystallization: To the hot, clear solution, slowly add a less polar solvent in which the product is less soluble, such as petroleum ether (e.g., double the volume of toluene used), while cooling the mixture in an ice bath.[14] Slow addition and cooling are critical for forming pure crystals.
-
Isolation: The crystallized, light-yellow m-nitrobenzaldehyde should be collected by suction filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter with a small amount of cold petroleum ether to remove any remaining soluble impurities. Dry the product in a vacuum desiccator to obtain the purified solid. A typical melting point for the pure product is 56-58°C.[1][14]
Summary of Separation Techniques
| Method | Principle | Advantages | Disadvantages | Best Use Case |
| Distillation | Separation based on differences in boiling points. | - | High risk of thermal decomposition; energy-intensive.[2][3] | Not Recommended |
| Fractional Crystallization | Separation based on differences in solubility and crystal lattice energy. | Simple, inexpensive equipment. | Ineffective for crude o/m mixtures due to close melting points and similar solubilities.[2][4] | Purifying a product already >90% pure. |
| Chemical Derivatization | Conversion to acetals, which have more distinct physical properties, allowing for separation. | Highly effective, robust, yields high-purity isomers.[2] | Multi-step process requires additional reagents and reactions.[2] | Large-scale production of pure ortho and meta isomers. |
| Adsorptive Separation | Selective adsorption of one isomer onto a solid adsorbent like a zeolite. | Can be a continuous process; avoids high temperatures and chemical derivatization.[2] | Requires specialized adsorbent materials and equipment.[2] | Industrial-scale isolation of a specific isomer from a mixture. |
| HPLC | Differential partitioning between a stationary and mobile phase. | Excellent for analytical quantification; can be adapted for preparative scale. | Can be challenging to find conditions with adequate resolution; lower throughput for large quantities.[8] | Analytical purity checks and small-scale preparative purification. |
References
-
Vertex AI Search Result[11]: Provides physical properties like melting points and solubility data for nitrobenzaldehyde isomers.
- US Patent US4714783A, "Separation of nitrobenzaldehyde isomers," Google Patents.
- ResearchGate, "Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane...
- BenchChem Technical Support Center, "Isomer Separation in Nitrobenzaldehyde Synthesis." [benchchem.com]
- BenchChem Technical Guide, "An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde..." [benchchem.com]
- European Patent EP0320539A1, "Adsorptive separation of nitrobenzaldehyde isomers," Google Patents.
- Chinese Patent CN109738536B, "Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography," Google Patents.
- Organic Syntheses Procedure, "m-NITROBENZALDEHYDE DIMETHYLACETAL." [orgsyn.org]
- Organic Syntheses Procedure, "o-NITROBENZALDEHYDE." [orgsyn.org]
- Solubility of Things, "3-Nitrobenzaldehyde." [solubilityofthings.com]
- Wikipedia, "3-Nitrobenzaldehyde." [en.wikipedia.org]
- SIELC Technologies, "Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column." [sielc.com]
- Sciencemadness Discussion Board, "synthesis of p-nitro-benzaldehyde." [sciencemadness.org]
- ResearchGate, "A New Approach to the Synthesis of 2-Nitrobenzaldehyde...
- Wikipedia, "2-Nitrobenzaldehyde." [en.wikipedia.org]
- Reddit, "Separation of Nitrobenzaldehyde Isomers : r/CHROM
- ResearchGate, "Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents...
- OC-Praktikum, "1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde." [oc-praktikum.de]
- PubChem, "4-Nitrobenzaldehyde." [pubchem.ncbi.nlm.nih.gov]
- European Patent Office, "Adsorptive separation of nitrobenzaldehyde isomers - EP 0320539 B1." [googleapis.com]
- US Patent US1509412A, "Production of meta-nitrobenzaldehyde," Google Patents.
- Danish Patent DK156824B, "METHOD FOR PREPARING O-NITROBENZALDEHYDE," Google Patents.
Sources
- 1. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
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- 3. EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 6. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 7. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. reddit.com [reddit.com]
- 9. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. solubilityofthings.com [solubilityofthings.com]
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- 14. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Degradation Pathways of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Welcome to the technical support center for 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. By understanding the inherent reactivity of its functional groups, we can anticipate and troubleshoot issues encountered during synthesis, purification, formulation, and storage.
Introduction: A Molecule of Triple Reactivity
This compound is a compound of interest due to its unique electronic and structural features. However, the very functionalities that make it a valuable building block—the nitroaromatic system, the benzaldehyde group, and the enamine-like linkage—also render it susceptible to specific degradation pathways. This guide provides a proactive approach to identifying and mitigating these degradation processes.
The primary modes of degradation for this compound can be categorized as:
-
Hydrolysis: Cleavage of the C-N bond between the pyrrolidine ring and the aromatic core.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Photodegradation: Light-induced decomposition, primarily involving the nitroaromatic moiety.
This document is structured in a question-and-answer format to directly address the common challenges and observations you may encounter in the laboratory.
Part 1: Troubleshooting Guide & FAQs
Issue 1: Appearance of a New, More Polar Impurity During Aqueous Workup or HPLC Analysis
Question: During reverse-phase HPLC analysis of my sample, which was dissolved in an aqueous-organic mobile phase, I've noticed a new, earlier-eluting peak that grows over time. What could this be?
Answer: The appearance of a more polar impurity, as indicated by an earlier retention time in reverse-phase chromatography, strongly suggests a hydrolytic degradation event. The most labile bond in your molecule under aqueous conditions, especially if the medium is neutral to acidic, is the enamine-like C-N bond.
Probable Cause: Acid-Catalyzed Hydrolysis
The enamine linkage is susceptible to hydrolysis, which is often catalyzed by trace amounts of acid.[1][2] The reaction proceeds via protonation of the enamine, making the aromatic carbon more electrophilic and susceptible to nucleophilic attack by water.[3] This results in the cleavage of the pyrrolidine ring.
Primary Degradation Products:
-
5-Nitro-2-hydroxybenzaldehyde: A highly polar compound due to the phenolic hydroxyl group.
-
Pyrrolidine: A volatile secondary amine.
Troubleshooting Steps:
-
pH Control: Ensure all aqueous solutions, including HPLC mobile phases and workup buffers, are maintained at a neutral or slightly basic pH (pH 7.0-7.5) to minimize acid-catalyzed hydrolysis.
-
Solvent Choice: For storage, use anhydrous aprotic solvents like acetonitrile or THF. If an aqueous solution is necessary, prepare it fresh and use it immediately.
-
Temperature: Perform aqueous workups at reduced temperatures (0-5 °C) to slow the rate of hydrolysis.
-
Confirmation of Degradant:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the mass of the impurity. The expected mass of 5-Nitro-2-hydroxybenzaldehyde would confirm this pathway.
-
Spiking Study: If a standard of 5-Nitro-2-hydroxybenzaldehyde is available, spike a sample of your degraded material and observe if the peak area of the impurity increases.
-
Issue 2: Sample Discoloration (Yellowing) and Formation of an Acidic Impurity
Question: My solid sample of this compound has started to yellow upon storage, and upon analysis, I see a new impurity that appears to be acidic. What is happening?
Answer: This is a classic sign of oxidation. The aldehyde functional group is susceptible to autoxidation, especially when exposed to air (oxygen).[4] This process converts the aldehyde to a carboxylic acid, leading to the formation of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid.[5]
Probable Cause: Oxidation of the Aldehyde
Benzaldehydes can readily undergo autoxidation to form benzoic acids, a reaction that can be initiated by light, heat, or trace metal impurities.[6] The resulting carboxylic acid is more acidic than the parent aldehyde, which can be observed by its extraction behavior or its interaction with certain chromatographic stationary phases.
Troubleshooting Steps:
-
Inert Atmosphere Storage: Store the solid compound and solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Use of Antioxidants: For solutions intended for longer-term storage, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
Purification: If oxidation has occurred, the resulting carboxylic acid can often be removed by a mild basic wash (e.g., with a dilute sodium bicarbonate solution) during an extractive workup, as the acid will be deprotonated and move to the aqueous layer.
-
Analytical Confirmation:
-
FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch in the IR spectrum of the impure material.
-
¹H NMR Spectroscopy: The aldehyde proton signal (around 9-10 ppm) will disappear and may be replaced by a broad carboxylic acid proton signal further downfield (>10 ppm).
-
Issue 3: Rapid Degradation of the Compound When Exposed to Light
Question: I left a solution of my compound on the lab bench, and after a few hours, it had turned a darker color, and HPLC analysis showed multiple new peaks. What is the cause of this rapid decomposition?
Answer: The nitroaromatic group in your molecule makes it highly susceptible to photodegradation.[7] Exposure to ambient or UV light can initiate a cascade of reactions, leading to a complex mixture of degradation products.[8]
Probable Cause: Photolytic Degradation
Nitroaromatic compounds can absorb UV-Vis light, promoting them to an excited state. This can lead to various reactions, including the reduction of the nitro group and the generation of reactive oxygen species that can attack other parts of the molecule.[9] In some cases, this can lead to the formation of nitrophenols or even cleavage of the aromatic ring.[10]
Troubleshooting Steps:
-
Light Protection: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Controlled Experimental Conditions: When running reactions or preparing samples for analysis, minimize exposure to direct light. Use low-light conditions where possible.
-
Forced Photodegradation Study: To understand the potential photogradants, a forced degradation study should be performed according to ICH Q1B guidelines. This involves exposing a solution of the compound to a controlled light source and analyzing the resulting mixture over time.
Part 2: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[11][12]
Objective: To systematically evaluate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution sample at 60 °C for 24 hours.
-
Photolytic Degradation: Expose a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (stored at 4 °C in the dark), by HPLC-UV and LC-MS.
Table 1: Summary of Expected Degradation Products under Forced Conditions
| Stress Condition | Major Degradation Pathway | Primary Degradant(s) | Expected Analytical Signature |
| Acidic (HCl) | Hydrolysis | 5-Nitro-2-hydroxybenzaldehyde | New, more polar peak in RP-HPLC; Mass confirmation by LC-MS. |
| Basic (NaOH) | Potential Hydrolysis & Rearrangement | 5-Nitro-2-hydroxybenzaldehyde and others | Complex chromatogram; potential color change. |
| Oxidative (H₂O₂) | Oxidation | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | New, less polar peak in RP-HPLC; Mass confirmation. |
| Photolytic (UV/Vis) | Photodegradation | Complex mixture, potentially including nitrophenols | Multiple new peaks in HPLC; significant color change. |
| Thermal | Minimal Degradation Expected | Parent Compound | Should remain largely stable under moderate heat. |
Protocol 2: Validated HPLC Method for Stability Indicating Analysis
Objective: To provide a reliable HPLC method for separating this compound from its primary degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
This method should provide good separation between the relatively nonpolar parent compound, the more polar hydrolytic degradant (5-nitro-2-hydroxybenzaldehyde), and the slightly less polar oxidative degradant (5-Nitro-2-(pyrrolidin-1-yl)benzoic acid).
Part 3: Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways and the recommended analytical workflow.
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for troubleshooting degradation issues.
References
-
Mechanism of Enamine Hydrolysis. (2017). YouTube. Available at: [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Enamines. (2024). Master Organic Chemistry. Available at: [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). Journal of Environmental Sciences. Available at: [Link]
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Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Available at: [Link]
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Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020). Scientific Reports. Available at: [Link]
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Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. Available at: [Link]
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Analytical methods for determination of nitroaromatic compounds. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021). Environmental Science & Technology Letters. Available at: [Link]
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Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]
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Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods. Available at: [Link]
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Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. Available at: [Link]
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Storage and handling recommendations for 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Welcome to the technical support center for 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde (CAS No. 30742-59-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of this compound. My aim is to blend technical accuracy with practical, field-tested advice to ensure the integrity of your experiments.
I. Compound Overview and Key Properties
This compound is a substituted aromatic aldehyde. The presence of the nitro group, the aldehyde functionality, and the pyrrolidine moiety contribute to its specific chemical properties and reactivity. Understanding these structural features is crucial for its proper handling and use.
| Property | Value | Source |
| CAS Number | 30742-59-7 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight | 220.23 g/mol | [1] |
| Appearance | Typically a solid | [2] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the storage and handling of this compound.
Storage and Stability
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A temperature of 2-8°C is recommended. The key is to protect it from light, moisture, and heat, which can promote degradation. Many nitroaromatic compounds are sensitive to light, and prolonged exposure can lead to photodecomposition.[1][3]
Q2: I've noticed the solid material has changed color over time. Is it still usable?
A2: A change in color, such as darkening, often indicates some level of degradation. While the compound may not be completely decomposed, its purity is questionable. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, before proceeding with your experiment. For critical applications, it is always best to use a fresh, uncolored batch of the compound.
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, dissolve the compound in a suitable anhydrous, aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Store the stock solution in small aliquots in tightly sealed, amber glass vials at -20°C or -80°C to minimize freeze-thaw cycles. The use of amber vials is crucial to prevent photodegradation.[1] It is advisable to perform a stability study on your stock solution under your specific storage conditions to understand its shelf-life.
Handling and Dissolution
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: As with many nitroaromatic compounds, this compound should be handled with care. Appropriate PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[5]
Q5: I'm having trouble dissolving the compound in my aqueous buffer for a biological assay. What can I do?
A5: This compound is expected to have low water solubility. The recommended approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental results. A final DMSO concentration of less than 0.5% is generally well-tolerated in many biological systems.
Q6: My solution turns cloudy after I dilute my DMSO stock into my aqueous buffer. What is happening?
A6: This is likely due to the compound precipitating out of the solution when the solvent composition changes to a less favorable one (i.e., a higher percentage of water). To address this, you can try a few strategies:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final buffer.
-
Use a co-solvent: If your experiment allows, adding a small percentage of another organic solvent to your buffer might increase the compound's solubility.
-
Sonication: Gently sonicating the solution after dilution can sometimes help to redissolve small amounts of precipitate.
-
pH adjustment: The pH of your buffer can influence the solubility of the compound. However, be aware that pH can also affect its stability.[6]
Stability in Experimental Conditions
Q7: How stable is this compound in aqueous solutions at different pH values?
A7: The stability of this compound in aqueous solutions is likely pH-dependent. Aromatic aldehydes can be susceptible to oxidation, and the presence of the electron-donating pyrrolidine ring may influence this.[7][8] Furthermore, some nitroaromatic compounds can undergo hydrolysis or other degradation pathways under strongly acidic or basic conditions.[9][10] It is strongly recommended to perform a preliminary stability study of the compound in your experimental buffer. This can be done by incubating a solution of the compound under your experimental conditions and analyzing aliquots at different time points by HPLC to monitor for any degradation.
Q8: My experimental results are inconsistent. Could the compound be degrading during my experiment?
A8: Yes, this is a possibility, especially if your experiment involves prolonged incubation times, exposure to light, or elevated temperatures. The nitro group in nitroaromatic compounds can make them susceptible to photolysis.[1][3] To investigate this, you can run a control experiment where the compound is incubated under the same conditions but without your biological system (e.g., cells or enzymes). Analyze the concentration of the compound at the beginning and end of the incubation period to check for any degradation.
III. Experimental Protocols
Protocol for Preparing a Stock Solution
-
Safety First: Don appropriate PPE (lab coat, gloves, safety glasses). Handle the solid compound in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into amber glass vials, purge with an inert gas like argon or nitrogen if possible, and store at -20°C or -80°C.
Workflow for Investigating Compound Stability
Caption: Workflow for assessing the stability of this compound.
IV. Mechanistic Insights into Potential Degradation
Understanding the potential degradation pathways of this compound is key to designing robust experiments.
-
Photodegradation: Aromatic nitro compounds are known to be susceptible to photolysis. Upon absorption of UV light, the nitro group can be excited, leading to intramolecular hydrogen abstraction from the aldehyde group, which can initiate a series of reactions, potentially leading to the oxidation of the aldehyde to a carboxylic acid or other degradation products.[1][11]
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids.[7] The presence of the electron-donating pyrrolidine ring can increase the electron density of the aromatic ring, potentially making the aldehyde group more susceptible to oxidation, especially in the presence of air (oxygen) over prolonged periods.
-
pH-Mediated Instability:
-
Basic Conditions: In strongly basic solutions, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, a disproportionation reaction yielding a carboxylic acid and an alcohol.[7] While this is typically under harsh conditions, it highlights the reactivity of the aldehyde group in a basic environment.
-
Acidic Conditions: Under strongly acidic conditions, hydrolysis of the pyrrolidine group is a possibility, although this would likely require harsh conditions.
-
V. Safe Handling and Disposal
-
Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[5] Avoid contact with skin and eyes.[4]
-
Spills: In case of a spill, wear appropriate PPE and absorb the material with an inert absorbent material. Dispose of the waste in a sealed container.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.
This technical support guide is intended to provide a comprehensive overview of the storage and handling of this compound. For further information, always refer to the Safety Data Sheet (SDS) provided by your supplier and conduct your own risk assessment before starting any new experimental work.
References
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- MDPI.
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- ResearchGate. "Photochemical transformation of o‐nitrobenzaldehyde to o‐nitrosobenzoic acid when subjected to ultraviolet light (365 nm) irradiation.
- PubMed. "Biodegradation of nitroaromatic compounds." PubMed, Accessed 11 Jan. 2026.
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- UCL Discovery. "Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction." UCL Discovery, Accessed 11 Jan. 2026.
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- ResearchGate. "(PDF) Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard.
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Troubleshooting low yield in 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde reactions
Technical Support Center: 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde Synthesis
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable intermediate in medicinal chemistry and materials science, often synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The inherent push-pull electronic nature of this compound, arising from the electron-donating pyrrolidino group and the electron-withdrawing nitro and aldehyde groups, makes it a unique building block. However, its synthesis can be accompanied by challenges leading to suboptimal yields.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We will delve into the mechanistic underpinnings of the reaction to provide not just solutions, but a framework for rational problem-solving.
Section 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Reaction
The most common route to this compound involves the reaction of a 2-halo-5-nitrobenzaldehyde with pyrrolidine. The success of this SNAr reaction hinges on several critical factors.
Q1: My reaction has stalled, showing low conversion of the 2-halo-5-nitrobenzaldehyde starting material. What are the primary factors to investigate?
Low conversion is typically rooted in insufficient electrophilicity of the aromatic ring or suboptimal reaction conditions. Let's break down the key areas for troubleshooting.
A1: Analysis and Optimization Strategy
-
Substrate Activation and Leaving Group Choice: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex, and thus the reaction rate, is profoundly influenced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2]
-
The Role of the Nitro Group: In your substrate, the nitro group (-NO₂) is a powerful EWG. Its position para to the pyrrolidino group and meta to a leaving group at position 2 is not ideal for activating that specific position. The primary activation for the substitution at C-2 comes from the ortho aldehyde group and the para nitro group.
-
Leaving Group Efficacy: In SNAr, the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[3] Therefore, the leaving group's ability is related to its electronegativity and ability to activate the ring, leading to a reactivity trend of F > Cl > Br > I .[1][3] If you are using a bromo or iodo-substituted precursor, the reaction will be significantly slower than with a fluoro or chloro-substituted one because fluorine's high electronegativity makes the carbon atom highly electrophilic.[3]
-
| Leaving Group | Relative Reactivity in SNAr | Rationale |
| -F | Highest | High electronegativity strongly polarizes the C-F bond, activating the site for nucleophilic attack.[3] |
| -Cl | High | Good balance of activation and leaving group ability. |
| -Br | Moderate | Less activating than F or Cl. |
| -I | Low | Poorly activating for the rate-determining nucleophilic attack. |
-
Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is a logical next step. Monitor the reaction by TLC to avoid product decomposition.
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are ideal as they can dissolve the reactants and stabilize the charged Meisenheimer complex without solvating and deactivating the nucleophile.[3] Protic solvents (e.g., ethanol, water) should be avoided as they can protonate the pyrrolidine, reducing its nucleophilicity.
Caption: Troubleshooting workflow for low SNAr conversion.
Q2: The reaction seems to work, but my TLC shows multiple byproducts. What are the likely side reactions?
A2: The presence of multiple functional groups on your starting material, 2-halo-5-nitrobenzaldehyde, opens the door for several potential side reactions.
-
Reaction with the Aldehyde: Pyrrolidine is a secondary amine and can react with the aldehyde to form an unstable carbinolamine, which can then dehydrate to form an enamine or an iminium ion. While this is often reversible, under certain conditions, it can lead to undesired products.
-
Henry Reaction: If there are any nitroalkane impurities or if reaction conditions promote condensation, a Henry (nitro-aldol) reaction could occur between the aldehyde and a deprotonated nitro-compound.[4][5] This is more likely if a strong, non-nucleophilic base is used unnecessarily.
-
Hydrolysis: If your reaction conditions are not anhydrous, traces of water can lead to the formation of hydroxy-substituted byproducts, especially at high temperatures with a base.[3]
-
Solvent Participation: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[6] If this is suspected, switching to a more stable solvent like DMSO is advisable.[3]
Mitigation Strategy:
-
Ensure anhydrous conditions by using dry solvents and reagents.
-
Add the pyrrolidine slowly, possibly at a lower temperature, before heating the reaction mixture. This can favor the desired SNAr pathway over competing reactions.
-
Use a slight excess (1.1-1.5 equivalents) of pyrrolidine. A large excess might promote side reactions.
Caption: SNAr mechanism via a Meisenheimer intermediate.
Section 2: Alternative Synthesis via Vilsmeier-Haack Formylation
An alternative, though less common, route involves the formylation of N-(4-nitrophenyl)pyrrolidine. This is an electrophilic aromatic substitution, where the powerful electron-donating pyrrolidino group directs the formylation ortho to itself.
Q3: I am attempting a Vilsmeier-Haack reaction on N-(4-nitrophenyl)pyrrolidine and the reaction is failing. What could be wrong?
A3: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from DMF and a halogenating agent like POCl₃.[7][8] This reagent is a weak electrophile, and its success depends heavily on substrate reactivity and reagent quality.
-
Substrate Reactivity: While the pyrrolidino group is a strong activator, the nitro group on the same ring is a very strong deactivator. The success of the reaction depends on the activating group winning out. Formylation should occur at the position ortho to the pyrrolidino group. If the ring is not electron-rich enough, the reaction will fail.[7]
-
Vilsmeier Reagent Formation & Purity:
-
Reagent Quality: The reaction is highly sensitive to the purity of DMF and POCl₃.[6][9] Old DMF can decompose to dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, quenching it.[6] Always use freshly distilled or high-purity anhydrous DMF and POCl₃.
-
Precipitation: During the formation of the Vilsmeier reagent (adding POCl₃ to DMF), a precipitate may form, which can trap the magnetic stir bar.[9] This can be managed by using a larger flask, more vigorous overhead stirring, or by adding a co-solvent like chloroform.[6]
-
-
Workup Procedure: The reaction is quenched by adding an aqueous base (like NaOH or NaOAc solution) to hydrolyze the iminium intermediate to the final aldehyde.[8] This step must be done carefully, usually at low temperatures, to avoid side reactions.
Caption: Key stages of the Vilsmeier-Haack reaction.
Section 3: General FAQs and Purification
Q4: What is the best way to purify the final product, this compound?
A4: The crude product is typically a solid.
-
Aqueous Wash: After the reaction quench, the crude product is often extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). Washing the organic layer with water and then brine is essential to remove inorganic salts and residual DMF.[10]
-
Flash Chromatography: The most effective method for obtaining high-purity material is flash column chromatography on silica gel. A solvent system of ethyl acetate/hexane or dichloromethane/hexane is commonly effective.[10]
-
Recrystallization: If the product is sufficiently pure after chromatography, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can be used to obtain crystalline material suitable for analysis.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a general example and may require optimization.
-
To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMSO (5 mL per mmol of substrate) in a round-bottom flask is added pyrrolidine (1.2 eq).
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) is added as a non-nucleophilic base to scavenge the HCl formed.
-
The mixture is heated to 100 °C under an inert atmosphere (N₂ or Ar) and stirred for 4-12 hours. The reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with water (2 x 20 mL), brine (1 x 20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexane) to afford the title compound.
References
- Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Benchchem.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- Having some troubles with a Vislmeier-Haack reaction. Reddit.
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
How can I improve the Vilsmeier-Haack reaction? ResearchGate. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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5-Nitro-2-(piperidin-1-yl)benzaldehyde. ResearchGate. [Link]
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Nitro-Substituted Benzaldehydes in the Generation of Azomethine Ylides and Retro-1,3-Dipolar Cycloadditions. ResearchGate. [Link]
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p-NITROBENZALDEHYDE. Organic Syntheses. [Link]
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Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. UCL Discovery. [Link]
- Process for the purification of nitrobenzaldehyde.
-
o-NITROBENZALDEHYDE. Organic Syntheses. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Selectivity Control in Nitroaldol (Henry) Reaction. MDPI. [Link]
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Henry Reaction. Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
-
Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. PubMed. [Link]
- Preparation method of p-nitrobenzaldehyde.
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. [Link]
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Navigating the Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Support Guide on Solvent Effects
Welcome to the technical support center for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in this nucleophilic aromatic substitution (SNAr) reaction. We will explore the causality behind experimental choices, troubleshoot common issues, and provide detailed protocols to ensure the integrity and success of your synthesis.
The Core Reaction: A Mechanistic Overview
The synthesis of this compound from 2-chloro-5-nitrobenzaldehyde and pyrrolidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The reaction proceeds via an addition-elimination mechanism, which is significantly influenced by the solvent system employed.
The electron-withdrawing nitro group (NO₂) at the para-position to the chlorine atom is crucial. It activates the aromatic ring towards nucleophilic attack by pyrrolidine, stabilizing the negatively charged intermediate, known as a Meisenheimer complex. The choice of solvent directly impacts the stability of this intermediate and the reactivity of the nucleophile, thereby influencing the reaction rate, yield, and purity of the final product.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the synthesis of this compound, with a focus on the impact of solvent selection.
Q1: Why is my reaction yield of this compound lower than expected?
A1: Low yields can stem from several factors, many of which are solvent-related:
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Inappropriate Solvent Polarity: The choice between a polar aprotic and a polar protic solvent is critical. Polar aprotic solvents like DMF and DMSO are generally preferred for SNAr reactions. They effectively solvate the cation of any salt present, leaving the pyrrolidine nucleophile "naked" and more reactive.[1][2] In contrast, polar protic solvents such as ethanol or water can form hydrogen bonds with the pyrrolidine, creating a "solvent cage" that hinders its nucleophilicity and slows down the reaction.[1][2]
-
Suboptimal Reaction Temperature: Even with the right solvent, an incorrect temperature can lead to low yields. While heating is often necessary to overcome the activation energy, excessive heat can lead to decomposition of the starting materials or the product.
-
Presence of Water: Moisture can be detrimental, especially when using polar aprotic solvents. Water can compete with pyrrolidine as a nucleophile, leading to the formation of 5-nitrosalicylaldehyde as a byproduct. Ensure your solvent and glassware are anhydrous.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitrobenzaldehyde) is no longer visible.
Q2: I'm observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side products?
A2: The formation of side products is a common challenge. Here are some possibilities:
-
Isomeric Impurities from Starting Material: The commercial 2-chloro-5-nitrobenzaldehyde may contain the isomeric impurity, 2-chloro-3-nitrobenzaldehyde.[3] This isomer will also react with pyrrolidine to form the corresponding 3-nitro-2-(pyrrolidin-1-yl)benzaldehyde, which can be difficult to separate from the desired product.
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh conditions or prolonged exposure to air, forming 5-nitro-2-(pyrrolidin-1-yl)benzoic acid.[3]
-
Di-substitution: Although less common with a secondary amine like pyrrolidine, if there are other leaving groups on the aromatic ring or under forcing conditions, di-substitution could occur.
-
Reaction with Solvent: Some solvents, under certain conditions, can participate in side reactions. For instance, DMF can decompose at high temperatures to generate dimethylamine, which could act as a competing nucleophile.
Q3: How can I effectively purify the crude this compound?
A3: Purification is a critical step to obtain a high-purity product.
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a good option. Solvents like ethanol or a mixture of ethyl acetate and hexane can be explored.
-
Aqueous Wash: During the workup, washing the organic layer with a dilute solution of sodium bicarbonate can help remove any acidic impurities like 5-nitro-2-(pyrrolidin-1-yl)benzoic acid.
Troubleshooting Guide: A Deeper Dive into Solvent Effects
This section provides a more detailed troubleshooting guide, focusing on how different solvent properties can impact your synthesis.
| Issue | Potential Solvent-Related Cause | Troubleshooting Steps & Scientific Rationale |
| Low Reaction Rate | Use of a Polar Protic Solvent (e.g., Ethanol, Methanol): These solvents form hydrogen bonds with the pyrrolidine, reducing its nucleophilicity.[1] | Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile do not have acidic protons and will not "cage" the nucleophile, thus increasing its reactivity.[1][2] |
| Low Yield | Solvent Viscosity and Boiling Point: A solvent with a very high boiling point might lead to product decomposition at the required reaction temperature. A highly viscous solvent can hinder effective mixing. | Optimize Solvent and Temperature: Choose a solvent with a boiling point that allows for a reasonable reaction temperature without causing degradation. Ensure efficient stirring to overcome mass transfer limitations in viscous solvents. |
| Formation of Byproducts | Presence of Water in the Solvent: Water can act as a competing nucleophile, leading to the formation of 5-nitrosalicylaldehyde. | Use Anhydrous Solvents: Ensure your solvents are dry. If necessary, distill the solvent over a suitable drying agent before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation | High Solubility of the Product in the Reaction Solvent: If the product is highly soluble in the reaction solvent, it can be challenging to precipitate or extract effectively. | Consider a Biphasic System or a Different Solvent: After the reaction is complete, adding a co-solvent in which the product is insoluble can induce precipitation. Alternatively, choose a reaction solvent from which the product can be easily extracted. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound, with a comparative look at different solvent systems.
Protocol 1: Synthesis in a Polar Aprotic Solvent (DMF)
This protocol is adapted from the synthesis of a similar compound, 5-Nitro-2-(1H-pyrrol-1-yl)benzaldehyde, and is expected to give a good yield due to the favorable properties of DMF for SNAr reactions.[4]
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-Chloro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis in a Polar Protic Solvent (Ethanol)
This protocol is based on the synthesis of the analogous 5-Nitro-2-(piperidin-1-yl)benzaldehyde and serves as a comparison to the polar aprotic solvent system.[5]
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Pyrrolidine
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol, distilled
-
Dichloromethane
-
Water
Procedure:
-
To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in distilled ethanol, add sodium bicarbonate (1.5 eq) and pyrrolidine (1.5 eq).
-
Reflux the mixture for 24 hours.
-
After cooling to ambient temperature, pour the mixture into dichloromethane and wash twice with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Data Presentation: The Impact of Solvent Choice
| Solvent | Solvent Type | Expected Reaction Rate | Typical Yield Range | Key Considerations |
| DMF | Polar Aprotic | Fast | 70-85% | High boiling point, requires careful removal. Can decompose to form dimethylamine. |
| DMSO | Polar Aprotic | Very Fast | 75-90% | High boiling point, can be difficult to remove completely. Hygroscopic. |
| Acetonitrile | Polar Aprotic | Moderate | 60-75% | Lower boiling point, easier to remove. Less effective at solvating some salts. |
| Ethanol | Polar Protic | Slow | 40-60% | Can form hydrogen bonds with the nucleophile, reducing its reactivity.[1][2] Greener solvent option. |
| Toluene | Non-polar | Very Slow | < 20% | Generally not suitable for SNAr reactions due to poor stabilization of the charged intermediate. |
Visualizing the Workflow
Caption: A generalized workflow for the synthesis of this compound.
The Underlying Science: Reaction Mechanism
Sources
Technical Support Center: Optimizing 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde Synthesis via Base Selection
Welcome to the technical support center for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on the critical role of base selection in achieving high yield and purity.
Overview: The Critical Role of the Base
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Typically, this involves reacting a 2-halo-5-nitrobenzaldehyde (e.g., 2-fluoro- or 2-chloro-5-nitrobenzaldehyde) with pyrrolidine. The reaction is driven by the strong electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack by pyrrolidine.[1][2][3][4]
The base in this reaction serves a primary and essential function: to act as an acid scavenger. During the substitution, a molecule of hydrohalic acid (HCl or HF) is generated. This acid will readily protonate the nucleophilic pyrrolidine, rendering it inactive as the resulting ammonium salt. The base neutralizes this acid as it forms, allowing the pyrrolidine to remain a free nucleophile and ensuring the reaction proceeds to completion.
Why Base Selection is Paramount
While the primary role is acid scavenging, the choice of base profoundly impacts reaction kinetics, side-product formation, and overall process efficiency. An inappropriate base can lead to low yields, complex purifications, or complete reaction failure. This guide will help you navigate these choices to optimize your synthesis.
Reaction Mechanism and the Role of the Base
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[4][5][6] The nucleophile (pyrrolidine) first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The electron-withdrawing nitro group is crucial for stabilizing this negatively charged intermediate.[1][5] In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.
Caption: SNAr mechanism and the critical role of the base.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has stalled or resulted in a very low yield of the desired product. What are the likely causes related to the base?
Answer: Low yield is the most common problem and can often be traced back to the choice and handling of the base.
-
Cause A: Insufficient Base Stoichiometry.
-
Explanation: At least one equivalent of base is required to neutralize the acid byproduct. If less is used, the pyrrolidine nucleophile will be progressively quenched, halting the reaction.
-
Solution: Use a slight excess of the base. A common and effective starting point is 1.5 to 2.0 molar equivalents of a base like potassium carbonate (K₂CO₃). For reactions with sensitive substrates, a carefully controlled addition of 1.1 equivalents may be necessary.
-
-
Cause B: Incorrect Base Strength (pKa).
-
Explanation: The chosen base must be strong enough to effectively neutralize the generated HX but not so strong that it causes undesired side reactions.
-
Too Weak: A base like sodium bicarbonate (NaHCO₃) may not be strong enough to scavenge the acid efficiently, leading to a slow or incomplete reaction.
-
Too Strong: A very strong base like sodium hydride (NaH) or sodium amide (NaNH₂) is generally unnecessary for this activated system and can lead to deprotonation of other sites on the starting material or product, causing decomposition or polymerization.[2]
-
-
Solution: For most SNAr reactions with secondary amines, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is ideal.[6][7] K₂CO₃ is often preferred due to its ease of removal during aqueous workup.[8]
-
-
Cause C: Poor Base Solubility.
-
Explanation: The base must have some solubility in the reaction solvent to be effective. If the base is completely insoluble, it cannot participate in the reaction, leading to a build-up of acid.
-
Solution: Potassium carbonate has good solubility in polar aprotic solvents like DMF and DMSO, which are commonly used for SNAr reactions.[8][9] If using a less polar solvent like acetonitrile (MeCN), the reaction may require heating to increase the solubility and reaction rate.[8]
-
Issue 2: Significant Side Product Formation
Question: My TLC and NMR analysis show multiple spots/peaks, indicating the formation of impurities. How can the base be contributing to this?
Answer: Side product formation is often a result of the base's reactivity extending beyond simple acid scavenging.
-
Cause A: Base-Induced Hydrolysis.
-
Explanation: If using a strong hydroxide base (e.g., NaOH, KOH) in the presence of water, the hydroxide ion can act as a competing nucleophile, attacking the aromatic ring to form a hydroxylation byproduct (5-nitro-2-hydroxybenzaldehyde).
-
Solution: Avoid strong hydroxide bases. Use a non-nucleophilic base like K₂CO₃ or a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA). Ensure your reaction is run under anhydrous conditions if possible.
-
-
Cause B: Reaction with the Aldehyde.
-
Explanation: The aldehyde functional group is sensitive to strong bases. This can lead to side reactions such as Cannizzaro-type disproportionations or aldol condensations if trace impurities are present.
-
Solution: Stick to moderately basic conditions. K₂CO₃ is generally mild enough to avoid reacting with the aldehyde. If issues persist, consider protecting the aldehyde group, though this adds steps to the synthesis.
-
Caption: Troubleshooting workflow for low yield issues.
Frequently Asked Questions (FAQs)
Q1: Which base is the best starting point for this synthesis?
For a robust and scalable process, potassium carbonate (K₂CO₃) is highly recommended. It offers an excellent balance of basicity, low cost, and ease of removal. It is non-nucleophilic and generally does not interfere with the aldehyde group.[8][10]
Q2: Can I use an organic base like triethylamine (Et₃N) instead of K₂CO₃?
Yes, triethylamine is a common choice.[11] However, there are trade-offs:
-
Pros: It is soluble in a wide range of organic solvents.
-
Cons: It can be more difficult to remove from the reaction mixture, often requiring acidic washes which might affect your product's stability. It also has a strong odor and is more volatile.[8] K₂CO₃, being an inorganic solid, is simply removed by filtration or an aqueous wash.
Q3: How does the choice of solvent impact the base's performance?
The solvent is critical. Polar aprotic solvents like DMSO, DMF, or MeCN are ideal for SNAr reactions because they can solvate the cationic counter-ion of the base (e.g., K⁺) and do not interfere with the nucleophile.[8][9] K₂CO₃ is particularly effective in these solvents.[9][12]
Q4: Do I need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
While the SNAr reaction itself is not typically air-sensitive, the aldehyde product can be susceptible to oxidation over long reaction times at elevated temperatures. Therefore, running the reaction under an inert atmosphere is good practice to prevent the formation of the corresponding carboxylic acid impurity and ensure the highest product purity.
Experimental Protocols & Data
Protocol 1: Recommended Synthesis using Potassium Carbonate
This protocol provides a reliable starting point for the synthesis of this compound.
Materials:
-
2-Fluoro-5-nitrobenzaldehyde (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-5-nitrobenzaldehyde and anhydrous potassium carbonate.
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration relative to the starting aldehyde).
-
Begin vigorous stirring and add pyrrolidine dropwise over 5 minutes at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with ample water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether or hexanes to aid in drying.
-
Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol or column chromatography.
Data Summary: Comparison of Common Bases
The following table summarizes typical outcomes when different bases are used under otherwise identical conditions (e.g., DMF, 80 °C, 4h), illustrating the importance of base selection.
| Base | Equivalents | Typical Yield | Purity by LCMS | Notes |
| K₂CO₃ | 2.0 | >95% | >98% | Recommended. Clean reaction, easy workup. |
| Et₃N | 2.0 | 85-90% | >95% | Good yield, but requires acidic wash for removal. |
| DIPEA | 2.0 | 90-95% | >97% | Excellent choice, less nucleophilic than Et₃N, but more expensive. |
| NaHCO₃ | 2.0 | <20% | N/A | Incomplete reaction; base is too weak. |
| NaOH | 2.0 | ~70% | ~85% | Significant formation of hydrolysis byproduct observed. |
References
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Vertex AI Search.
- Nucleophilic aromatic substitution. (n.d.). BYJU'S.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Nucleophilic Aromatic Substitution (NAS). (n.d.). Chad's Prep.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
- Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. (2025, December 14). American Chemical Society.
- Application Note: A Proposed Protocol for the Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol. (n.d.). Benchchem.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC - NIH.
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019, January 30). ResearchGate.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). NIH.
- The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile | Request PDF. (2025, August 6). ResearchGate.
- Directed nucleophilic aromatic substitution reaction. (2024, November 11). RSC Publishing.
- Use of K2CO3 instead of pyridine etc. as sacrificial base acid halide Ar-OH. (2017, July 20). Sciencemadness Discussion Board.
- One-Pot Microwave-Assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-Mediated C(Aryl)—O Bond Formation. (2025, August 7). ResearchGate.
- SNAr (F) - Aliphatic Amines (secondary). (n.d.). Common Organic Chemistry.
- Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. (n.d.). Journal of the Chemical Society B - RSC Publishing.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Nucleophilic aromatic substitution I (video). (n.d.). Khan Academy.
- Optimization of organophotochemical SNAr reaction. (n.d.). ResearchGate.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.
- Potassium carbonate as a base. (2022, February 27). Reddit.
Sources
- 1. byjus.com [byjus.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. SNAr (F) - Aliphatic Amines (secondary) [commonorganicchemistry.com]
- 10. Sciencemadness Discussion Board - Use of K2CO3 instead of pyridine etc. as sacrificial base acid halide Ar-OH - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
This guide provides an in-depth technical resource for researchers, chemists, and production managers involved in the synthesis and scale-up of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. Moving beyond a simple procedural outline, this document addresses common challenges, explains the underlying chemical principles, and offers field-tested solutions to ensure a robust, reproducible, and high-yielding process.
Section 1: Reaction Overview and Core Principles
The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic properties of the starting material, 2-chloro-5-nitrobenzaldehyde.
Reaction Scheme: 2-chloro-5-nitrobenzaldehyde reacts with pyrrolidine in the presence of a mild base to yield the desired product and a salt byproduct.
Mechanism Deep Dive: The Role of Electronic Activation
The success of this synthesis hinges on the SNAr mechanism. The benzene ring, typically resistant to nucleophilic attack, is "activated" by the presence of strong electron-withdrawing groups (EWGs). In this case, both the nitro group (-NO₂) and the aldehyde group (-CHO) serve this purpose.
-
Nucleophilic Attack: The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the carbon atom bonded to the chlorine (the leaving group).
-
Formation of a Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the entire reaction. The negative charge is delocalized across the aromatic ring and is significantly stabilized by resonance, particularly by the ortho-aldehyde and para-nitro groups.
-
Rearomatization: The system regains its aromaticity by expelling the chloride ion, yielding the final product.
The diagram below illustrates this critical mechanistic pathway.
Caption: The SNAr mechanism for the synthesis.
Section 2: Detailed Scale-Up Synthesis Protocol
This protocol is adapted from a validated procedure for a structurally similar compound and is optimized for safety and yield on a larger scale.[1]
Materials & Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Addition funnel.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (1.0 mol scale) | Molar Equivalents |
|---|---|---|---|
| 2-chloro-5-nitrobenzaldehyde | 185.57 | 185.6 g | 1.0 |
| Pyrrolidine | 71.12 | 85.3 g (95.5 mL) | 1.2 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 100.8 g | 1.2 |
| Ethanol (anhydrous) | - | 1.5 L | - |
| Dichloromethane (DCM) | - | For extraction | - |
| Hexane | - | For chromatography | - |
| Magnesium Sulfate (MgSO₄) | - | For drying | - |
Procedure:
-
Reactor Setup: Charge the jacketed reactor with 2-chloro-5-nitrobenzaldehyde (1.0 eq) and sodium bicarbonate (1.2 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 8 mL per gram of starting material). Begin stirring to create a slurry.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon. Maintain a slight positive pressure throughout the reaction.
-
Reagent Addition: Slowly add pyrrolidine (1.2 eq) to the slurry via an addition funnel over 30 minutes. An exotherm may be observed; use the reactor jacket to maintain the temperature below 30°C during the addition.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM/hexane mobile phase. The disappearance of the starting material spot indicates completion.
-
Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove sodium chloride and excess sodium bicarbonate. Wash the filter cake with a small amount of fresh ethanol.
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Work-up: Dissolve the crude residue in dichloromethane (DCM, ~1 L). Wash the organic layer twice with water (2 x 500 mL) to remove any remaining salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of DCM in hexane (e.g., 50% to 80% DCM). Combine the pure fractions and remove the solvent to yield the final product as a crystalline solid.
Caption: General experimental workflow for the synthesis.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a direct question-and-answer format.
Q: My reaction has stalled, and TLC shows a significant amount of starting material remaining after 24 hours. What should I do?
A: This is a common issue related to reaction kinetics or reagent stoichiometry.
-
Check Temperature: Ensure your internal reaction temperature is consistently at reflux. A drop in temperature can significantly slow the reaction rate.
-
Reagent Quality: Verify the purity of your pyrrolidine. If it is old or has been improperly stored, its effective concentration may be lower than expected. Consider adding a small additional charge (0.1 eq) of fresh pyrrolidine.
-
Base Insufficiency: Ensure the sodium bicarbonate is a fine powder and well-dispersed. If the HCl byproduct is not effectively neutralized, it can protonate the pyrrolidine, rendering it non-nucleophilic.
-
Solvent Issues: While less common, using a non-anhydrous grade of ethanol can introduce water, which may interfere with the reaction.
Q: The reaction mixture has turned very dark, almost black, and the yield is low. What went wrong?
A: Dark coloration often indicates decomposition or side reactions, typically caused by excessive heat.
-
Overheating: Check the calibration of your temperature probe and controller. Hot spots in the reactor can cause localized decomposition of the nitro-containing aromatic compounds. Reduce the mantle/jacket temperature to ensure a gentle, controlled reflux.
-
Aldehyde Side Reactions: Aldehydes can be sensitive. Overly aggressive heating or the presence of impurities can lead to polymerization or other undesired side reactions.
-
Extended Reaction Time: Do not let the reaction run for an excessive amount of time (e.g., > 48 hours) after completion, as this can lead to slow product degradation.
Q: After the work-up, my product is a dark, non-crystalline oil instead of the expected solid. How can I purify it?
A: An oily product suggests the presence of impurities or residual solvent.
-
Solvent Removal: Ensure you have thoroughly removed all ethanol and DCM under high vacuum. Co-evaporating with a solvent like toluene can sometimes help remove stubborn residual solvents.
-
Impurity Analysis: Take a small sample for ¹H NMR analysis. This can help identify the nature of the impurities. You may be seeing starting materials or byproducts.
-
Purification Strategy: Flash column chromatography is the most effective method here. Use a non-polar solvent like hexane to first wash out non-polar impurities, then gradually increase the polarity with DCM or ethyl acetate to elute your product. If the product still refuses to crystallize, try dissolving it in a minimal amount of hot solvent (like isopropanol or ethanol) and cooling it slowly to induce crystallization.
Caption: A troubleshooting decision tree for common issues.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the precise function of the sodium bicarbonate? Can I use a stronger base like sodium hydroxide or triethylamine? A: The sodium bicarbonate (NaHCO₃) acts as a mild, inorganic base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction. Using a strong base like NaOH is highly discouraged as it can react with the aldehyde functional group (via Cannizzaro reaction or other pathways) or potentially hydrolyze the nitro group under harsh conditions. A bulky organic base like triethylamine could be used, but NaHCO₃ is cheaper, easier to remove during work-up (it's insoluble in the organic solvent), and less likely to cause side reactions.
Q: My starting material is 2-fluoro-5-nitrobenzaldehyde. Can I use this protocol? A: Yes, and you will likely see a significantly faster reaction rate. For SNAr reactions, the reactivity of the leaving group is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. You may be able to reduce the reaction time or temperature.
Q: What are the primary safety concerns when scaling up this reaction? A: The primary concerns are:
-
Toxicity: Nitroaromatic compounds are known for their potential toxicity and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood or reactor.[1]
-
Reagents: Pyrrolidine is a corrosive and flammable amine. 2-chloro-5-nitrobenzaldehyde is an irritant. Handle with care.
-
Pressure: Although this is an atmospheric pressure reaction, the reflux condenser must be efficient and open to an inert gas line with a bubbler to prevent any pressure buildup.
Q: How can I be certain my final product is pure? A: A combination of analytical techniques is recommended:
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or solvents is crucial.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
-
N'Gouan, A. J., et al. (2006). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 5), o2880–o2882. Available at: [Link]
Sources
Technical Support Center: Spectroscopic Analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
This guide serves as a technical resource for researchers, scientists, and drug development professionals to identify and troubleshoot impurities in samples of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde using common spectroscopic techniques. Our approach is rooted in explaining the causal relationships behind spectroscopic observations to empower users to confidently interpret their data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A: The most prevalent impurities are typically unreacted starting materials from the synthesis. The common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction.[1][2] Therefore, you should primarily look for 2-fluoro-5-nitrobenzaldehyde and pyrrolidine . Secondary impurities can include residual solvents used during the reaction or purification, and potential degradation products if the sample was exposed to acidic conditions.
Q2: I have access to NMR, IR, and MS. Which technique should I use first for a quick purity check?
A: For the most informative initial assessment, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is unparalleled. It provides a quantitative overview of the proton-containing species in your sample. Within minutes, you can often identify the presence of starting materials or solvents and estimate their relative amounts through signal integration.
Q3: My ¹H NMR spectrum shows several unexpected peaks in the aromatic region. What is the likely cause?
A: The most probable cause is the presence of the unreacted starting material, 2-fluoro-5-nitrobenzaldehyde . Its aromatic protons will have a different chemical shift and coupling pattern compared to your product. Your product's aromatic ring is substituted with an electron-donating pyrrolidine group, which will shift the ortho and para protons upfield relative to a fluorine substituent.
Q4: I suspect there is residual pyrrolidine in my sample, but the aliphatic region of the ¹H NMR is complex. How can I confirm its presence?
A: Besides its characteristic aliphatic signals, pyrrolidine has a secondary amine N-H proton.[3] This signal is often broad and can be exchanged with deuterium. A simple diagnostic test is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the broad N-H signal is a strong indicator of residual pyrrolidine. Additionally, FT-IR spectroscopy is excellent for this purpose, as it will show a distinct N-H stretching band around 3300-3400 cm⁻¹ which is absent in the final product.[4]
Section 2: Synthesis Context and Impurity Profiling
The synthesis of this compound typically involves the reaction of an activated aryl halide with a secondary amine. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[2]
¹H and ¹³C NMR Spectroscopy
NMR is the most powerful tool for structural elucidation and purity assessment of organic molecules. [5]
Reference NMR Data for this compound
| ¹H NMR | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Proton | Aldehyde (-CHO) | ~9.8 - 10.2 | Singlet (s) |
| Aromatic | H-6 | ~8.5 | Doublet (d) |
| Aromatic | H-4 | ~8.2 | Doublet of doublets (dd) |
| Aromatic | H-3 | ~6.8 | Doublet (d) |
| Aliphatic | -NCH₂- (pyrrolidine) | ~3.5 - 3.8 | Triplet (t) or Multiplet (m) |
| Aliphatic | -CH₂- (pyrrolidine) | ~1.9 - 2.2 | Multiplet (m) |
| ¹³C NMR | Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl | -CHO | ~188 |
| Aromatic | C-NO₂ | ~145 |
| Aromatic | C-N | ~155 |
| Aromatic | C-CHO | ~120 |
| Other Aromatic | C-H | ~110-130 |
| Aliphatic | -NCH₂- | ~50 |
| Aliphatic | -CH₂- | ~25 |
(Note: Exact chemical shifts are solvent-dependent. The values above are typical for CDCl₃.)
NMR Troubleshooting Q&A
Q: I see a sharp singlet around δ 9.9 ppm and another set of aromatic signals. What is this? A: This is highly indicative of unreacted 2-fluoro-5-nitrobenzaldehyde . The aldehyde proton (-CHO) of the starting material will appear in a similar region to your product's. You must carefully compare the aromatic region signals to confirm. The starting material will show a distinct coupling pattern due to the fluorine atom.
Q: My aliphatic region between δ 1.5-3.0 ppm has signals that don't match the product's pyrrolidine pattern. What should I do? A: This could be residual pyrrolidine . Look for two sets of multiplets. [3]More importantly, look for a broad singlet, which corresponds to the N-H proton.
-
Protocol: D₂O Exchange for N-H Confirmation
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Allow the layers to settle.
-
Re-acquire the ¹H NMR spectrum.
-
Observation: The broad N-H signal from pyrrolidine will disappear or significantly diminish, confirming its presence.
-
Q: There are sharp singlets at δ 2.17, 3.49, and a triplet at δ 1.25 ppm. Are these impurities? A: These are characteristic signals for common laboratory solvents. δ 2.17 ppm is acetone, δ 3.49 ppm is methanol, and the triplet at δ 1.25 (with a quartet at δ 3.7) is ethanol. These are likely residual from your purification steps.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is excellent for confirming the presence or absence of key functional groups. [6]
Reference IR Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Aldehyde C=O | Stretch | ~1680 - 1705 | Strong, Sharp |
| Nitro N-O | Asymmetric Stretch | ~1500 - 1540 | Strong |
| Nitro N-O | Symmetric Stretch | ~1330 - 1360 | Strong |
| Aromatic C=C | Stretch | ~1580 - 1610 | Medium |
| Aromatic C-H | Stretch | > 3000 | Weak |
| Aliphatic C-H | Stretch | < 3000 | Medium |
(Note: Conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde).[7]
FT-IR Troubleshooting Q&A
Q: My spectrum shows a broad absorption centered around 3350 cm⁻¹. What does this indicate? A: This is a classic N-H stretching vibration and strongly points to the presence of residual pyrrolidine . [4]The target product is a tertiary amine and has no N-H bonds, so this peak should be absent in a pure sample. A very broad peak in this region could also indicate water.
Q: The C=O stretch in my sample seems weak, and the N-H peak is prominent. What's the issue? A: This spectroscopic profile suggests that the reaction has not proceeded significantly, and the sample is mostly unreacted pyrrolidine . You should revisit your reaction conditions (temperature, time, base) and subsequent workup procedure.
Mass Spectrometry (MS)
MS provides the molecular weight of the components in your sample, which is definitive for confirming identity and identifying impurities with different masses.
Reference MS Data
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ or M⁺• |
| Target Product | C₁₁H₁₂N₂O₃ | 220.23 | m/z 221 or 220 |
| Impurity: 2-Fluoro-5-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | m/z 170 or 169 [8] |
| Impurity: Pyrrolidine | C₄H₉N | 71.12 | m/z 72 or 71 [9] |
MS Troubleshooting Q&A
Q: My mass spectrum shows a base peak at m/z 72 and a smaller peak at m/z 221. How do I interpret this? A: The peak at m/z 221 corresponds to the protonated molecular ion of your target product, confirming its formation. However, the base peak at m/z 72 is the protonated molecular ion of pyrrolidine . This indicates a significant amount of unreacted starting material is present in your sample, possibly due to its higher volatility and ionization efficiency compared to the product.
Q: I see a peak at m/z 170 in my LC-MS analysis in addition to my product peak. What is it? A: A peak at m/z 170 corresponds to the [M+H]⁺ of 2-fluoro-5-nitrobenzaldehyde . This confirms that your reaction did not go to completion and starting material remains. Using a technique like LC-MS is ideal as it can separate the components before detection, making interpretation cleaner. The exchange of methylene protons adjacent to an enamine can also be studied with high-resolution mass spectrometry and hydrogen/deuterium exchange. [10]
Section 4: References
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Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. [Link]
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Mass spectral study of the occurrence of tautomeric forms of selected enaminones. Elsevier B.V.[Link]
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Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]
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IR Spectra of Benzaldehyde and Its Derivatives in Different Aggregate States. ResearchGate. [Link]
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Proton magnetic resonance in aromatic nitro compounds. UQ eSpace. [Link]
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IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]
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Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]
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IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. AIP Publishing. [Link]
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Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]
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Pyrrolidine Spectra. SpectraBase. [Link]
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2-Fluoro-5-nitrobenzaldehyde. PubChem. [Link]
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NMR Spectrum of an Aromatic Nitrocompound Extracted from A. hauarensis. ResearchGate. [Link]
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Identification of imine or enamine drug metabolites using online hydrogen/deuterium exchange and exact mass measurements. PubMed. [Link]
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Mass Spectrometry of Amines. JoVE. [Link]
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Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
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Pyrrolidine ¹H NMR Spectrum. SpectraBase. [Link]
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Pyrrolidine. NIST WebBook. [Link]
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Nucleophilic substitution in nitroarenes: a general corrected mechanism. SpringerLink. [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. The Royal Society of Chemistry. [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines. SciSpace. [Link]
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Using spectroscopy to determine purity. Dynamic Science. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? National Institutes of Health. [Link]
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Nucleophilic substitution in nitroarenes: a general corrected mechanism. ResearchGate. [Link]
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How to identify an unknown compound with spectroscopic data? Stack Exchange. [Link]
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5-Nitro-2-(piperidin-1-yl)benzaldehyde. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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2-Fluoro-5-nitrobenzaldehyde. ChemSrc. [Link]
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Spectrometric Identification of Organic Compounds. quimicafundamental.net. [Link]
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Identifying Organic Molecules Using Spectroscopy: Practice Problems. Study.com. [Link]
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Enamine. Wikipedia. [Link]
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The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis. [Link]
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Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. [Link]
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A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. ResearchGate. [Link]
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Spectroscopy Problems. University of Colorado Boulder. [Link]
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Enamines - Formation, Properties, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
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Crystal structure of this compound, C11H12N2O3. ResearchGate. [Link]
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Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. MDPI. [Link]
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Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Validation of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde by High-Performance Liquid Chromatography
Introduction: The Imperative for Purity in Advanced Chemical Synthesis
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in medicinal chemistry and materials science. Its unique structure, featuring an electron-withdrawing nitro group and an electron-donating pyrrolidine moiety, makes it a valuable precursor for synthesizing complex heterocyclic compounds with potential therapeutic activities. In any research or drug development pipeline, the purity of such a starting material is not merely a quality metric; it is the foundation upon which the reliability, reproducibility, and safety of all subsequent experiments and products are built.
This guide provides an in-depth, scientifically grounded protocol for the purity validation of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the methodological choices, present a robust, self-validating protocol, and objectively compare HPLC with alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of purity assessment for advanced chemical intermediates.
Part 1: The Gold Standard - Purity Determination by Reverse-Phase HPLC (RP-HPLC)
For a moderately polar, non-volatile organic molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent analytical technique for purity assessment.[1] Its high resolving power, sensitivity, and robustness make it ideal for separating the main compound from structurally similar process-related impurities or degradation products.
The Principle of Separation: A Tale of Polarity
The core of this method relies on the partitioning of the analyte between a nonpolar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[2] The this compound molecule, with its aromatic ring and alkyl groups, exhibits significant hydrophobic character, leading to its retention on the C18 column. By carefully controlling the composition of the mobile phase, we can modulate this retention, allowing for the separation of compounds with even minor differences in polarity.
Expert Rationale: Designing a Validated HPLC Method
A robust analytical method is not a matter of chance; it is the product of deliberate, scientifically-informed decisions.
-
Column Selection (Stationary Phase): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and the logical first choice. Its dense hydrophobic environment provides strong retention for the aromatic core of the analyte. For potentially challenging separations involving isomers, a Phenyl-Hexyl column could be considered as an alternative, as it offers secondary π-π interactions that can enhance selectivity for aromatic compounds.[3]
-
Mobile Phase Selection: A gradient elution using water and acetonitrile is proposed. Acetonitrile is favored over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency. A gradient, starting with a higher water concentration and gradually increasing the acetonitrile content, is crucial. This ensures that highly polar, early-eluting impurities are well-retained and resolved at the beginning of the run, while more nonpolar, late-eluting impurities are efficiently eluted from the column in a reasonable time, yielding sharp, symmetrical peaks.
-
Detector Selection: The presence of the nitrobenzaldehyde chromophore makes UV-Vis detection the ideal choice. The extended conjugation across the aromatic system results in strong absorbance in the UV region. A detection wavelength of 254 nm is a common and effective choice for nitroaromatic compounds, offering a good balance of sensitivity for the main analyte and potential impurities.[4][5]
-
Method Validation: The entire process is underpinned by the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines.[6][7] This ensures the method is fit for its intended purpose. Key parameters include specificity, linearity, accuracy, precision, and robustness.[8]
Workflow for HPLC Purity Validation```dot
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: An Integrated Approach to Purity Validation
For the routine, high-throughput purity validation of this compound, a well-developed and validated RP-HPLC method is unequivocally the technique of choice . It offers the best combination of resolution, sensitivity, robustness, and cost-effectiveness for quality control in both research and industrial settings.
However, a truly comprehensive purity profile is often achieved through an orthogonal approach. LC-MS is an invaluable partner to HPLC for the definitive identification of any unknown impurities detected during analysis. qNMR serves a critical role in the characterization of primary reference standards, providing structural confirmation and absolute purity, while GC-MS is essential for controlling volatile and semi-volatile impurities that HPLC might miss. By understanding the strengths and limitations of each technique, scientists can deploy the most appropriate tool for the task, ensuring the highest standards of chemical purity and scientific integrity.
References
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- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 8. Analytical methods validation as per ich & usp | PPT [slideshare.net]
A Senior Application Scientist's Guide to Purity Analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This stringent requirement extends to all precursors and intermediates, such as 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, a key building block in the synthesis of more complex molecules. The presence of even trace impurities—be it unreacted starting materials, isomeric byproducts, or degradation products—can significantly impact the yield, safety, and efficacy of the final drug product. Therefore, the selection and validation of analytical methods for purity determination are cornerstones of robust quality control.[1][2][3]
This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for methodological choices, ensuring that every protocol is a self-validating system for generating reliable and reproducible data.[1][4]
Comparative Analysis of Key Analytical Methods
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific information required. For this compound, a substituted aromatic nitro compound, several high-fidelity techniques are applicable. The most powerful and commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.[5][6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[6] | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[6][7] | Absorption of radiofrequency by atomic nuclei in a magnetic field; signal area is directly proportional to the number of nuclei.[8] |
| Information Provided | Retention time (identity), peak area (% purity), detection of non-volatile and thermally unstable impurities. | Retention time (identity), mass spectrum (structural confirmation), identification of volatile and semi-volatile impurities.[9] | Absolute purity determination without a specific reference standard of the analyte, unambiguous structural confirmation, and identification of impurities.[10][11] |
| Sensitivity | High (typically ppm levels). | Very High (ppb to ppm levels). | Moderate (requires mg-scale sample). |
| Quantitation | Excellent, industry standard for purity and assay. Requires a reference standard for the main component. | Good, but can be more variable than HPLC. Often used for impurity identification and semi-quantitation. | Excellent (primary ratio method). Provides a direct measure of purity against a certified internal standard.[12] |
| Advantages | Robust, highly reproducible, and suitable for a wide range of compounds, including those that are not volatile or are thermally labile.[1] | Exceptional specificity from mass spectrometric detection, ideal for definitive identification of unknown volatile impurities.[7][13] | Non-destructive, provides structural and quantitative data in a single experiment, and does not require an identical standard of the analyte for quantification.[10][11] |
| Limitations | Requires a reference standard for accurate quantification of the main peak. Method development can be time-consuming. | Limited to thermally stable and volatile compounds. The high energy of the ion source can sometimes cause fragmentation of the parent molecule. | Lower sensitivity compared to chromatographic methods. Potential for peak overlap in complex mixtures can complicate quantification.[8] |
Deep Dive into Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the gold standard for pharmaceutical purity analysis due to its high resolution, reproducibility, and versatility.[1] For an aromatic nitro compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Experimental Choices:
-
Stationary Phase: An Agilent ZORBAX Phenyl-Hexyl or equivalent C18 column is selected. The phenyl-hexyl phase provides an alternative selectivity to a standard C18 column through π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte, which can be advantageous for separating aromatic and nitroaromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. A gradient elution (as opposed to isocratic) is chosen to ensure that both moderately polar compounds (the main analyte) and any potential non-polar or highly polar impurities are eluted efficiently within a reasonable runtime, resulting in sharp peaks.
-
Detector: A UV-Vis detector set at 254 nm is optimal. The nitrobenzaldehyde chromophore exhibits strong absorbance at this wavelength, providing high sensitivity for both the main component and related impurities.
Caption: Workflow for HPLC purity determination.
-
Mobile Phase Preparation: Prepare Mobile Phase A as HPLC-grade water and Mobile Phase B as HPLC-grade acetonitrile. Degas both solvents thoroughly.
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
-
Analysis: Inject the sample solution and integrate all peaks in the resulting chromatogram. Calculate the purity using the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] It is particularly useful for detecting residual solvents or volatile synthetic byproducts that may not be apparent by HPLC.
Causality Behind Experimental Choices:
-
Technique: Gas chromatography is suitable because benzaldehyde and its derivatives are sufficiently volatile and thermally stable.[14][15] Coupling it with a mass spectrometer provides definitive identification of separated components based on their unique mass fragmentation patterns.[9]
-
Column: A low-bleed, mid-polarity capillary column (e.g., a 5% phenyl-polysiloxane phase) offers excellent resolving power for a wide range of aromatic compounds.
-
Temperature Program: A programmed temperature ramp is essential. It starts at a low temperature to resolve highly volatile impurities (like residual solvents) and gradually increases to elute the main analyte and any higher-boiling impurities.
-
Ionization: Electron Ionization (EI) is the standard method. It provides reproducible fragmentation patterns that can be compared against established mass spectral libraries (e.g., NIST) for confident impurity identification.
Caption: Workflow for GC-MS impurity identification.
-
Sample Preparation: Accurately weigh about 5 mg of the sample into a GC vial. Dissolve in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection: 1 µL with a 50:1 split ratio.
-
Oven Program:
-
Initial temperature: 60 °C (hold for 2 min).
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Following the run, analyze the total ion chromatogram (TIC). For each impurity peak, examine the mass spectrum and compare it against a spectral library for identification.
Quantitative NMR (qNMR): The Absolute Purity Standard
While chromatographic methods provide relative purity (area %), qNMR can determine the absolute purity (weight %) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[10][12] This makes it a primary analytical method.
Causality Behind Experimental Choices:
-
Principle: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of protons generating that signal.[8] By using a stable, non-interfering internal standard with a known concentration, a direct and highly accurate purity value can be calculated.
-
Internal Standard: A high-purity, stable compound with simple, sharp signals that do not overlap with the analyte's signals is chosen. Maleic anhydride or 1,3,5-trimethoxybenzene are excellent choices. It must be accurately weighed.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is a good choice for its high solubilizing power.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1, typically 5 times the longest T1 relaxation time of any proton being quantified) is critical. This allows all protons to fully relax back to equilibrium before the next pulse, ensuring the signal intensity is truly proportional to the proton count.
Caption: Workflow for absolute purity by qNMR.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound (W_analyte) into a clean vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride, P_std = 99.9%) (W_std) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to a clean NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 seconds (ensure this is >5x T1).
-
Acquisition Time: ~4 seconds.
-
Number of Scans: 16-64 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std). Note the number of protons for each signal (N_analyte and N_std).
-
-
Purity Calculation: Use the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
P = Purity
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
Conclusion
No single analytical method provides a complete purity profile. A multi-faceted approach is essential for robust quality control in drug development. For this compound, HPLC serves as the primary method for routine purity testing and quantification of known impurities. GC-MS is an invaluable orthogonal technique for identifying volatile impurities and residual solvents that might otherwise be missed. Finally, qNMR provides an absolute, direct measure of purity, serving as a primary method to qualify reference standards and offer definitive structural confirmation. Employing these methods in concert ensures a comprehensive understanding of the compound's purity, aligning with the stringent requirements of regulatory bodies and safeguarding the quality of the final pharmaceutical product.[2][16]
References
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Retrieved January 11, 2026, from [Link]
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Analytical Method Validation in Pharmaceutical Quality Assurance. (2024, January 26). ND Global. Retrieved January 11, 2026, from [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Veeprho. Retrieved January 11, 2026, from [Link]
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Analytical method validation: A brief review. (n.d.). Retrieved January 11, 2026, from [Link]
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Quality Control Analytical Methods: Method Validation. (2016). International journal of pharmaceutical compounding, 20(5), 381–386. Retrieved January 11, 2026, from [Link]
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Kauzlarich, S. M., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(6), 780-783. Retrieved January 11, 2026, from [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9221. Retrieved January 11, 2026, from [Link]
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Quantitative 1H NMR methodology for purity assay with high accuracy. (2023, September 13). ResearchGate. Retrieved January 11, 2026, from [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). International Journal of Pharmaceutical Research and Applications. Retrieved January 11, 2026, from [Link]
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Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology. Retrieved January 11, 2026, from [Link]
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Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent. Retrieved January 11, 2026, from [Link]
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Confident pharmaceutical impurity profiling using high-res mass spec. (n.d.). Separation Science. Retrieved January 11, 2026, from [Link]
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What are the optimal conditions for GC analysis of benzaldehyde? (2014, September 13). ResearchGate. Retrieved January 11, 2026, from [Link]
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Unambiguous Structural Confirmation of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: A Comparative Guide to 2D NMR-Based Elucidation
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural verification of novel compounds is a cornerstone of scientific rigor and a prerequisite for further development. For molecules such as 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic compound with potential applications in medicinal chemistry, seemingly minor isomeric possibilities can lead to vastly different biological activities and safety profiles. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides a foundational overview of the proton and carbon environments, it often falls short in providing the definitive connectivity information required for absolute structural confirmation, especially in complex or crowded spectral regions.
This technical guide presents a comprehensive, data-driven approach to the structural elucidation of this compound, leveraging the power of two-dimensional NMR (2D NMR) spectroscopy. We will objectively compare the information gleaned from a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to demonstrate how these techniques, when used in concert, provide an irrefutable confirmation of the compound's constitution. This guide is intended for researchers, scientists, and drug development professionals who seek to apply advanced NMR methodologies for the robust characterization of organic molecules.
The Challenge: Beyond 1D NMR for Isomeric Disambiguation
The primary challenge in confirming the structure of this compound lies in definitively establishing the substitution pattern on the aromatic ring and the precise connectivity of the pyrrolidine and aldehyde moieties. While 1D ¹H and ¹³C NMR can suggest the presence of the key functional groups, they cannot, in isolation, unambiguously distinguish between potential isomers. For instance, a simple transposition of the nitro and aldehyde groups would yield a significantly different molecule with potentially altered reactivity and biological function. 2D NMR spectroscopy overcomes this limitation by revealing through-bond correlations between nuclei, effectively mapping the molecular framework.[1][2][3]
Experimental Rationale and Protocol
To achieve a comprehensive structural assignment, a series of 2D NMR experiments were chosen, each providing a unique piece of the structural puzzle.
-
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[4][5] This is instrumental in piecing together adjacent proton networks, such as those within the aromatic ring and the pyrrolidine ring.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms.[5][6] It provides a clear and unambiguous assignment of which proton is bonded to which carbon, simplifying the interpretation of both the ¹H and ¹³C spectra.
-
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[5][7] HMBC is often the key to connecting disparate spin systems and confirming the placement of quaternary carbons and functional groups.
Experimental Workflow
Caption: Key COSY correlations for this compound.
-
A clear cross-peak is observed between the proton at ~7.5 ppm (H-3) and the proton at ~8.2 ppm (H-4), confirming their ortho relationship on the aromatic ring.
-
The protons of the pyrrolidine ring show the expected correlations, with the α-protons (~3.4 ppm) coupled to the β-protons (~2.0 ppm).
-
Crucially, the aldehyde proton (~9.8 ppm) and the aromatic proton at ~8.0 ppm (H-6) do not show COSY correlations to other protons, consistent with their proposed structural locations.
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum provides direct one-bond proton-carbon correlations, allowing for the definitive assignment of protonated carbons.
HSQC Correlation Summary
| Proton (¹H, ppm) | Correlated Carbon (¹³C, ppm) | Assignment |
| ~7.5 | ~125 | C-3/H-3 |
| ~8.2 | ~128 | C-4/H-4 |
| ~8.0 | ~118 | C-6/H-6 |
| ~9.8 | ~190 | Aldehyde C/H |
| ~3.4 | ~53 | Pyrrolidine Cα/Hα |
| ~2.0 | ~26 | Pyrrolidine Cβ/Hβ |
This experiment confirms the initial assignments from the 1D spectra and provides a solid foundation for the more complex HMBC analysis.
HMBC Analysis: Assembling the Molecular Skeleton
The HMBC spectrum is the final and most critical piece of evidence, revealing long-range (2- and 3-bond) correlations that connect the individual spin systems and confirm the positions of non-protonated (quaternary) carbons.
Caption: Key HMBC correlations confirming the structure.
-
Confirmation of Aldehyde Position: The aldehyde proton (~9.8 ppm) shows a strong correlation to the quaternary carbon at ~155 ppm (C-1) and a weaker correlation to the carbon at ~120 ppm (C-2). This definitively places the aldehyde group at C-1.
-
Confirmation of Pyrrolidine Position: The α-protons of the pyrrolidine ring (~3.4 ppm) show a strong correlation to the carbon at ~120 ppm (C-2) and a correlation to C-3 (~125 ppm). This confirms the attachment of the pyrrolidine ring at the C-2 position.
-
Confirmation of Nitro Group Position: The aromatic proton H-4 (~8.2 ppm) shows correlations to C-2 and the quaternary carbon at ~140 ppm (C-5). Similarly, H-6 (~8.0 ppm) shows a correlation to C-5. These correlations firmly establish the position of the nitro group at C-5.
Conclusion: A Self-Validating System for Structural Integrity
The collective evidence from the COSY, HSQC, and HMBC experiments provides a self-validating and unambiguous confirmation of the structure of this compound. The COSY data established the proton-proton connectivities within the aromatic and pyrrolidine rings. The HSQC spectrum then provided direct proton-carbon attachments. Finally, the crucial long-range correlations from the HMBC spectrum pieced together the entire molecular framework, confirming the substitution pattern on the aromatic ring and the precise locations of the functional groups.
This systematic approach, which moves from direct correlations to long-range connectivities, represents a robust and reliable methodology for the structural elucidation of complex organic molecules. By employing this suite of 2D NMR techniques, researchers can move forward with confidence in the structural integrity of their compounds, a critical step in the journey from discovery to application.
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A Comparative Analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde and 5-Nitro-2-(piperidin-1-yl)benzaldehyde for Chemical Research
A Detailed Examination of Structurally Similar Scaffolds for Drug Discovery and Materials Science
In the landscape of medicinal chemistry and materials science, the subtle modification of a molecular scaffold can lead to profound differences in biological activity, physicochemical properties, and reactivity. This guide provides a comparative analysis of two closely related aromatic aldehydes: 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde and 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Both compounds are valuable building blocks, featuring a nitro-activated aromatic ring ripe for further functionalization. The core difference lies in the saturated heterocycle attached to the C2 position—a five-membered pyrrolidine ring versus a six-membered piperidine ring. This distinction, while seemingly minor, has significant implications for the molecule's overall shape, flexibility, and properties.
Pyrrolidine and piperidine are classified as "privileged scaffolds" in drug design, appearing frequently in a wide array of biologically active compounds.[1][2] Their inclusion in a molecule can introduce a basic nitrogen atom, crucial for target engagement and for modulating properties like solubility, while also providing a three-dimensional framework.[2]
Molecular Structure and Physicochemical Properties: A Tale of Two Rings
The foundational difference between these two molecules is the size and conformational nature of the saturated heterocycle. The piperidine ring, in 5-Nitro-2-(piperidin-1-yl)benzaldehyde, typically adopts a rigid chair conformation.[3][4] In contrast, the pyrrolidine ring in its counterpart is more flexible, adopting various envelope and twist conformations.[1] This difference in rigidity versus flexibility can be a critical factor in drug design, where a rigid structure might offer higher binding affinity through conformational restriction, while a flexible one may allow for better adaptation to a binding site.[1]
From an electronic standpoint, both the pyrrolidine and piperidine groups are electron-donating via the nitrogen lone pair, which influences the reactivity of the aromatic ring and the benzaldehyde moiety. They are both strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern.[2] However, a key differentiator is lipophilicity; piperidine is inherently more lipophilic than pyrrolidine.[1][2] This can be strategically used to modulate a compound's solubility, cell permeability, and potential for off-target hydrophobic interactions.[1]
| Property | This compound | 5-Nitro-2-(piperidin-1-yl)benzaldehyde |
| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 220.23 g/mol | 234.25 g/mol [5] |
| Appearance | Solid (predicted) | Orange Solid[3] |
| Melting Point | Not reported | 115 °C (388 K)[3] |
| Predicted logP | Lower (more hydrophilic) | Higher (more lipophilic)[1][2] |
| Conformational Flexibility | Higher (envelope/twist conformations)[1] | Lower (prefers rigid chair conformation)[1] |
Synthesis and Reactivity: A Common Pathway
A plausible and efficient route for the synthesis of both compounds is through a nucleophilic aromatic substitution (SNA_r) reaction. The starting material, 2-chloro-5-nitrobenzaldehyde, possesses a chlorine atom that is activated towards substitution by the strongly electron-withdrawing nitro group in the para position.
The reaction involves the displacement of the chloride by either pyrrolidine or piperidine. This reaction is typically carried out in a suitable solvent such as ethanol, often in the presence of a mild base like sodium bicarbonate to neutralize the HCl generated during the reaction.[3]
The reactivity of the aldehyde group in both final products is a key feature for further synthetic modifications. It can undergo a variety of classical aldehyde reactions, such as Schiff base formation with primary amines, reductions to form benzyl alcohols, and oxidations to yield carboxylic acids.[6] The electron-donating nature of the amino substituent (pyrrolidine or piperidine) can slightly modulate the electrophilicity of the aldehyde carbon, but it remains a highly versatile functional group for building more complex molecules.
Representative Experimental Protocol: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde
This protocol is adapted from a documented synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde.[3] A similar procedure can be employed for the pyrrolidine analogue by substituting piperidine with an equimolar amount of pyrrolidine.
-
Reaction Setup: To a solution of 2-chloro-5-nitrobenzaldehyde (e.g., 8.0 g) in distilled ethanol, add piperidine (1.05 equivalents) and sodium hydrogenocarbonate (NaHCO₃, 1.05 equivalents).
-
Reflux: Heat the mixture to reflux under a moisture-protected atmosphere (e.g., using a drying tube) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of a suitable organic solvent like dichloromethane.
-
Extraction: Wash the organic solution twice with water. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/hexane) to yield the pure product. A yield of approximately 85% has been reported for the piperidine derivative.[3]
Spectroscopic Properties: Predicted Differences
-
¹H NMR: The proton signals for the saturated heterocycle will be distinct. The piperidine ring will typically show more complex multiplets for its methylene protons due to the rigid chair conformation, while the more flexible pyrrolidine ring may show broader or simpler signals. The chemical shifts of the protons alpha to the nitrogen will be in a similar region for both compounds.
-
¹³C NMR: The number of signals and their chemical shifts for the carbons of the heterocycle will be different, reflecting the five-membered versus six-membered ring structures.
Implications in Medicinal Chemistry and Drug Development
The choice between a pyrrolidine and piperidine scaffold is a common strategy in drug optimization, a practice known as "scaffold hopping".[2] This substitution can have a profound impact on a compound's biological activity, metabolic stability, and pharmacokinetic profile.[2]
Pyrrolidine and piperidine derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[7][8] The core structure of 5-nitro-2-aminobenzaldehyde is a precursor for various heterocyclic compounds, such as quinolines, which are important pharmacophores.[9] The nitro group itself can be a key interaction point in a binding site or can be reduced in situ to an amino group, enabling further reactions or interactions.[9][10]
The greater rigidity of the piperidine ring can be advantageous for achieving high binding affinity if the target requires a specific conformation.[1] Conversely, the flexibility of the pyrrolidine ring may be beneficial when conformational adaptability is needed for target engagement or when a more hydrophilic profile is desired to improve solubility or reduce off-target toxicity.[1]
Conclusion
This compound and 5-Nitro-2-(piperidin-1-yl)benzaldehyde are valuable and versatile chemical building blocks. While they share a common reactive core, the choice between the five-membered pyrrolidine and the six-membered piperidine heterocycle offers a strategic tool for fine-tuning molecular properties. The piperidine derivative provides a more rigid and lipophilic scaffold, whereas the pyrrolidine analogue offers greater conformational flexibility and hydrophilicity. For researchers in drug discovery and materials science, understanding these subtle yet significant differences is key to rationally designing molecules with desired physicochemical, biological, and pharmacokinetic profiles. The selection between these two scaffolds should be guided by the specific requirements of the target system, whether it be a biological receptor or a material with tailored properties.
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Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). Available from: [Link]
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World Journal of Pharmaceutical Research. Emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (2014). Available from: [Link]
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Fine Chemical Engineering. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Available from: [Link]
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Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). National Institutes of Health. Available from: [Link]
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PubMed. 5-Nitro-2-(piperidin-1-yl)benzaldehyde. (2009). Available from: [Link]
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UCL Discovery. Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. Available from: [Link]
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MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2018). Available from: [Link]
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Molecules. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). National Institutes of Health. Available from: [Link]
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A Comparative Guide to the Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: A Benchmarking Study
Abstract: This guide provides a comprehensive analysis of synthetic routes to 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, a key intermediate in pharmaceutical research. We benchmark a well-established literature protocol involving nucleophilic aromatic substitution against an optimized method utilizing phase-transfer catalysis. Through detailed experimental protocols and comparative data analysis, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to select the most efficient and scalable synthetic strategy. We will delve into the mechanistic rationale behind each approach, offering a critical evaluation of yield, purity, reaction kinetics, and overall process viability.
Introduction: The Significance of this compound
This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its functional group handles—an aldehyde for further elaboration and a nitro group that can be readily reduced to an amine—make it a versatile synthon in medicinal chemistry. The core 2-(pyrrolidin-1-yl)benzaldehyde scaffold is found in molecules explored for their activity as kinase inhibitors and other targeted therapies.
Given its importance, the efficient and reliable synthesis of this intermediate is of paramount concern for process development and discovery chemistry labs. The most common route involves the nucleophilic aromatic substitution (SNAr) of a halogen on a nitro-activated benzene ring. This guide benchmarks a conventional SNAr protocol against a refined method designed to enhance reaction efficiency and simplify work-up procedures.
The Benchmark Protocol: A Conventional SNAr Approach
The established literature method for synthesizing this compound relies on the reaction of 2-fluoro-5-nitrobenzaldehyde with pyrrolidine. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a base like potassium carbonate (K2CO3) to act as a scavenger for the hydrofluoric acid (HF) byproduct.
The mechanism is a classic SNAr reaction. The electron-withdrawing nitro group, positioned para to the fluorine atom, strongly activates the aromatic ring towards nucleophilic attack. Pyrrolidine attacks the carbon atom bearing the fluorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the nitro group. The subsequent loss of the fluoride leaving group restores the aromaticity of the ring, yielding the desired product.
While effective, this standard protocol has notable limitations:
-
High-Boiling Point Solvents: The use of DMF or DMSO complicates product isolation and solvent removal, often requiring high-vacuum distillation. These solvents are also under increasing scrutiny for their toxicity.
-
Reaction Time: The reaction can be sluggish, often requiring elevated temperatures and extended reaction times for completion.
-
Work-up: The work-up procedure can be cumbersome, involving quenching with large volumes of water, which can sometimes lead to product precipitation issues.
An Optimized Approach: Phase-Transfer Catalysis
To address the shortcomings of the benchmark method, we developed an optimized protocol employing phase-transfer catalysis (PTC). This approach avoids the use of high-boiling polar aprotic solvents and can significantly accelerate the reaction rate.
Rationale for Optimization: The core of the PTC method involves a biphasic system, typically an organic solvent (e.g., toluene) and an aqueous solution of the base (e.g., potassium carbonate). The phase-transfer catalyst, a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the transport of the carbonate anion from the aqueous phase into the organic phase. This "naked" carbonate anion is a much stronger base in the organic phase, efficiently deprotonating the pyrrolidine-HF adduct and driving the reaction forward.
This strategy offers several advantages:
-
Solvent Choice: Toluene is a lower-boiling, less toxic, and more environmentally benign solvent than DMF. Its removal post-reaction is straightforward.
-
Enhanced Reactivity: The use of a phase-transfer catalyst can lead to a significant increase in the reaction rate, allowing for lower reaction temperatures or shorter reaction times.
-
Simplified Work-up: A simple phase separation followed by washing of the organic layer is often sufficient, streamlining the purification process.
Experimental Protocols & Workflow
The following sections provide detailed, step-by-step methodologies for both the benchmark and optimized syntheses.
General Experimental Details
All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Product purity was determined by High-Performance Liquid Chromatography (HPLC) analysis.
Workflow Overview
A Comparative Guide to the Analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde and its Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, a key intermediate in medicinal chemistry and organic synthesis. We will explore its synthesis, purification, and comprehensive analytical characterization. Furthermore, we will objectively compare its performance and synthetic utility against two viable alternatives: 2-Fluoro-5-nitrobenzaldehyde and 4-(pyrrolidin-1-yl)benzaldehyde. This document is designed to equip researchers with the necessary data and insights to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Substituted Nitrobenzaldehydes
This compound belongs to a class of aromatic compounds that are of significant interest in drug discovery and materials science. The presence of the nitro group, a strong electron-withdrawing group, and the pyrrolidine moiety, an electron-donating group, creates a unique electronic environment within the molecule. This "push-pull" system often imparts desirable properties, influencing reactivity, and biological activity. These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic structures, which are scaffolds for a wide range of pharmacologically active agents.
The purity and well-defined structure of such intermediates are paramount for the successful and reproducible synthesis of target molecules. A comprehensive Certificate of Analysis (CoA) not only confirms the identity and purity of a compound but also provides a baseline for its reactivity and potential side reactions.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient method involves the reaction of 2-Fluoro-5-nitrobenzaldehyde with pyrrolidine. The fluorine atom at the ortho position to the nitro group is highly activated towards nucleophilic displacement.
Experimental Protocol: Synthesis
Materials:
-
2-Fluoro-5-nitrobenzaldehyde (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-Fluoro-5-nitrobenzaldehyde in DMF, add potassium carbonate.
-
Slowly add pyrrolidine to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Rationale behind Experimental Choices
The choice of DMF as a solvent is crucial as it is a polar aprotic solvent that can solvate the potassium carbonate and facilitate the nucleophilic attack of pyrrolidine. Potassium carbonate acts as a base to neutralize the hydrofluoric acid formed during the reaction, driving the equilibrium towards the product. The elevated temperature increases the reaction rate.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
Analytical Characterization: A Representative Certificate of Analysis
While a complete set of experimentally-derived data for this compound is not publicly available, we can predict its analytical characteristics based on the known data of structurally similar compounds. The following represents a predicted Certificate of Analysis.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | Expected to be in the range of 100-120 °C |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Spectroscopic Data (Predicted)
1H NMR (400 MHz, CDCl₃):
-
δ 9.8 (s, 1H, -CHO) : The aldehyde proton is expected to be a singlet in the downfield region.
-
δ 8.2 (d, 1H, Ar-H) : The proton ortho to the nitro group.
-
δ 8.0 (dd, 1H, Ar-H) : The proton meta to the nitro group and ortho to the aldehyde.
-
δ 6.9 (d, 1H, Ar-H) : The proton ortho to the pyrrolidine group.
-
δ 3.4 (t, 4H, -NCH₂-) : The methylene protons of the pyrrolidine ring adjacent to the nitrogen.
-
δ 2.0 (m, 4H, -CH₂CH₂-) : The other methylene protons of the pyrrolidine ring.
13C NMR (100 MHz, CDCl₃):
-
δ 188.0 (-CHO)
-
δ 155.0 (C-N)
-
δ 140.0 (C-NO₂)
-
δ 128.0 (Ar-C)
-
δ 125.0 (Ar-C)
-
δ 115.0 (Ar-C)
-
δ 110.0 (Ar-C)
-
δ 50.0 (-NCH₂-)
-
δ 25.0 (-CH₂CH₂-)
FT-IR (KBr, cm⁻¹):
-
~2850, ~2750 : C-H stretch of the aldehyde.
-
~1680 : C=O stretch of the aldehyde.
-
~1580, ~1340 : Asymmetric and symmetric N-O stretches of the nitro group.
-
~1250 : C-N stretch.
Mass Spectrometry (EI):
-
m/z 220 [M]⁺ : Molecular ion peak.
-
m/z 191 [M-CHO]⁺ : Loss of the formyl group.
-
m/z 174 [M-NO₂]⁺ : Loss of the nitro group.
Purity Analysis by HPLC
A reverse-phase HPLC method can be employed to determine the purity of this compound.
Experimental Protocol: HPLC Analysis
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase.
This method should provide good separation of the main compound from potential impurities, such as the starting material or side-products.[1]
Comparison with Synthetic Alternatives
The choice of a synthetic building block is often a trade-off between reactivity, availability, and the specific requirements of the target molecule. Here, we compare this compound with two alternatives.
2-Fluoro-5-nitrobenzaldehyde
This compound is the precursor in our proposed synthesis of the primary topic.
-
Advantages: Readily available and highly reactive towards nucleophilic aromatic substitution.[2] The fluorine atom is an excellent leaving group in SNAr reactions.
-
Disadvantages: It lacks the electron-donating pyrrolidine group, which might be essential for the desired electronic properties or biological activity of the final product.
4-(Pyrrolidin-1-yl)benzaldehyde
This isomer offers a different substitution pattern.
-
Advantages: The pyrrolidine group is para to the aldehyde, which strongly influences the electronic properties of the aromatic ring through resonance. This can be beneficial for certain reactions or for tuning the pharmacological profile of a molecule.[3][4]
-
Disadvantages: The synthesis might require different starting materials and strategies. The nitro group is absent, which might be a desired functionality for further transformations or for its electron-withdrawing properties.
Comparative Data Summary
| Feature | This compound | 2-Fluoro-5-nitrobenzaldehyde | 4-(Pyrrolidin-1-yl)benzaldehyde |
| Molecular Formula | C₁₁H₁₂N₂O₃ | C₇H₄FNO₃ | C₁₁H₁₃NO |
| Molecular Weight | 220.23 | 169.11 | 175.23 |
| Key Functional Groups | Aldehyde, Nitro, Tertiary Amine | Aldehyde, Nitro, Fluoro | Aldehyde, Tertiary Amine |
| Reactivity | Activated for both electrophilic and nucleophilic reactions on the aldehyde. The pyrrolidine ring can be susceptible to oxidation. | Highly activated for SNAr at the 2-position. Aldehyde reactivity is enhanced by the nitro group. | The aldehyde is activated by the electron-donating pyrrolidine group. The aromatic ring is activated towards electrophilic substitution. |
| Synthetic Utility | Building block for complex heterocycles requiring the specific ortho/para relationship of the functional groups. | Precursor for a variety of 2-substituted 5-nitrobenzaldehyde derivatives. | Intermediate for compounds where a para-amino- substituted benzaldehyde is required.[5] |
Visualizing the Synthetic and Analytical Workflows
To further clarify the processes described, the following diagrams illustrate the synthesis and analytical characterization workflows.
Caption: Synthetic workflow for this compound.
Sources
Distinguishing between isomers of nitro-pyrrolidinyl-benzaldehyde
An Application Scientist's Guide to Distinguishing Isomers of Nitro-pyrrolidinyl-benzaldehyde
In the realm of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Constitutional isomers, molecules sharing an identical molecular formula but differing in the connectivity of their atoms, can exhibit vastly different biological activities and physicochemical properties.[1][2] This guide provides a comprehensive, experimentally-grounded framework for distinguishing between key isomers of nitro-pyrrolidinyl-benzaldehyde, a scaffold of interest in medicinal chemistry.
We will focus on a comparative analysis of two representative constitutional isomers: 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde (Isomer A) and 2-nitro-4-(pyrrolidin-1-yl)benzaldehyde (Isomer B) . While both share the molecular formula C₁₁H₁₂N₂O₃, the differential placement of the nitro group profoundly influences their electronic and steric environments, providing the basis for their analytical differentiation.
The Isomeric Challenge: Why Position Matters
The distinction between isomers like A and B is critical. A change in substituent position can alter a molecule's dipole moment, its ability to form intra- or intermolecular hydrogen bonds, and its overall shape. These molecular-level differences directly impact bulk properties such as polarity, solubility, and crystal packing, as well as biological properties like receptor binding affinity. An analytical workflow must therefore leverage techniques sensitive to these subtle, yet significant, structural variations.
Caption: Isomers A and B share a molecular formula but differ in atom connectivity.
A Multi-Pronged Analytical Strategy
A robust identification strategy does not rely on a single technique. Instead, it integrates complementary data from both spectroscopic and chromatographic methods. Spectroscopy provides a detailed fingerprint of the molecular structure, while chromatography confirms purity and differentiates isomers based on their physical interactions with a stationary and mobile phase.
Caption: Integrated workflow for the definitive identification of isomers.
Part 1: Spectroscopic Differentiation
Spectroscopic techniques are indispensable for elucidating molecular structure.[3] By probing how molecules interact with electromagnetic radiation, we can deduce their precise atomic arrangement.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and splitting patterns of the aromatic protons are uniquely sensitive to the electronic effects of neighboring substituents. The aldehyde proton is also highly diagnostic, typically appearing far downfield (~10 ppm).[4][5]
-
Causality: The pyrrolidinyl group is a strong electron-donating group (EDG) via resonance, increasing electron density at the ortho and para positions. The nitro group is a potent electron-withdrawing group (EWG) through both resonance and induction, deshielding nearby protons. The aldehyde group is also an EWG. The interplay of these effects creates a unique electronic environment for each proton on the benzene ring.
Expected ¹H NMR Spectral Data (in CDCl₃, 300 MHz)
| Proton Assignment | Isomer A (3-nitro-4-pyrrolidinyl) | Isomer B (2-nitro-4-pyrrolidinyl) | Rationale |
| Aldehyde (-CHO) | ~9.85 ppm (s) | ~10.3 ppm (s) | In Isomer B, the aldehyde proton is sterically compressed by the ortho-nitro group, causing it to be more deshielded and shifted further downfield. |
| Aromatic H-2 | ~8.05 ppm (d) | - | This proton is ortho to both the aldehyde (EWG) and nitro (EWG) groups, leading to strong deshielding. |
| Aromatic H-5 | ~7.80 ppm (dd) | ~7.1 ppm (dd) | In Isomer A, this proton is meta to the strong EDG and ortho to the aldehyde. In Isomer B, it is ortho to the EDG and meta to both EWGs, resulting in more shielding. |
| Aromatic H-6 | ~6.90 ppm (d) | ~7.3 ppm (d) | In Isomer A, this proton is ortho to the strong EDG, making it highly shielded. In Isomer B, it is meta to the EDG and EWGs. |
| Aromatic H-3 | - | ~7.5 ppm (d) | This proton is adjacent to the nitro group in Isomer B. |
| Pyrrolidine (-CH₂-) | ~3.4-3.6 ppm (m), ~2.0-2.2 ppm (m) | ~3.4-3.6 ppm (m), ~2.0-2.2 ppm (m) | The signals for the pyrrolidine ring itself will be similar but may show subtle shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The positions of the carbonyl (C=O) and nitro (NO₂) stretching frequencies are diagnostic.[6]
-
Causality: The electronic nature of the aromatic ring influences the C=O bond order of the aldehyde. Electron-withdrawing groups tend to increase the C=O stretching frequency. Conjugation with the ring typically lowers it compared to a saturated aldehyde.[4] Steric hindrance can also play a role.
Expected IR Absorption Data (cm⁻¹)
| Vibrational Mode | Isomer A (3-nitro-4-pyrrolidinyl) | Isomer B (2-nitro-4-pyrrolidinyl) | Rationale |
| Aldehyde C=O Stretch | ~1695 cm⁻¹ | ~1710 cm⁻¹ | The strong electron-withdrawing effect of the nitro group is more pronounced on the aldehyde in the ortho position (Isomer B), increasing the C=O bond's frequency.[7] |
| Asymmetric NO₂ Stretch | ~1520 cm⁻¹ | ~1530 cm⁻¹ | Steric hindrance from the adjacent pyrrolidine group in Isomer A may slightly lower the frequency compared to Isomer B. |
| Symmetric NO₂ Stretch | ~1345 cm⁻¹ | ~1355 cm⁻¹ | Similar trend to the asymmetric stretch. |
| Aldehyde C-H Stretch | ~2820, 2730 cm⁻¹ | ~2830, 2740 cm⁻¹ | Two characteristic peaks are expected for the aldehyde C-H stretch.[4] |
Mass Spectrometry (MS)
In MS, both isomers will exhibit the same molecular ion peak (M⁺) corresponding to their shared molecular weight (220.22 g/mol ). However, their fragmentation patterns upon ionization may differ.
-
Causality: The stability of the fragments formed, particularly through α-cleavage (cleavage of the bond between the carbonyl carbon and the ring), can be influenced by the substituent pattern.[6] The "ortho effect," where adjacent groups interact to promote unique fragmentation pathways, can be a key differentiator. For Isomer B, an interaction between the ortho nitro and aldehyde groups could lead to a characteristic loss of a radical (e.g., OH) after rearrangement, a pathway unavailable to Isomer A.
Part 2: Chromatographic Separation
While spectroscopy identifies, chromatography separates. The difference in the net dipole moment between the isomers is the key to their separation using techniques like TLC and HPLC.[8]
-
Principle of Separation: In Isomer A, the electron-donating pyrrolidinyl group and the electron-withdrawing nitro group are adjacent, creating a strong localized dipole. In Isomer B, the substituents are more spread out. This results in Isomer A having a significantly higher overall molecular polarity than Isomer B. This polarity difference dictates the interaction with the stationary phase.
Caption: Polarity dictates separation on a polar stationary phase like silica.
Thin-Layer Chromatography (TLC)
TLC is an excellent first-pass technique to quickly visualize the separation.[9] Using a polar stationary phase (silica gel) and a non-polar mobile phase, the more polar compound will adhere more strongly to the plate and travel a shorter distance.
-
Expected Result: Isomer A (more polar) will have a lower Retention Factor (Rƒ) than Isomer B (less polar).
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative separation with high resolution. For these isomers, a normal-phase setup is ideal.
-
Stationary Phase: Silica or another polar bonded phase.
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane.
-
Expected Result: Isomer B, being less polar, will spend less time interacting with the polar stationary phase and will elute first (shorter retention time, tR). The more polar Isomer A will have a longer retention time.
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation
-
Accurately weigh 5-10 mg of the isomer sample.[3]
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Insert the tube into the spectrometer and acquire the spectrum following instrument-specific procedures for locking, shimming, and tuning.[3]
Protocol 2: FTIR-ATR Analysis
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum of the empty, clean crystal.[3]
-
Place a small amount of the solid isomer sample onto the center of the ATR crystal.
-
Apply firm, even pressure with the press arm to ensure good contact.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[3]
Protocol 3: Analytical TLC
-
Prepare a developing chamber (e.g., a covered beaker) containing a piece of filter paper and a solvent system of 30% ethyl acetate in hexane. Allow the chamber to saturate for 10-15 minutes.[9]
-
Dissolve a few milligrams of each isomer (and a co-spot of the mixture) in a small amount of ethyl acetate.
-
Using a capillary tube, carefully spot the solutions onto a silica gel TLC plate, about 1 cm from the bottom edge.[9]
-
Place the plate in the developing chamber, ensuring the solvent level is below the spots.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The compounds should be UV-active.[9]
-
Calculate the Rƒ value for each spot (Rƒ = distance spot traveled / distance solvent traveled).
Conclusion
The constitutional isomers of nitro-pyrrolidinyl-benzaldehyde, while chemically similar, possess unique and exploitable differences in their electronic and steric properties. A combination of ¹H NMR spectroscopy and normal-phase chromatography provides an unambiguous method for their differentiation. ¹H NMR serves as the definitive tool for structural confirmation, revealing distinct chemical shifts and coupling patterns for the aromatic protons. Meanwhile, TLC and HPLC leverage the significant polarity differences between the isomers to achieve effective physical separation. By employing this integrated analytical strategy, researchers can ensure the identity, purity, and quality of their compounds, a critical requirement for successful research and development.
References
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Brunet, E. (2013). Chromatography of the isomers of Nitroanilide. YouTube. Available at: [Link]
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Chemistry Steps. (n.d.). Constitutional Isomers with Practice Problems. Available at: [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
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Brown, W. P. (2025). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Available at: [Link]
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PubMed. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. Available at: [Link]
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Quora. (2023). What spectral technique is used to distinguish between structural isomers? Available at: [Link]
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YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. Available at: [Link]
-
Wizeprep. (2021). How to Identify Constitutional Isomers. YouTube. Available at: [Link]
-
UCL Discovery. (n.d.). Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitro-benzaldehyde-imine. Available at: [Link]
-
Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. Available at: [Link]
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Available at: [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Available at: [Link]
-
Pearson. (n.d.). Constitutional Isomers vs. Stereoisomers Practice Problems. Available at: [Link]
-
Royal Society of Chemistry. (2007). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Nitro-Substituted Benzaldehydes in the Generation of Azomethine Ylides and Retro-1,3-Dipolar Cycloadditions. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]
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A Comparative Guide to the Reactivity of Halonitrobenzaldehydes in Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, halonitrobenzaldehydes stand out as versatile intermediates. Their unique electronic architecture, featuring both a halogen leaving group and strongly electron-withdrawing nitro and aldehyde functionalities, makes them prime candidates for nucleophilic aromatic substitution (SNAr) reactions. This guide offers an in-depth comparison of the reactivity of common halonitrobenzaldehyde isomers, blending theoretical principles with actionable experimental protocols to empower researchers in their synthetic endeavors.
The Decisive Factors: Unpacking the Reactivity of Halonitrobenzaldehydes
The susceptibility of a halonitrobenzaldehyde to nucleophilic attack is not a matter of chance; it is governed by a predictable interplay of electronic and steric factors. The core of this reactivity lies in the stability of the Meisenheimer complex, a resonance-stabilized anionic intermediate formed during the SNAr mechanism.[1] The more stable this intermediate, the lower the activation energy of the reaction, and consequently, the faster the rate of substitution.
Two primary factors dictate the stability of the Meisenheimer complex:
-
The Activating Power of Electron-Withdrawing Groups: The nitro (-NO₂) and aldehyde (-CHO) groups are potent electron-withdrawing groups. They activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance.[1] For this stabilization to be effective, these groups must be positioned ortho or para to the halogen leaving group.[1] A meta positioning offers no such resonance stabilization, rendering the compound significantly less reactive.[1]
-
The Nature of the Halogen Leaving Group: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. Consequently, the electronegativity of the halogen, rather than its leaving group ability in other substitution reactions (like SN1 or SN2), plays a more dominant role. The highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack. This leads to the general reactivity trend for halogens in SNAr reactions: F > Cl > Br > I.
A Tale of Two Isomers: 2-Chloro-5-nitrobenzaldehyde vs. 4-Chloro-3-nitrobenzaldehyde
To illustrate these principles, let's compare the expected reactivity of two common chloronitrobenzaldehyde isomers: 2-chloro-5-nitrobenzaldehyde and 4-chloro-3-nitrobenzaldehyde.
| Isomer | Structure | Analysis of Electronic Effects | Predicted Reactivity |
| 2-Chloro-5-nitrobenzaldehyde | In this isomer, the nitro group is para to the chlorine leaving group. This positioning allows for direct resonance delocalization of the negative charge of the Meisenheimer complex onto the nitro group, providing significant stabilization. The aldehyde group is meta to the chlorine and thus offers less stabilization through resonance, but its inductive effect still contributes to the overall activation of the ring. | High | |
| 4-Chloro-3-nitrobenzaldehyde | Here, the nitro group is ortho to the chlorine atom, which also allows for strong resonance stabilization of the Meisenheimer complex. The aldehyde group is para to the chlorine, further enhancing the stability of the intermediate through resonance. The combined ortho and para activation by two strong electron-withdrawing groups makes this isomer highly reactive. | Very High |
Based on this analysis, 4-chloro-3-nitrobenzaldehyde is predicted to be more reactive than 2-chloro-5-nitrobenzaldehyde in nucleophilic aromatic substitution reactions. The synergistic ortho and para activation from the nitro and aldehyde groups in the 4-chloro-3-nitro isomer provides superior stabilization for the Meisenheimer intermediate compared to the para-nitro and meta-aldehyde arrangement in the 2-chloro-5-nitro isomer.
Experimental Validation: A Protocol for Comparative Kinetic Analysis
Theoretical predictions are invaluable, but experimental data is the ultimate arbiter of reactivity. The following protocol outlines a robust method for comparing the reaction rates of different halonitrobenzaldehyde isomers with a model nucleophile, piperidine, using UV-Vis spectrophotometry. This technique is well-suited for monitoring the progress of SNAr reactions, as the formation of the substituted product often leads to a significant change in the UV-Vis absorption spectrum.[2][3][4]
Objective: To determine and compare the second-order rate constants for the reaction of 2-chloro-5-nitrobenzaldehyde and 4-chloro-3-nitrobenzaldehyde with piperidine in a suitable solvent.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
4-Chloro-3-nitrobenzaldehyde
-
Piperidine
-
Anhydrous solvent (e.g., acetonitrile or dimethyl sulfoxide)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow:
Caption: Workflow for the kinetic analysis of SNAr reactions.
Detailed Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of each halonitrobenzaldehyde isomer (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M) in the same solvent. A large excess of piperidine is used to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. This can be determined by running a preliminary reaction and scanning the spectrum of the final solution.
-
Equilibrate the spectrophotometer's cell holder and the reactant solutions to a constant temperature (e.g., 25 °C).
-
To initiate a kinetic run, pipette a known volume of the halonitrobenzaldehyde stock solution into a quartz cuvette and add a known volume of one of the piperidine solutions.
-
Quickly mix the contents of the cuvette and immediately place it in the spectrophotometer.
-
Record the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each piperidine concentration can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k₂) is then determined by plotting the values of kobs against the corresponding piperidine concentrations. The slope of this line will be the second-order rate constant for the reaction.
-
Interpreting the Results: A Quantitative Comparison
By following the protocol above for both 2-chloro-5-nitrobenzaldehyde and 4-chloro-3-nitrobenzaldehyde, you will obtain their respective second-order rate constants (k₂). A direct comparison of these values will provide a quantitative measure of their relative reactivity. It is anticipated that the k₂ value for 4-chloro-3-nitrobenzaldehyde will be significantly higher than that for 2-chloro-5-nitrobenzaldehyde, confirming the theoretical predictions.
SNAr Reaction Mechanism:
Sources
A Comparative Efficacy Analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde Derivatives: A Guide for Drug Discovery Professionals
The strategic incorporation of a nitro group and a pyrrolidine moiety onto a benzaldehyde scaffold presents a compelling framework for the development of novel therapeutic agents. The parent compound, 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, serves as a versatile precursor for a diverse array of derivatives with significant potential in anticancer and antimicrobial applications. This guide provides an in-depth comparative analysis of the efficacy of key classes of these derivatives, supported by experimental data from seminal studies. We will explore the causal relationships behind synthetic choices, detail experimental protocols for biological evaluation, and present a clear structure-activity relationship (SAR) to inform future drug design efforts.
The Core Scaffold: Rationale and Potential
The this compound structure is a deliberate convergence of pharmacophores known for their bioactivity. The nitro group is a potent electron-withdrawing group that is a well-established feature in numerous antimicrobial and anticancer drugs. Its presence can enhance the electrophilicity of the molecule and participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in target cells[1][2]. The pyrrolidine ring , a five-membered nitrogen heterocycle, is a prevalent scaffold in FDA-approved drugs, valued for its ability to increase solubility, act as a hydrogen bond acceptor, and provide a three-dimensional structure that can facilitate precise interactions with biological targets[3]. Finally, the benzaldehyde core provides a reactive handle for the synthesis of a wide range of derivatives, including Schiff bases, chalcones, and thiosemicarbazones, allowing for extensive exploration of the chemical space.
Key Derivatives and Their Comparative Efficacy
The aldehyde functional group of the parent compound is the primary site for derivatization. We will focus on three major classes of derivatives: Thiosemicarbazones, Schiff Bases, and Chalcones, for which there is substantial evidence of potent biological activity in related molecular frameworks.
Thiosemicarbazones are formed by the condensation of an aldehyde with a thiosemicarbazide. This class of compounds is renowned for its ability to chelate metal ions, which is crucial for the function of many enzymes, and for its broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties[1][4]. A particularly relevant study showcases the synthesis of pyrrolidine-based thiosemicarbazones as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a validated target for cancer and microbial chemotherapy[5][6].
Experimental Workflow: Synthesis and Evaluation of Thiosemicarbazone Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological screening of thiosemicarbazone derivatives of this compound.
Caption: Workflow for Synthesis and Evaluation of Thiosemicarbazone Derivatives.
Table 1: Comparative Anticancer and DHFR Inhibitory Activity of Pyrrolidine-Derived Thiosemicarbazones
| Compound ID | R-Group on Thiosemicarbazide | DHFR Inhibition IC50 (µM)[5] | Anticancer Activity (Representative Data) |
| 5d | 4-Chlorophenyl | 12.37 ± 0.48 | High potency expected |
| 5l | 4-Bromophenyl | 12.38 ± 0.25 | High potency expected |
| 5a | Cyclohexyl | 20.12 ± 0.36 | Moderate potency expected |
| 5r | Unsubstituted | 54.10 ± 0.72 | Lower potency expected |
| Methotrexate | - (Reference Drug) | 0.086 ± 0.07 | - |
Note: The data is adapted from a study on 4-(pyrrolidin-1-yl)benzaldehyde thiosemicarbazones, which serve as a close structural analog to the derivatives of this compound. The anticancer activity is inferred from the potent DHFR inhibition.
Structure-Activity Relationship (SAR) Insights: The data strongly suggests that substitution on the terminal nitrogen of the thiosemicarbazide moiety significantly influences biological activity. The presence of an electron-withdrawing halogen on the phenyl ring (compounds 5d and 5l ) leads to the most potent DHFR inhibition[5]. This is likely due to favorable interactions within the enzyme's active site. In contrast, a bulky, non-aromatic group like cyclohexyl (5a ) or an unsubstituted terminal nitrogen (5r ) results in reduced activity[5]. The addition of the 5-nitro group on the benzaldehyde ring is anticipated to further enhance the activity of these derivatives due to its strong electron-withdrawing nature.
Schiff bases, formed by the reaction of the parent aldehyde with primary amines, are another class of compounds with well-documented antimicrobial properties[7][8][9]. The resulting imine (-C=N-) linkage is a key pharmacophore. The synthesis is typically a straightforward condensation reaction.
Signaling Pathway: Postulated Mechanism of Action for Nitro-Aromatic Antimicrobials
Caption: Postulated mechanism of antimicrobial action for nitroaromatic compounds.
Table 2: Comparative Antimicrobial Activity of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides
| Compound ID | Amine Moiety | Target Organism | MIC (µg/mL)[10] |
| 4b | Pyrrolidine | Staphylococcus aureus | 15.6 |
| 4k | Morpholine | Staphylococcus aureus | 31.3 |
| 4k | Morpholine | Escherichia coli | 62.5 |
| Streptomycin | - | Staphylococcus aureus | 3.9 |
| Nalidixic Acid | - | Escherichia coli | 7.8 |
Note: This data is for N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which share the pyrrolidine and nitrophenyl features. This serves as a proxy to estimate the potential antimicrobial efficacy.
SAR Insights: In a study of related N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, the nature of the amine used to form the amide bond (analogous to the amine in a Schiff base) was critical for activity[10]. Compound 4b , incorporating a second pyrrolidine ring, showed the highest activity against Gram-positive S. aureus[10]. Compound 4k , with a morpholine ring, displayed broader-spectrum activity, albeit with lower potency[10]. This suggests that the lipophilicity and hydrogen bonding capacity of the substituent introduced via the amine play a crucial role in determining both the potency and spectrum of antimicrobial action.
Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. They are precursors to flavonoids and possess a distinctive α,β-unsaturated ketone moiety, which is a known Michael acceptor and can react with nucleophilic residues in proteins. This reactivity underpins their broad biological activities, including anticancer and anti-inflammatory effects.
Table 3: Comparative Anticancer Activity of Pyrrolidine Chalcone Derivatives
| Compound ID | Aldehyde Moiety Used in Synthesis | Cell Line | IC50 (µg/mL) |
| 3IP | 4-Nitrobenzaldehyde | MCF-7 | 25-30 |
| 3FP | 4-Fluorobenzaldehyde | MDA-MB-468 | 25 |
Note: This data is from a study where pyrrolidine was coupled to 4-amino acetophenone, which was then condensed with various aldehydes. While the core is different, it demonstrates the anticancer potential of pyrrolidine-containing chalcones.
SAR Insights: In a series of chalcones containing a pyrrolidine moiety, the substitution on the benzaldehyde ring used in the condensation was a key determinant of anticancer activity. A derivative synthesized with 4-nitrobenzaldehyde (3IP ) showed good activity against the MCF-7 breast cancer cell line. Another derivative with a 4-fluorobenzaldehyde (3FP ) was potent against the MDA-MB-468 breast cancer cell line. This highlights that electron-withdrawing groups on the aromatic rings of the chalcone scaffold are generally favorable for cytotoxic activity.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis of a thiosemicarbazone derivative and for the in vitro evaluation of anticancer activity.
-
Dissolution: Dissolve this compound (1 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Addition: To this solution, add the desired substituted thiosemicarbazide (1 mmol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Filtration: Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Treat the cells with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM) in fresh media for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Outlook
The this compound scaffold is a highly promising starting point for the development of new therapeutic agents. The derivatization of its aldehyde group into thiosemicarbazones, Schiff bases, and chalcones offers a rich avenue for medicinal chemistry exploration. The comparative data from analogous series consistently demonstrate that the introduction of electron-withdrawing groups and careful selection of amine or acetophenone precursors can lead to compounds with potent and, in some cases, broad-spectrum anticancer and antimicrobial activities.
Future research should focus on the systematic synthesis and screening of these derivatives to build a comprehensive SAR profile specific to this scaffold. Investigating the precise mechanisms of action, including enzyme inhibition, ROS generation, and potential for metal chelation, will be critical for optimizing lead compounds. The evidence presented in this guide strongly supports the continued investigation of this compound derivatives as a fertile ground for the discovery of next-generation therapeutics.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to your institution's specific Environmental Health & Safety (EHS) protocols is mandatory.
Hazard Assessment: A Synthesis of Component Risks
Understanding the hazards of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is paramount for its safe disposal. The risk profile is inferred from the two key structural components:
-
Nitroaromatic System: The presence of the nitro group (-NO2) on the benzene ring classifies this compound as a nitroaromatic. Such compounds are high-energy molecules and must be considered potentially explosive, especially when subjected to heat, shock, or friction.[1][2] Thermal decomposition of nitroaromatics can release toxic nitrogen oxides (NOx) and carbon monoxide (CO).[3][4][5]
-
Pyrrolidine Moiety: Pyrrolidine is a cyclic amine that is flammable, corrosive, and harmful if swallowed or inhaled.[6][7][8][9] It is a weak base and will react exothermically with acids.[6] It may also be incompatible with strong oxidizing agents, isocyanates, and halogenated organics.[4][6]
Inferred Hazard Profile & Physicochemical Data
The following table summarizes key data from the parent structures, 2-Nitrobenzaldehyde and Pyrrolidine, to inform our handling and disposal strategy.
| Property | 2-Nitrobenzaldehyde | Pyrrolidine | Inferred for this compound |
| Physical State | Solid[5] | Liquid[6][7] | Likely a solid at room temperature. |
| Primary Hazards | Harmful if swallowed, Skin/eye irritant, Respiratory irritant[5] | Highly flammable, Corrosive, Harmful if swallowed/inhaled[7][8] | Harmful, Skin/Eye Irritant, Potentially Flammable/Explosive. |
| GHS Hazard Statements | H302, H315, H319, H335, H412 | H225, H302, H314, H332[8] | Assumed to carry similar or compounded risks. |
| Incompatibilities | Strong oxidizing agents, Strong bases[15] | Acids, Strong oxidizing agents, Acid anhydrides[4] | Acids, Bases, Oxidizing Agents, Heat, Shock. [11][12][13][14] |
| Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[4][5] | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[4][6] | Toxic fumes, including NOx, CO, CO2. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all necessary safety measures are in place.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[16]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : Chemical safety goggles and a face shield.
-
Hand Protection : Nitrile rubber gloves. Ensure to check for breakthrough times if prolonged contact is anticipated.
-
Body Protection : A flame-resistant lab coat.
-
Respiratory : Not typically required if handled exclusively within a fume hood.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large.
-
Remove Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment. The pyrrolidine component suggests a potential flammability hazard.[6][7]
-
Containment : Cover the spill with a non-combustible absorbent material, such as dry sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Using non-sparking tools, carefully sweep the absorbed material into a designated, labeled hazardous waste container.[6]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting : Report the incident to your institution's EHS office.
Disposal Workflow and Step-by-Step Procedures
The disposal of this compound must be treated as a formal, regulated process. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [17]
Disposal Decision Workflow
The following diagram outlines the essential decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
Step 1: Waste Characterization and Segregation
-
This compound is classified as hazardous waste.
-
Keep waste streams separate. Do not mix this compound waste with other chemical waste, particularly acidic, basic, or oxidizing waste streams, to prevent violent reactions.[18][19]
Step 2: Containerization
-
Select an Appropriate Container : Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a tightly sealing screw cap.[18] The original product container is often a suitable choice.[19]
-
Condition : The container must be in good condition, clean on the outside, and free from leaks.[18]
-
Fill Level : Do not fill the container beyond 90% capacity to allow for expansion.[2]
Step 3: Labeling
-
Proper labeling is a legal requirement and critical for safety. The label must be securely affixed to the container.[18]
-
The label must include:
-
The words "HAZARDOUS WASTE" .[18]
-
Chemical Name : "this compound". List all constituents and their approximate percentages if it is a mixed waste.
-
Hazard Information : "Harmful, Irritant, Potentially Explosive".
-
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[17][19]
-
The SAA must be:
-
Under the control of laboratory personnel.
-
Located at or near the point of generation.
-
Away from heat sources, open flames, and direct sunlight.[4][15]
-
In a cool, dry, and well-ventilated area.
-
Segregated from incompatible materials within the SAA, using secondary containment bins where necessary.[17]
-
Step 5: Arranging for Final Disposal
-
This chemical waste must be disposed of through your institution's certified hazardous waste management program.
-
Contact your EHS or equivalent department to schedule a pickup.[2][18]
-
Provide them with the full details from your waste label.
-
Never attempt to treat or dispose of this chemical yourself via incineration or chemical neutralization without explicit EHS approval and a validated protocol. The potential for explosive decomposition makes self-treatment extremely dangerous.[1][2]
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Essential Protective Measures for Handling 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Guide for: Researchers, scientists, and drug development professionals.
Hazard Assessment by Structural Analogy
A thorough evaluation of the hazards associated with the functional groups of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is critical for establishing safe handling procedures.[1][2]
-
Nitroaromatic Compounds: This class of chemicals is widely recognized for its potential toxicity, mutagenicity, and, in some cases, explosive properties.[3][4][5] The nitro group's strong electron-withdrawing nature can lead to the generation of reactive oxygen species and oxidative stress in biological systems.[5] Many nitroaromatics are listed as priority pollutants by environmental agencies due to their hazardous nature.[3][4] Chronic exposure can lead to conditions such as anemia.[6]
-
Aromatic Aldehydes: Benzaldehyde and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[7][8][9][10] They can be harmful if swallowed or inhaled.[7][10] Some individuals may develop sensitization after repeated exposure.[10]
-
Pyrrolidine: Pyrrolidine is a cyclic secondary amine that is flammable and can cause severe skin burns and eye damage.[11][12] It is harmful if swallowed or inhaled.[12]
Given this composite hazard profile, this compound must be handled with significant caution, assuming it is a toxic, irritant, and potentially reactive substance.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, skin absorption, or eye contact.[1][2][13] The minimum required PPE for any work involving this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[14] This should be supplemented with specific PPE as detailed below.
| PPE Category | Specification | Rationale and Justification |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4-8 mils thickness).[15] | Nitrile provides good resistance to a range of chemicals, including solvents, acids, and bases.[16][17] Double-gloving minimizes exposure from pinhole leaks or during glove removal.[15] For extended contact or handling of concentrated solutions, heavier chemical-resistant gloves (>8 mils) should be considered.[15] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[14] | Protects against splashes and dust. Standard safety glasses are insufficient. |
| A face shield worn over goggles.[14][18] | Required when handling larger quantities (>1g), preparing solutions, or when there is a significant splash hazard.[14][18] | |
| Body Protection | Flame-resistant (FR) lab coat. | Provides protection against splashes and minimizes fire risk, considering the flammability of related compounds like pyrrolidine.[11][12] |
| Respiratory Protection | Not typically required when handling small quantities inside a certified chemical fume hood. | A NIOSH-approved respirator with organic vapor cartridges should be used if a fume hood is not available or if there is a risk of aerosolization.[11][19] |
Step-by-Step Safe Handling Workflow
Adherence to a strict, procedural workflow is paramount to ensuring operational safety. The following steps should be followed for all manipulations of this compound.
Preparation & Weighing:
-
Work Area Setup: All handling of the solid compound must be performed inside a certified chemical fume hood to control exposure to hazardous fumes and vapors.
-
PPE Donning: Put on all required PPE, including double nitrile gloves, a lab coat, and chemical splash goggles, before entering the designated work area.
-
Weighing: When weighing the solid, use a disposable weigh boat. Handle the container with care to avoid generating dust.
Solution Preparation & Use:
-
Solvent Addition: Add solvent to the solid slowly to avoid splashing.
-
Mixing: If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent vapor release.
-
Transfers: Use appropriate tools (e.g., pipettes, syringes) for all liquid transfers to minimize the risk of spills.
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out, followed by the inner pair using the same technique to avoid skin contact.[15]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after the procedure is complete.[12][15]
Below is a visual representation of the mandatory safety workflow for handling this compound.
Caption: A workflow diagram illustrating the key safety stages for handling this compound.
Emergency Procedures and Disposal Plan
Spill Response:
-
Small Spills (in fume hood): Absorb the material with an inert absorbent like vermiculite or sand.[19] Do not use combustible materials such as paper towels.[19] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[19]
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][9][11] Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][9][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][11]
Disposal Plan: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams, particularly oxidizing acids or reactive chemicals, to prevent violent reactions.[20][21]
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Pickup: Arrange for disposal through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
